molecular formula C9H7N B057606 Quinoline CAS No. 91-22-5

Quinoline

Cat. No.: B057606
CAS No.: 91-22-5
M. Wt: 129.16 g/mol
InChI Key: SMWDFEZZVXVKRB-UHFFFAOYSA-N
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Description

Quinoline is a fundamental heterocyclic aromatic compound serving as a privileged scaffold in a wide range of scientific research. Its primary research value lies in its role as a versatile precursor and building block in synthetic organic chemistry, particularly for the construction of more complex this compound derivatives, pharmaceuticals, and agrochemicals. This compound and its analogs are extensively investigated for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, making them crucial compounds in medicinal chemistry and drug discovery programs. Beyond pharmaceuticals, this compound is a key component in the development of dyes, catalysts, and as a corrosion inhibitor in materials science. Its mechanism of action in biological contexts often involves intercalation into DNA or inhibition of specific enzymes like cytochrome P450. In coordination chemistry, this compound acts as an effective ligand for metal complexes. This reagent is provided in high purity to ensure consistent and reliable results in these advanced research applications, supporting innovation across chemical, biological, and materials science disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline
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InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H
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InChI Key

SMWDFEZZVXVKRB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2
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Molecular Formula

C9H7N
Record name QUINOLINE
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Related CAS

31177-31-8, 530-64-3 (hydrochloride)
Record name Quinoline, homopolymer
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DSSTOX Substance ID

DTXSID1021798
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Molecular Weight

129.16 g/mol
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Physical Description

Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless hygroscopic liquid with characteristic odor; Turns brown after exposure to light; [ICSC] Clear liquid that darkens as ages; [Hawley] Light yellow liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT.
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Boiling Point

460 °F at 760 mmHg (NTP, 1992), 237.7 °C @ 760 mm Hg, 239.00 °C. @ 760.00 mm Hg, 238 °C
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Flash Point

138 °F (NFPA, 2010), 105 °C, 99 °C, (Closed Cup), 101 °C c.c.
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Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), Soluble in alcohol, ether, and carbon disulfide, Miscible with oxygenated solvents, More sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents., In water, 6,110 mg/l @ 25 °C, 6.11 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.61 (very poor)
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.095 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0900 @ 25 °C/4 °C, Relative density (water = 1): 1.09
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Vapor Density

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

1 mmHg at 139.5 °F ; 5 mmHg at 193.3 °F (NTP, 1992), 0.06 [mmHg], 0.06 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8
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Impurities

Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline.
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Color/Form

COLORLESS TO BROWN /SRP: TECHNICAL GRADE/, Highly refractive/darkens with age, Colorless liquid

CAS No.

91-22-5
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Melting Point

5 °F (NTP, 1992), -14.78 °C, -15.6 °C, -15 °C
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Record name QUINOLINE
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Foundational & Exploratory

The Genesis of a Scaffold: A Technical Guide to the History and Initial Discovery of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives are found in a vast array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents, as well as in dyes, solvents, and polymers. This technical guide provides an in-depth exploration of the seminal discoveries that first brought this crucial chemical entity to light, detailing the historical context, the key scientific figures, and the foundational experimental work that marked the inception of this compound chemistry.

The Dual Discovery: Isolation from Natural and Industrial Sources

The story of this compound's discovery is unique in that it was isolated almost simultaneously from two vastly different sources: the complex mixture of coal tar and the degradation products of a natural alkaloid.

Friedlieb Ferdinand Runge and "Leukol" from Coal Tar (1834)

In the early 19th century, coal tar, a byproduct of coal gas production, was largely a waste product. However, chemists like Friedlieb Ferdinand Runge recognized it as a rich source of new organic compounds. In 1834, through fractional distillation of coal tar, Runge isolated a colorless, oily liquid with a pungent odor, which he named "leukol" (from the Greek leukos, meaning "white," and Latin oleum, meaning "oil").[1] This was the first recorded isolation of this compound.

Experimental Protocol: Isolation of "Leukol" from Coal Tar (Reconstructed from 19th-Century Practices)

  • Fractional Distillation of Coal Tar: A large volume of coal tar was subjected to distillation. The fraction boiling between 230-240°C, which contains this compound and other bases, was collected.

  • Acid Extraction: The collected fraction was treated with dilute sulfuric acid. The basic compounds, including "leukol," would form water-soluble sulfate salts and move into the aqueous layer.

  • Basification and Separation: The acidic aqueous layer was separated and treated with a strong base, such as sodium hydroxide, to regenerate the free bases.

  • Steam Distillation and Final Purification: The liberated basic oil was then subjected to steam distillation. The distillate containing "leukol" was collected and further purified by fractional distillation.

Charles Gerhardt and "this compound" from Quinine (1842)

Independently, in 1842, the French chemist Charles Gerhardt was investigating the chemical constitution of alkaloids.[1] He subjected quinine, a well-known antimalarial compound isolated from the bark of the Cinchona tree, to dry distillation with potassium hydroxide.[1] This degradative process yielded a basic, oily substance that Gerhardt named "this compound," a name derived from "quinine."[2]

Experimental Protocol: Gerhardt's Preparation of this compound from Quinine

  • Reaction Mixture: A mixture of quinine and potassium hydroxide was placed in a retort.

  • Dry Distillation: The retort was heated strongly, causing the quinine to decompose. The volatile products were distilled and collected.

  • Purification: The collected distillate, containing this compound, was then purified, likely by further distillation.

Unification by August Wilhelm von Hofmann

For a time, "leukol" and "this compound" were thought to be different substances.[1] It was the influential German chemist August Wilhelm von Hofmann who, through careful purification and comparative analysis, demonstrated in the 1840s that the two compounds were, in fact, identical.[1] This unification was a crucial step in establishing this compound as a distinct chemical entity with a consistent set of properties.

Early Characterization and Structural Elucidation

With the identity of this compound established, the next challenge was to determine its chemical formula and structure, a significant undertaking given the analytical techniques of the mid-19th century.

Elemental Analysis and Physical Properties

The empirical formula of this compound was determined using the combustion analysis methods pioneered by Justus von Liebig for carbon and hydrogen, and the method developed by Jean-Baptiste Dumas for nitrogen.[3][4] In Liebig's method, a known weight of the organic compound is combusted in a stream of oxygen, and the resulting water and carbon dioxide are absorbed and weighed to determine the percentages of hydrogen and carbon. The Dumas method involves combusting the sample with copper oxide to convert nitrogen into nitrogen gas, which is then collected and its volume measured.[3][5]

Table 1: Early Quantitative Data for this compound

PropertyReported Value
Elemental Composition
Carbon (C)~83.7%
Hydrogen (H)~5.4%
Nitrogen (N)~10.8%
Empirical Formula C9H7N
Physical Properties
AppearanceColorless to yellowish oily liquid[6]
OdorPenetrating, characteristic odor[7]
Boiling Point237 °C[8]
Melting Point-15 °C[8]
Density1.095 g/mL at 20 °C[8]

Note: The elemental composition values are approximate, based on the theoretical composition of C9H7N, as the precise experimental results from the 19th century are not consistently reported in modern literature.

The Dawn of this compound Synthesis

The structural elucidation of this compound paved the way for chemists to attempt its synthesis from simpler starting materials. The late 19th century saw the development of several named reactions that are still fundamental to this compound chemistry today.

The Skraup Synthesis (1880)

The first successful and general synthesis of this compound was reported by the Czech chemist Zdenko Hans Skraup in 1880.[9][10] The archetypal Skraup reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][10]

Experimental Protocol: The Skraup Synthesis of this compound

  • Reaction Setup: In a large flask equipped with a reflux condenser, a mixture of aniline, glycerol, and a mild oxidizing agent (such as nitrobenzene or arsenic pentoxide) is prepared.[9] Ferrous sulfate is often added to moderate the otherwise violent exothermic reaction.[10]

  • Acid Addition: Concentrated sulfuric acid is added slowly and with cooling.

  • Heating: The mixture is heated, which initiates a vigorous reaction. The reaction is controlled by external cooling if necessary.

  • Workup: After the reaction subsides, the mixture is diluted with water and steam distilled to separate the this compound. The distillate is then made alkaline, and the this compound is extracted with an organic solvent.

  • Purification: The crude this compound is purified by fractional distillation.

Skraup_Synthesis cluster_dehydration Dehydration cluster_addition_cyclization Addition & Cyclization cluster_oxidation Oxidation Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ Nitrobenzene Nitrobenzene (oxidant) Acrolein->Michael_Adduct Michael Addition Dihydrothis compound 1,2-Dihydrothis compound Michael_Adduct->Dihydrothis compound Cyclization & Dehydration This compound This compound Dihydrothis compound->this compound

Caption: The reaction pathway of the Skraup synthesis of this compound.

The Doebner-von Miller Reaction (1881)

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a more versatile synthesis using α,β-unsaturated aldehydes or ketones instead of glycerol.[11][12] This allowed for the synthesis of a wider range of substituted quinolines.[12]

Experimental Protocol: The Doebner-von Miller Reaction

  • Reactants: Aniline is reacted with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of a strong acid, typically hydrochloric acid or sulfuric acid.[9]

  • Reaction Conditions: The reaction is often carried out in a suitable solvent, and the mixture is heated to drive the reaction to completion.

  • Mechanism: The reaction is thought to proceed via a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation to the this compound ring system.[12]

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Michael_Adduct 1,4-Addition Acid Acid Catalyst (e.g., HCl) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydrothis compound Dihydrothis compound Derivative Cyclized_Intermediate->Dihydrothis compound Dehydration Substituted_this compound Substituted this compound Dihydrothis compound->Substituted_this compound Oxidation

Caption: The generalized mechanism of the Doebner-von Miller reaction.

The Combes this compound Synthesis (1888)

In 1888, Alphonse Combes reported a method for synthesizing 2,4-disubstituted quinolines by reacting anilines with β-diketones in the presence of an acid catalyst.[1][13]

Experimental Protocol: The Combes this compound Synthesis

  • Condensation: An aniline is condensed with a β-diketone (e.g., acetylacetone) to form a β-amino enone intermediate.[2]

  • Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization and dehydration, yielding the this compound product.[9]

Combes_Synthesis Aniline Aniline Enamine β-Amino Enone (Enamine) Aniline->Enamine BetaDiketone β-Diketone BetaDiketone->Enamine Condensation (-H₂O) Acid Acid Catalyst (H₂SO₄) Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Cyclization Substituted_this compound 2,4-Disubstituted this compound Cyclized_Intermediate->Substituted_this compound Dehydration (-H₂O)

Caption: The reaction pathway of the Combes this compound synthesis.

The Friedländer Synthesis (1882)

Paul Friedländer, in 1882, developed a synthesis that involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde).[14][15] This reaction can be catalyzed by either acid or base.[15]

Experimental Protocol: The Friedländer Synthesis

  • Reaction Mixture: A 2-aminobenzaldehyde or 2-aminoketone is mixed with a carbonyl compound containing an α-methylene group.[16]

  • Catalyst and Conditions: An acid or base catalyst (e.g., sodium hydroxide) is added, and the mixture is heated, often in an alcoholic solvent.[2][15]

  • Mechanism: The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the this compound ring.[14]

Friedlander_Synthesis AminoarylCarbonyl 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct AminoarylCarbonyl->Aldol_Adduct MethyleneCarbonyl Compound with α-Methylene Group MethyleneCarbonyl->Aldol_Adduct Aldol Condensation Catalyst Acid or Base Catalyst Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate Dehydration (-H₂O) Substituted_this compound Substituted this compound Unsaturated_Intermediate->Substituted_this compound Intramolecular Cyclization & Dehydration

Caption: A generalized mechanism for the Friedländer synthesis of this compound.

The initial discovery and subsequent synthesis of this compound in the 19th century represent a pivotal chapter in the history of organic chemistry. From its serendipitous isolation from coal tar and quinine to the development of elegant and enduring synthetic routes, the early work on this compound laid the groundwork for over a century of research and development. The methodologies established by chemists such as Runge, Gerhardt, Hofmann, Skraup, Doebner, von Miller, Combes, and Friedländer not only provided access to this vital heterocyclic scaffold but also advanced the fundamental principles of chemical synthesis and analysis. The legacy of their work continues to be felt today, as researchers and drug development professionals continue to explore the vast chemical space and therapeutic potential of this compound and its derivatives.

References

natural sources and isolation of quinoline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Quinoline Alkaloids

Introduction

This compound alkaloids are a class of nitrogen-containing heterocyclic aromatic compounds derived from this compound.[1] These secondary metabolites are found across various biological kingdoms and exhibit a vast array of pharmacological activities, making them a focal point in natural product chemistry and drug development.[2][3] Historically, the most renowned this compound alkaloid, quinine, isolated from the bark of the Cinchona tree in 1820, was the first effective treatment for malaria and played a pivotal role in medicinal history.[4] Another significant member, camptothecin, isolated from Camptotheca acuminata, is a potent anticancer agent due to its inhibition of DNA topoisomerase I.[4][5]

This technical guide provides a comprehensive overview of the natural sources of this compound alkaloids, detailed methodologies for their extraction and isolation, and insights into their mechanisms of action for researchers, scientists, and professionals in drug development.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in the plant kingdom but have also been isolated from microorganisms and animals.[1]

Plants

The primary plant sources of this compound alkaloids belong to the Rutaceae (rue family) and Rubiaceae (coffee family).[1][2]

  • Rubiaceae Family : The bark of Cinchona species is the most famous source, containing a mixture of this compound alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[2][6] These alkaloids can constitute 6–10% of the bark's total composition.[5]

  • Rutaceae Family : Many genera within this family produce furothis compound alkaloids like dictamnine and skimmianine, as well as other this compound derivatives.[2][7] Examples include species from the genera Dictamnus, Ruta, and Choisya.[7][8][9]

  • Other Plant Sources : Camptothecin and its derivatives are found in Camptotheca acuminata (Nyssaceae family).[4]

Microorganisms

A number of structurally unique this compound alkaloids have been isolated from various microorganisms over the past few decades.[2]

  • Bacteria : Pseudomonas species are known to produce this compound alkaloids.[2]

  • Fungi : Penicillium species are another microbial source of these compounds.[2] Fungi, both saprophytic and parasitic, may produce quinolines to reduce competition and aid in host establishment.[10][11]

  • Cyanobacteria : A simple this compound alkaloid with a wide range of biological activities has been isolated from the marine cyanobacterium Lyngbya majuscula.[2]

Animals

This compound alkaloids also occur in the animal kingdom, often serving as defensive agents.[1][2]

  • Insects : The Peruvian fire stick insect (Oreophoetes peruana) exudes a fluid containing this compound alkaloids from its thoracic glands when threatened.[2]

  • Centipedes : Jineol, a simple this compound alkaloid with cytotoxic activity, was isolated from the centipede Scolopendra subspinipes mutilans.[4]

Data Presentation: Sources and Yields

The following tables summarize the natural distribution and reported yields of representative this compound alkaloids.

Table 1: Selected this compound Alkaloids and Their Natural Sources

Alkaloid Source Organism Family/Type Part Used Citation(s)
Quinine, Quinidine Cinchona ledgeriana, C. officinalis Rubiaceae Bark [2]
Cinchonine, Cinchonidine Cinchona species Rubiaceae Bark [1][6]
Camptothecin Camptotheca acuminata Nyssaceae Stem, Bark [4]
Dictamnine Dictamnus dasycarpus Rutaceae Root Bark [7][12]
Skimmianine Ruta graveolens Rutaceae Not specified [8]
γ-Fagarine Ruta graveolens Rutaceae Not specified [8]
Anhydroevoxine, Choisyine Choisya ternata Rutaceae Leaves [9]

| Jineol | Scolopendra subspinipes mutilans | Animal (Centipede) | Whole Body |[4] |

Table 2: Quantitative Yields of this compound Alkaloids from Cinchona Bark

Extraction Method Plant Species Alkaloid Yield (% Dry Weight or mg/g) Citation(s)
General Content Cinchona species Total Alkaloids 6 - 10% [5]
Microwave-Assisted Extraction (MAE) Cinchona officinalis Quinine 3.82 mg/g (0.382%) [13]
Ultrasound-Assisted Extraction (UAE) Cinchona officinalis Quinine 2.04 mg/g (0.204%) [13]
Microwave-Integrated Extraction (MIEL) Cinchona succirubra Quinine, Quinidine, etc. Quantitatively similar to 3-hour Soxhlet [14]

| Soxhlet Extraction | Cinchona succirubra | Quinine, Quinidine, etc. | Baseline for comparison |[14][15] |

Experimental Protocols: Isolation and Purification

The isolation of this compound alkaloids from natural sources is a multi-step process that leverages their basicity and solubility characteristics.

General Experimental Workflow

The overall process involves sample preparation, extraction, purification, and finally, crystallization to obtain the pure compound.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification & Isolation A Plant/Microbial/Animal Source B Drying & Grinding A->B C Defatting (with non-polar solvent) B->C D Acid-Base Extraction C->D E Crude Alkaloid Extract D->E F Chromatographic Purification (e.g., Column, HPLC, CCC) E->F G Purified Alkaloid Fractions F->G H Crystallization G->H I Pure Alkaloid Crystals H->I

Caption: General workflow for the isolation of this compound alkaloids.

Detailed Methodologies

Protocol 1: Acid-Base Extraction from Plant Material [8][16][17]

This protocol is the most common method for selectively extracting basic alkaloids.

  • Preparation of Plant Material : Dry the plant material (e.g., bark, leaves) in an oven at a low temperature (40-50°C) to a constant weight.[8] Grind the dried material into a fine powder to maximize the surface area for extraction.[8][18]

  • Defatting : Extract the powdered material with a non-polar solvent such as petroleum ether or hexane using a Soxhlet apparatus or by maceration. This step removes lipids, waxes, and other non-polar interfering compounds. Discard the non-polar extract.[8][18]

  • Alkaloid Extraction : a. Moisten the defatted powder with an alkaline solution (e.g., 10% ammonium hydroxide or sodium hydroxide) to a pH of 9-10.[8][17] This liberates the free alkaloid bases from their natural salt forms within the plant tissue. b. Extract the alkalized material exhaustively with a suitable organic solvent like chloroform, dichloromethane, or ethyl acetate.[8][17] This can be done via maceration with stirring or using a Soxhlet apparatus. c. Combine the organic extracts and concentrate them under reduced pressure with a rotary evaporator to yield a crude alkaloid extract.

  • Acidic Wash (Liquid-Liquid Extraction) : a. Dissolve the crude extract in the organic solvent and transfer it to a separatory funnel. b. Wash the organic solution with a dilute aqueous acid (e.g., 2-5% sulfuric acid or hydrochloric acid).[8][17] The basic alkaloids will react to form water-soluble salts and partition into the aqueous phase, leaving neutral and acidic impurities in the organic phase. c. Separate and collect the aqueous phase. Repeat this washing step multiple times to ensure complete transfer of alkaloids.

  • Liberation and Final Extraction : a. Combine the acidic aqueous extracts and cool them in an ice bath. b. Make the solution alkaline (pH 9-10) by slowly adding a base (e.g., ammonium hydroxide) to precipitate the free alkaloids.[8] c. Extract the liberated free base alkaloids from the aqueous solution using an immiscible organic solvent (e.g., chloroform, dichloromethane).[8][17] d. Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a purified crude alkaloid mixture.

Protocol 2: Purification by Column Chromatography [19]

  • Stationary Phase Preparation : Prepare a slurry of silica gel or alumina in a suitable non-polar solvent (e.g., hexane or chloroform). Pour the slurry into a glass column to create a packed stationary phase.

  • Sample Loading : Dissolve the purified crude alkaloid mixture from Protocol 1 in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

  • Elution : Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).[19] This gradient elution will separate the alkaloids based on their polarity.

  • Fraction Collection : Collect the eluate in a series of fractions.

  • Analysis : Monitor the separation by Thin-Layer Chromatography (TLC) to identify which fractions contain the desired compounds. Combine the pure fractions containing the same alkaloid and evaporate the solvent. High-Performance Liquid Chromatography (HPLC) can be used for more precise separation and quantification.[19][20]

Protocol 3: Crystallization for Final Purification [21][22]

Crystallization is a powerful technique to obtain high-purity solid compounds.

  • Solvent Selection : Choose a solvent (or solvent system) in which the alkaloid is moderately soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution : Dissolve the purified alkaloid fraction in the minimum amount of the chosen hot solvent to create a saturated or near-saturated solution.[21]

  • Cooling : Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solubility decreases.[23] Further cooling in an ice bath can maximize the yield of crystals.[23]

  • Inducing Crystallization (if necessary) : If no crystals form, nucleation can be induced by scratching the inside of the flask with a glass rod or by adding a tiny seed crystal of the pure compound.[21]

  • Isolation : Collect the formed crystals by suction filtration, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.[23]

Signaling Pathways and Mechanism of Action

This compound alkaloids exert their biological effects through diverse mechanisms. A prominent example is the anticancer activity of camptothecin, which targets the nuclear enzyme DNA topoisomerase I (Top1).

Top1 relieves torsional stress in DNA during replication and transcription by creating a transient single-strand break. Camptothecin binds to the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[5] When a DNA replication fork collides with this stabilized ternary complex, it leads to a double-strand DNA break, ultimately triggering apoptosis (programmed cell death).[5]

G cluster_normal Normal Cell Cycle cluster_inhibition Inhibition by Camptothecin DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 binds & cleaves Complex Top1-DNA Complex (Transient Nick) Top1->Complex Relaxed Relaxed DNA Complex->Relaxed re-ligation CPT Camptothecin (CPT) Ternary Stabilized Ternary Complex Damage DNA Double-Strand Break & Cell Death Ternary->Damage Replication DNA Replication Fork Replication->Damage collision Complex2 Top1-DNA Complex Complex2->Ternary CPT binds

Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.

References

An In-depth Technical Guide to the Core Principles of Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active compounds and functional materials. The strategic functionalization of the this compound ring system is paramount for modulating the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the fundamental principles governing this compound functionalization, with a focus on electrophilic and nucleophilic substitution reactions, as well as modern transition-metal-catalyzed C-H functionalization strategies. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows are presented to serve as a practical resource for researchers in the field.

Introduction: The this compound Core

This compound, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, exhibits a rich and diverse reactivity profile. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the heterocyclic ring electron-deficient, while the carbocyclic (benzene) ring remains relatively electron-rich. This electronic dichotomy dictates the regioselectivity of various functionalization reactions. Understanding these inherent electronic properties is crucial for predicting and controlling the outcomes of synthetic transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring typically occurs on the more electron-rich carbocyclic ring. The reaction proceeds under vigorous conditions due to the deactivating effect of the protonated nitrogen atom under acidic conditions. Substitution predominantly takes place at the C5 and C8 positions, which is rationalized by the greater stability of the corresponding Wheland intermediates.[1]

G

Figure 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound.

Nitration

Nitration of this compound with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitrothis compound and 8-nitrothis compound.[2]

Table 1: Quantitative Data for Electrophilic Nitration of this compound

ReagentsTemperature (°C)ProductsYield (%)Reference
Fuming HNO₃, Fuming H₂SO₄05-Nitrothis compound and 8-Nitrothis compoundMixture[2]

Experimental Protocol: Electrophilic Nitration of this compound [2]

  • To a stirred solution of this compound, add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid dropwise at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for the specified time.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The mixture of 5-nitrothis compound and 8-nitrothis compound can be separated by chromatography.

Nucleophilic Substitution and Addition

The electron-deficient pyridine ring of this compound is susceptible to nucleophilic attack, primarily at the C2 and C4 positions.

Nucleophilic_Substitution

Figure 2: Regioselectivity of Nucleophilic Substitution on this compound.

Chichibabin Reaction

The Chichibabin reaction involves the amination of this compound at the C2 position using sodium amide in liquid ammonia. The reaction proceeds via a nucleophilic addition-elimination mechanism with the expulsion of a hydride ion.[3][4]

Table 2: Quantitative Data for the Chichibabin Reaction of this compound

ReagentsSolventTemperature (°C)ProductYield (%)Reference
NaNH₂Liquid NH₃-45 to 332-Aminothis compound70-80[3]
KNH₂/KMnO₄Liquid NH₃-652-Aminothis compound55-60[4]

Experimental Protocol: Chichibabin Amination of this compound [4]

  • In a flask equipped with a dry ice condenser, add liquid ammonia.

  • Add sodium metal in small pieces to the liquid ammonia with stirring until a persistent blue color is observed.

  • Add a catalytic amount of ferric nitrate to facilitate the formation of sodium amide.

  • To the resulting grey suspension of sodium amide, add a solution of this compound in an appropriate solvent (e.g., toluene).

  • Stir the reaction mixture at the boiling point of liquid ammonia.

  • After the reaction is complete, carefully quench the reaction with ammonium chloride followed by water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or chromatography.

Minisci Reaction

The Minisci reaction is a radical substitution reaction that allows for the introduction of alkyl and acyl groups onto protonated heteroaromatics. For this compound, this reaction typically occurs at the C2 and C4 positions.[5]

Table 3: Quantitative Data for the Minisci Acylation of this compound

AldehydeOxidantAdditiveSolventTemperature (°C)ProductsYield (%)Reference
4-MethylbenzaldehydeK₂S₂O₈TBABDCE1102-Acyl and 2,4-Diacylthis compound69 (mixture)[5]

Experimental Protocol: Minisci Acylation of this compound [5]

  • In a reaction tube, combine this compound, the aldehyde, tetrabutylammonium bromide (TBAB), and potassium persulfate (K₂S₂O₈).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the tube and stir the mixture at 110 °C for 12-24 hours.

  • After completion, cool the reaction mixture and remove the solvent under vacuum.

  • Add a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the acylated this compound product(s).

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinolines. The use of a directing group, most notably the N-oxide functionality, is often crucial for achieving high regioselectivity.

TM_Catalysis

Figure 3: N-Oxide as a Directing Group in Transition-Metal-Catalyzed C-H Functionalization.

C2-Arylation of this compound N-Oxides

Palladium catalysts are widely employed for the C2-arylation of this compound N-oxides. The N-oxide group acts as a directing group, facilitating the ortho-palladation at the C2 position.

Table 4: Quantitative Data for Palladium-Catalyzed C2-Arylation of this compound N-Oxide

Aryl SourceCatalyst (mol%)Oxidant/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
BenzenePd(OAc)₂ (10)Ag₂CO₃Benzene1301675[6]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of this compound N-Oxide [6]

  • In a reaction tube, combine this compound N-oxide, palladium(II) acetate (Pd(OAc)₂), and silver carbonate (Ag₂CO₃).

  • Add benzene as both the aryl source and solvent.

  • Seal the tube and heat the mixture at 130 °C for 16 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-arylthis compound N-oxide.

C2_Arylation_Workflow

Figure 4: Experimental Workflow for Palladium-Catalyzed C2-Arylation of this compound N-Oxide.

C8-Alkylation of this compound N-Oxides

Rhodium catalysts have proven effective for the C8-alkylation of this compound N-oxides. The N-oxide directs the C-H activation to the sterically accessible C8 position.[7][8]

Table 5: Quantitative Data for Rhodium-Catalyzed C8-Alkylation of this compound N-Oxide

Alkylating AgentCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Styrene[CpRhCl₂]₂ (5)AgBF₄ (100)Dioxane1001285[8]
N-Phenylmaleimide[CpRhCl₂]₂ (2.5)AgSbF₆ (10)1,2-DCE251295[7]

Experimental Protocol: Rhodium-Catalyzed C8-Alkylation of this compound N-Oxide with Maleimide [7]

  • In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ and AgSbF₆.

  • Add this compound N-oxide and the maleimide.

  • Add anhydrous 1,2-dichloroethane (1,2-DCE).

  • Seal the vial and stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated this compound N-oxide.

Applications in Drug Development: Targeting Kinase Signaling Pathways

Functionalized quinolines are privileged scaffolds in drug discovery, with numerous approved drugs containing this core structure. A significant area of application is in oncology, where this compound derivatives have been developed as potent kinase inhibitors.[9][10] These inhibitors can target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[11]

Kinase_Inhibition_Pathway

Figure 5: Simplified representation of kinase signaling pathways targeted by this compound-based inhibitors in cancer therapy.

The ability to precisely functionalize the this compound scaffold at various positions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, underscoring the importance of the synthetic methodologies outlined in this guide for the advancement of novel therapeutics.

Conclusion

The functionalization of the this compound ring is a mature yet continually evolving field of chemical synthesis. A thorough understanding of the inherent electronic properties of the this compound nucleus allows for the rational application of classical electrophilic and nucleophilic substitution reactions. Furthermore, the advent of transition-metal-catalyzed C-H functionalization, particularly when guided by coordinating groups such as N-oxides, has opened new avenues for the efficient and regioselective synthesis of complex this compound derivatives. The methodologies and data presented herein provide a foundational guide for chemists to navigate the rich reactivity of the this compound scaffold, enabling the design and synthesis of novel molecules for a wide range of applications, from medicinal chemistry to materials science.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing electrophilic and nucleophilic substitution reactions of quinoline. This compound, a heterocyclic aromatic compound, is a crucial scaffold in numerous pharmaceuticals and functional materials. Understanding its reactivity is paramount for the rational design and synthesis of novel this compound-based derivatives. This document details reaction mechanisms, regioselectivity, and influencing factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and application in a research and development setting.

Introduction to the Reactivity of this compound

This compound's structure, featuring a fused benzene and pyridine ring, results in a unique electronic landscape. The pyridine ring, with its electron-withdrawing nitrogen atom, is electron-deficient and therefore susceptible to nucleophilic attack. Conversely, the benzene ring (carbocyclic ring) is comparatively electron-rich and is the site of electrophilic substitution. The lone pair of electrons on the nitrogen atom can also participate in reactions with electrophiles, leading to the formation of quaternary salts.

Electrophilic Substitution Reactions

Electrophilic substitution in this compound predominantly occurs on the electron-rich carbocyclic ring at positions 5 and 8. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require vigorous conditions due to the overall lower reactivity of the this compound ring system compared to benzene.

Nitration

Nitration of this compound with a mixture of fuming nitric acid and sulfuric acid yields a mixture of 5-nitrothis compound and 8-nitrothis compound. The ratio of these isomers is influenced by reaction conditions such as temperature.

Quantitative Data: Nitration of this compound

Reaction ConditionsProduct Ratio (5-nitro : 8-nitro)Total Yield (%)Reference
HNO₃ / H₂SO₄, 0 °C52.3 : 47.7-[1]
HNO₃ / H₂SO₄, 95-100 °C, 1-2 h, 1.5 equiv. HNO₃~ 40-60% : 30-50%High[2]
N-(5-nitroquinolin-8-yl)benzamide synthesis, household light, Acid Red 94-82[3]

Experimental Protocol: Nitration of 8-Hydroxythis compound

This protocol describes the regioselective nitration of 8-hydroxythis compound to yield 8-hydroxy-5-nitrothis compound.

Materials:

  • 8-Hydroxythis compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol or Acetone for recrystallization

Procedure:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 10.0 g (68.9 mmol) of 8-hydroxythis compound in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Prepare a nitrating mixture of 6.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the 8-hydroxythis compound solution over 1 hour, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. A yellow precipitate of 8-hydroxy-5-nitrothis compound will form.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from ethanol or acetone to obtain pure 8-hydroxy-5-nitrothis compound. The typical yield is 75-85%.[4]

Halogenation

Halogenation of this compound also occurs at the 5- and 8-positions. The reaction can be carried out using various halogenating agents, and the regioselectivity can be influenced by the presence of substituents on the this compound ring. For instance, 8-substituted quinolines can be selectively halogenated at the C5-position.[5]

Quantitative Data: Bromination of 8-Substituted Quinolines

SubstrateBrominating Agent (Equivalents)SolventProduct(s)Yield (%)Reference
8-Hydroxythis compoundBr₂ (1.5)CH₃CN7-bromo-8-hydroxythis compound & 5,7-dibromo...58 & 37[6]
8-Methoxythis compoundBr₂ (1.1)CHCl₃5-bromo-8-methoxythis compound92[7]
8-Aminothis compoundBr₂ (2.1)CH₂Cl₂5,7-dibromo-8-aminothis compound99[7]

Experimental Protocol: Selective Monobromination of 8-Methoxythis compound

Materials:

  • 8-Methoxythis compound

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 equivalent of 8-methoxythis compound in distilled chloroform in a round-bottom flask.

  • In a separate flask, prepare a solution of 1.1 equivalents of molecular bromine in chloroform.

  • Add the bromine solution dropwise to the 8-methoxythis compound solution over 10 minutes at ambient temperature in the dark.

  • Stir the reaction mixture for 2 days, monitoring for completion by TLC.

  • Upon completion, wash the organic layer with 5% aqueous sodium bicarbonate solution (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3), to yield the pure product.[6]

Sulfonation

Sulfonation of this compound with fuming sulfuric acid yields a mixture of this compound-8-sulfonic acid and this compound-5-sulfonic acid. The regioselectivity is temperature-dependent; at lower temperatures, the kinetically controlled product (8-sulfonic acid) is favored, while at higher temperatures, the thermodynamically more stable product (6-sulfonic acid) is formed.[8]

Quantitative Data: Sulfonation of 2-Methylthis compound (as an analogue for this compound)

Temperature (°C)Sulfonating AgentPredominant IsomerIsomer Ratio (8- : 6-)Control TypeReference
~220Fuming Sulfuric Acid6-sulfonic acidFavors 6-isomerThermodynamic[8]
Lower Temp.Concentrated H₂SO₄8-sulfonic acidFavors 8-isomerKinetic[8]

Nucleophilic Substitution Reactions

Nucleophilic substitution in this compound occurs on the electron-deficient pyridine ring, primarily at the C-2 and C-4 positions. The presence of a good leaving group, such as a halogen, at these positions greatly facilitates the reaction. This compound N-oxides are also activated towards nucleophilic attack.

Amination (Chichibabin Reaction)

The Chichibabin reaction involves the direct amination of this compound with sodium amide (NaNH₂) in liquid ammonia to produce 2-aminothis compound. This reaction is a classic example of nucleophilic substitution of a hydride ion.[9][10]

Experimental Protocol: Chichibabin Reaction of this compound

Materials:

  • This compound

  • Sodium Amide (NaNH₂)

  • Liquid Ammonia (NH₃)

  • Toluene or Xylene (inert solvent)

Procedure:

  • In a pressure vessel (autoclave) equipped for low-temperature reactions, condense liquid ammonia.

  • Carefully add sodium amide to the liquid ammonia with stirring to form a solution or suspension.

  • Add this compound dissolved in an inert solvent like toluene or xylene to the reaction mixture at low temperature (e.g., -60 °C).

  • The reaction mixture is then allowed to warm to a higher temperature (e.g., 110 °C in a high-boiling solvent) and stirred for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[11]

  • After the reaction is complete, the mixture is cooled and carefully quenched with water or an ammonium chloride solution.

  • The product, 2-aminothis compound, is then isolated by extraction with an organic solvent and purified by crystallization or chromatography.[8]

Hydroxylation

This compound can be hydroxylated at the 2-position by reaction with potassium hydroxide (KOH) at high temperatures to yield 2-hydroxythis compound (which exists in tautomeric equilibrium with 2-quinolone).[12]

Experimental Protocol: Hydroxylation of this compound

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

Procedure:

  • A mixture of this compound and potassium hydroxide is heated to a high temperature (e.g., 220 °C).[12]

  • During the reaction, hydrogen gas is evolved.

  • After the reaction is complete, the mixture is cooled and acidified.

  • The product, 2-hydroxythis compound, is then isolated and purified.

Substitution of Haloquinolines

Halogens at the 2- and 4-positions of the this compound ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr). A wide variety of nucleophiles can be introduced at these positions.

Quantitative Data: Nucleophilic Substitution of 4-Chloroquinolines

4-Chlorothis compound DerivativeNucleophileConditionsProductYield (%)Reference
4,7-dichlorothis compoundAnilineReflux in isopropanol, 5 h4-Anilino-7-chlorothis compound-[5]
4-Chloro-6,7-dimethoxythis compoundVarious aminesMicrowave, 120-150 °C, 10-30 min4-Amino-6,7-dimethoxythis compound derivs.High[1]
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateReflux in ethanol, 4 h4-Hydrazino-8-methylquinolin-2(1H)-one-[13]
2-Chlorothis compound1,2,4-TriazoleNeutral, acidic, or basic conditions2-(1H-1,2,4-triazol-1-yl)this compound-[14]

Experimental Protocol: General Procedure for Nucleophilic Substitution on 4-Chloroquinolines with Amines (Conventional Heating)

Materials:

  • 4-Chlorothis compound derivative

  • Amine nucleophile

  • Solvent (e.g., isopropanol, ethanol, DMF)

  • Base (if necessary)

Procedure:

  • Dissolve the 4-chlorothis compound derivative (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Add the amine nucleophile (1.0-1.5 eq) to the solution. A base may be added if the amine salt is not desired as a byproduct.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[5]

Reactions with Organometallic Reagents

Organolithium and Grignard reagents readily attack the 2-position of the this compound ring to form 2-alkyl or 2-aryl derivatives after an oxidative workup.

Visualizing Reaction Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the fundamental mechanisms of electrophilic and nucleophilic substitution on the this compound ring.

Electrophilic_Substitution This compound This compound intermediate Wheland Intermediate (Sigma Complex) This compound->intermediate Electrophilic Attack (on Benzene Ring) electrophile E+ electrophile->intermediate product 5- or 8-Substituted This compound intermediate->product Deprotonation (-H+)

Caption: Mechanism of Electrophilic Substitution on this compound.

Nucleophilic_Substitution This compound This compound (or Halo-quinoline) intermediate Meisenheimer-like Intermediate This compound->intermediate Nucleophilic Attack (on Pyridine Ring) nucleophile Nu- nucleophile->intermediate product 2- or 4-Substituted This compound intermediate->product Loss of Leaving Group (-H- or -X-)

Caption: Mechanism of Nucleophilic Substitution on this compound.

Experimental Workflows

The following diagram outlines a general experimental workflow for the synthesis and purification of a substituted this compound derivative.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine this compound Derivative and Reagents in Solvent conditions Set Reaction Conditions (Temperature, Time, Atmosphere) reagents->conditions tlc Monitor Reaction Progress (e.g., TLC, LC-MS) conditions->tlc quench Quench Reaction tlc->quench Reaction Complete extract Extraction / Filtration quench->extract dry Dry Organic Layer extract->dry purify Purification (Crystallization, Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow for this compound Substitution.

Conclusion

The dual reactivity of the this compound ring system, allowing for both electrophilic and nucleophilic substitution, makes it a versatile scaffold in organic synthesis. Electrophilic attack is directed to the carbocyclic ring, while nucleophilic attack occurs at the heterocyclic ring. By carefully selecting reagents and controlling reaction conditions, chemists can achieve a high degree of regioselectivity, enabling the synthesis of a vast array of functionalized this compound derivatives for various applications, particularly in the field of drug discovery. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development.[1] The this compound scaffold is a versatile pharmacophore, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The biological efficacy and pharmacokinetic profile of these derivatives are intrinsically linked to their physical and spectroscopic properties. A thorough understanding of these characteristics is therefore essential for the rational design and development of novel this compound-based therapeutics. This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound derivatives, detailed experimental protocols for their characterization, and insights into their mechanisms of action through relevant signaling pathways.

Physical Properties of this compound Derivatives

The physical properties of this compound derivatives, such as melting point, boiling point, and solubility, are fundamental parameters that influence their formulation, administration, and bioavailability. These properties are largely dictated by the nature and position of substituents on the this compound ring.

Data Presentation: Physical Properties

The following table summarizes the physical properties of a selection of this compound derivatives to illustrate the impact of substitution on these characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₉H₇N129.16-15238Sparingly soluble in cold water, soluble in hot water and most organic solvents.[3]
8-Hydroxythis compoundC₉H₇NO145.1673-75267Slightly soluble in water, soluble in ethanol, acetone, chloroform, benzene.
4-Nitrothis compound 1-oxideC₉H₆N₂O₃190.16153-154-Soluble in ethanol, acetone, and hot water.
ChloroquineC₁₈H₂₆ClN₃319.8787-Soluble in water.
PrimaquineC₁₅H₂₁N₃O259.35-175-179 (at 0.2 mmHg)Soluble in water.

Spectroscopic Properties of this compound Derivatives

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of this compound derivatives. Methods such as UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide detailed information about the electronic structure, connectivity, and molecular weight of these compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the substitution pattern on the this compound ring, with auxochromic and chromophoric groups causing bathochromic (red) or hypsochromic (blue) shifts.[4]

Fluorescence Spectroscopy

Many this compound derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment.[5] The emission wavelength (λem) and quantum yield are key parameters determined by this technique. Protonation of the this compound nitrogen can significantly enhance fluorescence intensity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for determining the precise molecular structure of this compound derivatives. Chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of molecules. Common fragmentation pathways for this compound derivatives include the loss of HCN from the this compound ring.[6]

Data Presentation: Spectroscopic Properties

The table below presents characteristic spectroscopic data for representative this compound derivatives.

CompoundUV-Vis (λmax, nm)Fluorescence (λem, nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
This compound226, 276, 313 (in Ethanol)315 (in Ethanol)8.90 (H2), 7.40 (H3), 8.11 (H4), 7.78 (H5), 7.52 (H6), 7.68 (H7), 8.09 (H8)150.3, 121.1, 135.9, 128.2, 126.5, 129.5, 127.7, 148.4, 129.0129 [M]⁺
8-Hydroxythis compound242, 255, 310 (in Methanol)510 (in Methanol)8.74 (H2), 7.42 (H3), 8.35 (H4), 7.15 (H5), 7.48 (H6), 7.08 (H7)147.9, 121.8, 136.3, 112.1, 128.9, 117.8, 153.2, 138.7, 127.9145 [M]⁺
4-Nitrothis compound 1-oxide260, 295, 350 (in Ethanol)-8.55 (H2), 8.40 (H3), 8.30 (H5), 7.85 (H6), 8.10 (H7), 8.60 (H8)140.2, 124.5, 130.1, 129.8, 126.4, 131.5, 123.7, 146.9, 137.8190 [M]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for key analytical techniques used in the characterization of this compound derivatives.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline from 200 to 400 nm.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Record the UV-Vis spectrum of the sample from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the this compound derivative (typically in the micromolar range) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Determine the optimal excitation wavelength by recording the absorption spectrum and selecting the λmax.

    • Set the excitation wavelength and record the emission spectrum over a suitable wavelength range.

    • To record an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used, with adjustments made based on the specific compound and desired resolution.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization - ESI).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., ESI or electron ionization - EI).

  • Analysis: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound (from the molecular ion peak) and to identify characteristic fragment ions.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anticancer Activity: Inhibition of Kinase Signaling Pathways

Many this compound-based compounds have been developed as kinase inhibitors, targeting dysregulated signaling pathways in cancer.[7] Two of the most critical pathways are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8] this compound derivatives can inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[9]

  • Ras/Raf/MEK/ERK Pathway: This cascade transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation and differentiation.[10] Inhibitors based on the this compound scaffold can block the activity of kinases like MEK and ERK, thereby halting uncontrolled cell division.[11]

PI3K_Ras_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation_Survival_PI3K Cell Proliferation & Survival mTORC1->Proliferation_Survival_PI3K Promotes Quinoline_Inhibitor_PI3K This compound-based PI3K/mTOR Inhibitor Quinoline_Inhibitor_PI3K->PI3K Quinoline_Inhibitor_PI3K->mTORC1 RTK_Ras Receptor Tyrosine Kinase Ras Ras RTK_Ras->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Differentiation_Ras Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation_Ras Regulates Quinoline_Inhibitor_Ras This compound-based MEK/ERK Inhibitor Quinoline_Inhibitor_Ras->MEK Quinoline_Inhibitor_Ras->ERK

Caption: Key oncogenic signaling pathways targeted by this compound-based inhibitors.

Antimalarial Activity: Inhibition of Hemozoin Formation

The antimalarial properties of many this compound derivatives, such as chloroquine and quinine, stem from their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[12] The parasite digests hemoglobin in its food vacuole, releasing large amounts of toxic free heme.[13] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[14] this compound antimalarials accumulate in the acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.

Hemozoin_Inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Quinoline_Antimalarial This compound-based Antimalarial Drug Quinoline_Antimalarial->Heme Inhibits Polymerization

Caption: Mechanism of action of this compound-based antimalarial drugs.

Experimental Workflows

Systematic experimental workflows are essential for the efficient characterization and evaluation of novel this compound derivatives.

General Workflow for Synthesis and Characterization

The synthesis of new this compound derivatives is typically followed by a series of analytical steps to confirm the structure and purity of the compound.

Synthesis_Characterization_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC Spectroscopic_Analysis Spectroscopic Characterization TLC->Spectroscopic_Analysis If pure NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS UV_Vis UV-Vis & Fluorescence Spectroscopic_Analysis->UV_Vis Final_Product Pure, Characterized This compound Derivative NMR->Final_Product MS->Final_Product UV_Vis->Final_Product

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The physical and spectroscopic properties of this compound derivatives are fundamental to their successful development as therapeutic agents. This technical guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination and an exploration of the key signaling pathways they modulate. The structured presentation of data and methodologies herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds. A thorough understanding and application of this knowledge will undoubtedly facilitate the discovery and optimization of the next generation of this compound-based drugs.

References

The Chemistry of Quinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactions, and biological significance of the quinoline core, tailored for researchers, scientists, and drug development professionals.

Introduction to the this compound Core

This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N.[1] Its structure consists of a benzene ring fused to a pyridine ring at two adjacent carbon atoms, also known as 1-azanaphthalene or benzo[b]pyridine.[2][3] First isolated from coal tar in 1834, this bicyclic heterocycle is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of a vast array of synthetic and naturally occurring compounds.[3] Many this compound derivatives exhibit a broad spectrum of biological activities and are key components in the development of therapeutic agents. Notable examples include the antimalarial drug quinine and the anticancer agent topotecan. The unique electronic properties and the ability to extensively functionalize the this compound scaffold make it a privileged structure in drug discovery.

Physical and Chemical Properties

This compound is a colorless, hygroscopic liquid with a characteristic odor.[1][4] Upon exposure to light and air, it tends to turn yellow and then brown.[1] It is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[1] The presence of the nitrogen atom in the aromatic system renders this compound a weak base.[5]

A summary of the key physical and spectroscopic properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₇N
Molecular Weight 129.16 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, characteristic
Boiling Point 237 °C
Melting Point -15 °C
Density 1.093 g/cm³
pKa (conjugate acid) 4.9
Solubility in Water Slightly soluble
¹H NMR (CDCl₃, ppm) δ 8.91 (dd), 8.12 (dd), 8.05 (d), 7.72 (d), 7.63 (t), 7.49 (t), 7.35 (dd)
¹³C NMR (CDCl₃, ppm) δ 150.3, 148.2, 136.0, 129.5, 129.3, 128.2, 127.7, 126.5, 120.9
IR (neat, cm⁻¹) 3050, 1620, 1590, 1500, 1430, 1310, 810, 740
UV-Vis (ethanol, nm) λmax 226, 276, 301, 313

Key Synthesis Methods of the this compound Core

Several named reactions are employed for the synthesis of the this compound scaffold, each offering a distinct pathway to access a variety of substituted derivatives.

The Skraup Synthesis

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5] The reaction is highly exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the this compound ring.[6]

Experimental Protocol: Skraup Synthesis of this compound

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).

    • Slowly and with constant stirring, add concentrated sulfuric acid (100 ml) to the mixture.

    • Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.[6]

    • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform a steam distillation to isolate the crude this compound.

    • Separate the this compound layer from the aqueous layer in the distillate.

    • Dry the crude this compound over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

ReactantProductYield (%)
AnilineThis compound~70%
p-Toluidine6-Methylthis compound~65%
m-Toluidine5-Methylthis compound & 7-Methylthis compoundMixture
p-Anisidine6-Methoxythis compound~60%
The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of glycerol.[7] This method allows for the synthesis of a wider range of substituted quinolines. The reaction is typically catalyzed by a strong acid.[7]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylthis compound (Quinaldine)

  • Materials: Aniline, crotonaldehyde, hydrochloric acid, nitrobenzene.

  • Procedure:

    • To a mixture of aniline (1.0 mole) and concentrated hydrochloric acid (2.5 moles), slowly add crotonaldehyde (1.5 moles) with vigorous stirring and cooling to maintain the temperature below 20°C.

    • After the addition is complete, add nitrobenzene (0.5 moles) as an oxidizing agent.

    • Heat the mixture under reflux for 6-8 hours.

    • Cool the reaction mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

    • Isolate the crude product by steam distillation.

    • Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.

Aniline Derivativeα,β-Unsaturated CarbonylProductYield (%)
AnilineCrotonaldehyde2-Methylthis compound70-80%
AnilineCinnamaldehyde2-Styrylthis compound~60%
p-ToluidineCrotonaldehyde2,6-Dimethylthis compound~75%
The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde, ketone, or ester.[8] This reaction can be catalyzed by either an acid or a base.[8]

Experimental Protocol: Friedländer Synthesis of 2-Phenylthis compound

  • Materials: 2-Aminobenzophenone, acetophenone, potassium hydroxide, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzophenone (10 mmol) and acetophenone (12 mmol) in ethanol (50 mL).

    • Add a solution of potassium hydroxide (20 mmol) in ethanol (20 mL) to the mixture.

    • Heat the reaction mixture at reflux for 4 hours.

    • After cooling, pour the mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford pure 2-phenylthis compound.

2-Aminoaryl Ketone/Aldehydeα-Methylene CompoundProductYield (%)
2-AminobenzaldehydeAcetone2-Methylthis compoundHigh
2-AminobenzophenoneAcetophenone2,4-Diphenylthis compound80-90%
2-Amino-5-chlorobenzophenoneEthyl acetoacetateEthyl 6-chloro-4-phenylthis compound-2-carboxylate~85%

Chemical Reactions of the this compound Core

The this compound ring system can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution on the this compound ring preferentially occurs on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The major products are typically the 5- and 8-substituted isomers.[9]

Experimental Protocol: Nitration of this compound

  • Materials: this compound, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred and cooled mixture of concentrated sulfuric acid (20 mL), add this compound (5 g) dropwise, maintaining the temperature below 10°C.

    • To this solution, add a mixture of fuming nitric acid (5 mL) and concentrated sulfuric acid (5 mL) dropwise, keeping the temperature below 10°C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours and then heat at 50°C for 1 hour.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

    • The precipitated mixture of 5-nitrothis compound and 8-nitrothis compound is collected by filtration, washed with water, and dried. The isomers can be separated by fractional crystallization or chromatography.

Experimental Protocol: Sulfonation of this compound

  • Materials: this compound, fuming sulfuric acid (oleum).

  • Procedure:

    • Heat a mixture of this compound (10 g) and fuming sulfuric acid (20% SO₃, 30 mL) at 220°C for 4 hours.[9]

    • Carefully pour the cooled reaction mixture into water.

    • Neutralize with a calcium carbonate suspension and filter off the precipitated calcium sulfate.

    • Concentrate the filtrate to obtain a mixture of this compound-5-sulfonic acid and this compound-8-sulfonic acid.

Nucleophilic Aromatic Substitution

Nucleophilic substitution reactions on the this compound ring occur on the electron-deficient pyridine ring, primarily at the 2- and 4-positions.[9]

Experimental Protocol: Amination of this compound (Chichibabin Reaction)

  • Materials: this compound, sodamide (NaNH₂), liquid ammonia, N,N-dimethylaniline.

  • Procedure:

    • In a flask equipped with a dry ice condenser, dissolve this compound (10 g) in dry N,N-dimethylaniline (50 mL).

    • Add sodamide (5 g) in portions to the stirred solution.

    • Heat the mixture at 100°C for 4 hours.

    • Cool the reaction mixture and cautiously add water to decompose the excess sodamide.

    • Extract the product with toluene, and then extract the toluene layer with dilute hydrochloric acid.

    • Basify the acidic aqueous layer with sodium hydroxide to precipitate 2-aminothis compound.

    • Collect the product by filtration and recrystallize from water.

The this compound Scaffold in Drug Development and Signaling Pathways

The this compound core is a prominent feature in a multitude of pharmaceuticals, where it often plays a crucial role in the drug's mechanism of action. The following diagrams illustrate the involvement of this compound-based drugs in key biological pathways.

Inhibition of Heme Polymerization by Chloroquine

The antimalarial drug chloroquine exerts its effect by interfering with the detoxification of heme in the malaria parasite Plasmodium falciparum.

Chloroquine_Mechanism cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Detoxification ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity HemePolymerase Heme Polymerase Chloroquine Chloroquine Chloroquine->HemePolymerase Inhibition

Caption: Mechanism of action of the antimalarial drug chloroquine.

Topotecan and the DNA Damage Response Pathway

Topotecan, a this compound alkaloid derivative, is an anticancer agent that targets the enzyme topoisomerase I, leading to DNA damage and apoptosis in cancer cells.

Topotecan_Pathway cluster_nucleus Cell Nucleus Topotecan Topotecan CleavableComplex Top1-DNA-Topotecan Cleavable Complex Topotecan->CleavableComplex Top1 Topoisomerase I (Top1) Top1->CleavableComplex DNA DNA DNA->CleavableComplex DSB DNA Double-Strand Breaks CleavableComplex->DSB Collision with Replication Fork ReplicationFork Replication Fork ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Topotecan-induced DNA damage response pathway.

This compound Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

Many synthetic this compound derivatives have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

PI3K_Pathway_Inhibition cluster_cell Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes QuinolineInhibitor This compound-based Inhibitor QuinolineInhibitor->PI3K Inhibits QuinolineInhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the this compound ring. The following table summarizes some key SAR findings for different classes of this compound-based therapeutic agents.

Therapeutic AreaKey Structural Features for Activity
Antimalarials - A 7-chloro substituent on the this compound ring is often optimal for activity.[10]- A basic amino group in the side chain at the 4-position is crucial.[10]- The length of the alkyl chain connecting the two nitrogen atoms in the side chain influences potency.[10]
Anticancer Agents - Substitution at the 4- and 7-positions with various functional groups can lead to potent cytotoxic activity.[1]- The presence of a hydrazone moiety at the 4-position of the 7-chlorothis compound scaffold has shown significant anticancer effects.[1]- this compound-chalcone hybrids exhibit potent antiproliferative activity, with the substitution pattern on the chalcone moiety influencing potency.[11]
PI3K/mTOR Inhibitors - Aniline substitution at the 4-position of the this compound ring is a common feature.[4]- The presence of a phenylsulfonylurea group can confer dual PI3K/mTOR inhibitory activity.[4]- Modifications at the 6- and 7-positions of the this compound core can modulate selectivity and potency.[3]

Conclusion

The this compound scaffold remains a highly versatile and valuable platform in the fields of chemistry and drug discovery. Its rich history of synthesis and diverse reactivity provide chemists with a powerful toolkit for the creation of novel molecular architectures. The continued exploration of the structure-activity relationships of this compound derivatives promises to yield new and improved therapeutic agents for a wide range of diseases. This guide has provided a comprehensive overview of the fundamental chemistry of this compound, detailed experimental protocols for its synthesis and key reactions, and an insight into its significance in medicinal chemistry, serving as a valuable resource for researchers in the field.

References

Exploratory Synthesis of Novel Quinoline-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the exploratory synthesis of novel quinoline-based compounds, a critical scaffold in medicinal chemistry. This compound and its derivatives are fundamental components in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] This document details established synthetic protocols, presents quantitative biological data, and visualizes key experimental workflows and cellular signaling pathways.

Core Synthetic Methodologies

The synthesis of the this compound core can be achieved through several classic named reactions, each offering a unique pathway to this versatile heterocyclic system. Modern adaptations often focus on improving yields, reducing reaction times, and employing greener chemical practices.

The Skraup Synthesis

A cornerstone of this compound synthesis, the Skraup reaction involves the treatment of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and sulfuric acid.[3][4][5] The reaction is famously vigorous and requires careful temperature control.

Experimental Protocol: Modified Skraup Synthesis of this compound [3][6]

  • Materials: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous Sulfate Heptahydrate.

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).

    • Slowly and with constant stirring, add concentrated sulfuric acid (100 ml) to the mixture.

    • Add ferrous sulfate heptahydrate (10 g) to moderate the reaction.

    • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude this compound.

    • Separate the this compound layer from the aqueous layer in the distillate.

    • Dry the crude this compound over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

The Doebner-von Miller Reaction

This reaction provides a versatile route to substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[7][8][9][10][11]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylthis compound [7]

  • Materials: Aniline, Crotonaldehyde, Hydrochloric Acid, Nitrobenzene.

  • Procedure:

    • To a mixture of aniline (0.1 mol) and hydrochloric acid (0.1 mol), slowly add crotonaldehyde (0.25 mol) with constant stirring.

    • Add nitrobenzene (0.06 mol) as an oxidizing agent.

    • Heat the mixture under reflux for 8 hours.

    • After cooling, make the solution alkaline with a sodium hydroxide solution.

    • Separate the oily layer and subject it to steam distillation.

    • The distillate is extracted with ether, and the ethereal solution is dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the residue is distilled to yield 2-methylthis compound.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward method for producing substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[12][13][14][15][16]

Experimental Protocol: Friedländer Synthesis of 2-Phenylthis compound-4-carboxylic acid ethyl ester [12]

  • Materials: 2-Aminobenzophenone, Ethyl acetoacetate, Hydrochloric acid, Ethanol, Sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

    • Add 2-3 drops of concentrated HCl to the mixture.

    • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

The Pfitzinger Reaction

This reaction offers a route to this compound-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[17][18][19][20]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylthis compound-4-carboxylic acid [17]

  • Materials: Isatin, Acetophenone, Potassium hydroxide, 95% Ethanol.

  • Procedure:

    • In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol.

    • To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes.

    • Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours.

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[4][21][22][23][24]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylthis compound [23]

  • Materials: Aniline, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid.

  • Procedure:

    • A mixture of aniline (10 mmol) and acetylacetone (10 mmol) is stirred at room temperature for 30 minutes.

    • The resulting enamine is added dropwise to concentrated sulfuric acid (10 mL) at 0°C with vigorous stirring.

    • The reaction mixture is then heated at 100°C for 15 minutes.

    • After cooling, the mixture is poured onto crushed ice and neutralized with a concentrated ammonium hydroxide solution.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 2,4-dimethylthis compound.

Quantitative Data on Biological Activity

The therapeutic potential of novel this compound-based compounds is often evaluated through their inhibitory activity against key biological targets. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for selected this compound derivatives against various targets.

Table 1: Anticancer Activity of Novel this compound Derivatives

Compound IDTargetCell LineIC₅₀ (nM)Reference
Compound 44 EGFR-7.5[25]
Compound 5a EGFR-71[26]
Compound 5a HER-2-31[26]
PQQmTORHL-6064[27]
Compound 23 EGFR L858R/T790M/C797SBa/F350[28]
This compound-based CompoundVEGFR2-5490[29]
Compound 117 -MCF-738410[7]
Compound 118 -MCF-728360[7]
Compound 13 VEGFR-2--[30][31]
Compound 14 VEGFR-2--[30][31]
Compound 4c Tubulin Polymerization-17000[32]
Compound HA-2l mTOR-66[33][34]
Compound HA-2c mTOR-75[33][34]

Table 2: Antimalarial Activity of Novel this compound Derivatives

Compound IDTarget/StrainIC₅₀ (µM)Reference
1 P. falciparum (chloroquine resistant)1.2[35]
9 P. falciparum (D10)0.349 - 1.247[35]
10 P. falciparum (D10)0.349 - 1.247[35]
11 P. falciparum (D10)0.349 - 1.247[35]
5 P. falciparum0.014 - 5.87 (µg/mL)[35]
6 P. falciparum0.014 - 5.87 (µg/mL)[35]
7 P. falciparum0.014 - 5.87 (µg/mL)[35]
Urea containing compoundsP. falciparum W20.042 - 0.193[36]
Oxalamido group compoundsP. falciparum W20.034 - 0.120[36]

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes. The following diagrams illustrate a generalized experimental workflow for this compound synthesis and key signaling pathways targeted by this compound-based inhibitors.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst, Solvent Crude Product Crude Product Reaction->Crude Product TLC Monitoring Work-up Work-up Crude Product->Work-up Extraction, Washing Chromatography Chromatography Work-up->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound Spectroscopy (NMR, IR, MS) Spectroscopy (NMR, IR, MS) Pure Compound->Spectroscopy (NMR, IR, MS) Purity (HPLC) Purity (HPLC) Pure Compound->Purity (HPLC) Characterized Compound Characterized Compound Spectroscopy (NMR, IR, MS)->Characterized Compound Purity (HPLC)->Characterized Compound

Generalized experimental workflow for this compound synthesis.
Signaling Pathways

This compound derivatives have been extensively investigated as inhibitors of various signaling pathways implicated in cancer cell proliferation and survival.

EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases that, upon activation, trigger downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, promoting cell growth, proliferation, and angiogenesis.[25][37] Several this compound-based compounds have been developed as potent inhibitors of these receptors.[1]

signaling_pathway_egfr_vegfr cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->Ras VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->VEGFR signaling_pathway_pi3k cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E eIF4E mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->Akt Quinoline_Inhibitor->mTORC1 Quinoline_Inhibitor->mTORC2

References

Quinoline: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have established it as a "privileged structure" in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound pharmacophore, detailing its synthesis, mechanisms of action across various disease areas, structure-activity relationships, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized through detailed diagrams.

Therapeutic Applications of this compound Derivatives

This compound-based compounds have demonstrated significant therapeutic potential across a broad spectrum of diseases, including cancer, malaria, and various infectious diseases.

Anticancer Activity

The this compound core is a prominent feature in numerous anticancer agents, exerting its effects through diverse mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[1] Several this compound derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Representative this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
4d MDA-MB-231 (Breast)0.12[3]
HeLa (Cervical)0.08[3]
SMMC-7721 (Liver)0.34[3]
5a MCF-7 (Breast)0.025-0.082 (GI50)[4]
A-549 (Lung)0.025-0.082 (GI50)[4]
13e PC-3 (Prostate)2.61 (GI50)[5]
KG-1 (Leukemia)3.56 (GI50)[5]
Antimalarial Activity

This compound derivatives have historically been at the forefront of antimalarial chemotherapy, with chloroquine being a notable example. Their primary mechanism of action involves the inhibition of heme polymerization in the malaria parasite's food vacuole.[6][7]

Table 2: Antimalarial Activity of Representative this compound Derivatives

CompoundPlasmodium falciparum StrainIC50 (µg/mL)Reference
5 3D70.014[8]
6 3D70.014[8]
7 3D70.014[8]
8 D10 (CQ-sensitive)<0.0039[9]
Dd2 (CQ-resistant)0.0078[9]
9 D10 (CQ-sensitive)<0.0039[9]
Dd2 (CQ-resistant)0.0078[9]
Antibacterial Activity

The quinolone class of antibiotics, which are structurally related to quinolines, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. This has spurred research into novel this compound derivatives with antibacterial properties.

Table 3: Antibacterial Activity of Representative this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin S. aureus F770.25[10]
S. aureus F14516[10]
Levofloxacin S. aureus F770.25[10]
S. aureus F14516[10]
Clinafloxacin S. aureus0.015
S. pneumoniae0.03
Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, with activity reported against a range of viruses, including respiratory syncytial virus (RSV) and influenza A virus (IAV).[11]

Table 4: Antiviral Activity of Representative this compound Derivatives

CompoundVirusCell LineEC50 (µM)Reference
1g RSVHEp-23.69[11]
1ae IAVMDCK1.87[11]
Chloroquine HCoV-OC43HEL0.12-12[12]
Hydroxychloroquine HCoV-OC43HEL0.12-12[12]

Synthesis of the this compound Scaffold

Several classical and modern synthetic methods are employed to construct the this compound ring system. The choice of method often depends on the desired substitution pattern.

Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[4]

Experimental Protocol: Synthesis of 2-Phenylthis compound-4-carboxylic acid ethyl ester

  • Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Catalysis: Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux: Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]

Combes Synthesis

The Combes synthesis is an acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted this compound.[5]

Experimental Protocol: Synthesis of 2,4-Dimethylthis compound

  • Reaction Setup: In a flask, combine 4-methylaniline (2.0 mmol) and acetylacetone (2.4 mmol).

  • Catalysis: Add NKC-9 acidic resin as the catalyst.

  • Reaction: Heat the mixture, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the catalyst and purify the product, often through distillation or chromatography.[5]

Synthesis of Chloroquine

The synthesis of the well-known antimalarial drug chloroquine involves the condensation of 4,7-dichlorothis compound with 1-diethylamino-4-aminopentane.[13][14]

Experimental Protocol: Synthesis of Chloroquine

  • Reaction Setup: Mix 198g of 4,7-dichlorothis compound (1 mol) and 94g of phenol (1 mol) and heat to 70-80 °C.

  • Addition of Side Chain: Slowly add 332g of 2-amino-5-diethylaminopentane (2.1 mol) under pressure (1.7 atm).

  • Dilution and Neutralization: After the reaction is complete, add 600 mL of toluene to dilute the solution. Adjust the pH to 8-9 with a 10% sodium carbonate solution.

  • Extraction and Concentration: Separate the layers, wash the organic layer with water (3 x 200 mL), and concentrate to dryness to obtain crude chloroquine.[14]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular pathways and mechanisms.

Inhibition of Heme Polymerization (Antimalarial)

A primary mechanism of action for many this compound antimalarials is the inhibition of hemozoin formation. The parasite detoxifies the toxic free heme, a byproduct of hemoglobin digestion, by polymerizing it into insoluble hemozoin crystals. This compound drugs are thought to cap the growing hemozoin chain, leading to the accumulation of toxic heme and parasite death.[6][7]

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_this compound Heme-Quinoline Complex Heme->Heme_this compound This compound This compound Drug This compound->Heme_this compound Blocked_Polymerization Blocked Heme Polymerization Heme_this compound->Blocked_Polymerization Parasite_Death Parasite Death Blocked_Polymerization->Parasite_Death Leads to

Caption: Mechanism of this compound antimalarials via inhibition of heme polymerization.

PI3K/Akt/mTOR Signaling Pathway (Anticancer)

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several this compound derivatives have been developed as inhibitors of this pathway, targeting key kinases like PI3K and mTOR.[15][16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoline_Inhibitor This compound Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

Caption: this compound derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

A variety of in vitro assays are employed to determine the biological activity of novel this compound derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[17][18]

Experimental Protocol: SYBR Green I Assay

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

  • Assay Setup: In a 96-well plate, add parasite culture (1% parasitemia, 2% hematocrit) and various concentrations of the this compound derivative.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Antibacterial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[2][19]

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[20][21]

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Pre-incubate the cells with various concentrations of the this compound derivative, then infect with a known titer of the virus.

  • Overlay: After viral adsorption, overlay the cells with a semi-solid medium (e.g., agarose) containing the respective compound concentrations.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • EC50 Calculation: Calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Experimental and Drug Discovery Workflow

The discovery and development of novel this compound-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

G Target_ID Target Identification & Validation Lead_Gen Lead Generation (Synthesis of this compound Library) Target_ID->Lead_Gen In_Vitro In Vitro Screening (Cytotoxicity, Efficacy) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (SAR Studies) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Feedback Preclinical Preclinical Development (Toxicity, Pharmacokinetics) In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for the discovery and development of this compound-based drugs.

Conclusion

The this compound scaffold continues to be an exceptionally fruitful source of inspiration for the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry. This guide provides a foundational understanding of the key aspects of this compound-based drug discovery, from synthesis and biological evaluation to the elucidation of their mechanisms of action. Further research into novel substitution patterns and hybrid molecules incorporating the this compound core promises to yield the next generation of effective treatments for a multitude of diseases.

References

fundamental reaction mechanisms in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fundamental Reaction Mechanisms in Quinoline Synthesis

Introduction

The this compound scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3] Consequently, the development of efficient synthetic routes to functionalized quinolines has been a major focus of chemical research for over a century.[2] Classical name reactions, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses, form the bedrock of this compound chemistry.[2][4] This guide provides an in-depth technical overview of the core mechanisms of these foundational reactions, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers, scientists, and drug development professionals.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for producing the parent this compound ring system.[5][6] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[5][7][8] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate (FeSO₄) or boric acid to ensure control.[6][9][10]

Reaction Mechanism

The mechanism of the Skraup synthesis proceeds through several distinct steps:

  • Dehydration of Glycerol : Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9]

  • Michael Addition : The aromatic amine performs a nucleophilic conjugate addition (Michael addition) to the acrolein intermediate.[8][9]

  • Cyclization and Dehydration : The resulting adduct undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form 1,2-dihydrothis compound.[9][11]

  • Oxidation : The 1,2-dihydrothis compound is then oxidized by an agent like nitrobenzene to yield the final aromatic this compound product. The nitrobenzene itself is reduced to aniline, which can re-enter the reaction cycle.[9][11]

Skraup_Mechanism Skraup Synthesis Mechanism cluster_start Reactants Aniline Aniline Adduct Michael Adduct Aniline->Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ - 2H₂O Acrolein->Adduct Michael Addition Dihydrothis compound 1,2-Dihydrothis compound Adduct->Dihydrothis compound Acid-Catalyzed Cyclization & Dehydration This compound This compound Dihydrothis compound->this compound Oxidation (e.g., Nitrobenzene)

A diagram illustrating the stepwise mechanism of the Skraup synthesis.

Quantitative Data

The yield of the Skraup synthesis is highly dependent on the substrates and the specific reaction conditions employed.

Aniline SubstrateOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneThis compound84-91%[6]
o-Aminophenolo-Nitrophenol8-Hydroxythis compound100%[6]
3-Nitro-4-aminoanisoleArsenic Pentoxide6-Methoxy-5-nitrothis compound70-75%[6]

Experimental Protocol: Synthesis of this compound from Aniline

This protocol is adapted from established procedures.[6][12]

  • Reaction Setup : In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 315 mL of concentrated sulfuric acid to a mixture of 588 g (3.5 moles) of 3-nitro-4-aminoanisole and 1.2 kg (13 moles) of glycerol. The addition should be dropwise over 30-45 minutes with efficient stirring. The temperature will spontaneously rise to 65-70°C.

  • Heating : Once the addition is complete, heat the mixture using an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

  • Workup : Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolation : Perform a steam distillation to isolate the crude this compound from the reaction mixture.

  • Purification : Separate the this compound layer from the aqueous layer in the distillate. Dry the crude this compound over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[6]

Skraup_Workflow Skraup Synthesis Workflow start Start mix Mix Aniline, Glycerol, & H₂SO₄ in Flask start->mix end End heat Heat Mixture in Oil Bath (140-150°C, 3-4h) mix->heat cool Cool to Room Temperature heat->cool workup Dilute with Water & Neutralize with NaOH cool->workup isolate Isolate via Steam Distillation workup->isolate purify Dry & Purify by Fractional Distillation isolate->purify purify->end DvM_Mechanism Doebner-von Miller Mechanism cluster_start Reactants Aniline Aniline Adduct Michael Adduct Aniline->Adduct Michael Addition Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Adduct Michael Addition Fragments Fragmentation (Imine + Ketone) Adduct->Fragments Reversible Fragmentation Recombined Recombined Intermediate Fragments->Recombined Recombination/ Condensation This compound Substituted This compound Recombined->this compound Cyclization & Oxidation Friedlander_Mechanism Friedländer Synthesis: Two Pathways Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Pathway A (Aldol Condensation) Schiff_Base Schiff Base Reactants->Schiff_Base Pathway B (Schiff Base Formation) Cyclized_Intermediate_A Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate_A Intramolecular Imine Formation Cyclized_Intermediate_B Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol Reaction This compound Substituted this compound Cyclized_Intermediate_A->this compound Dehydration Cyclized_Intermediate_B->this compound Dehydration Combes_Mechanism Combes Synthesis Mechanism Reactants Aniline + β-Diketone Enamine β-Amino Enone (Enamine Intermediate) Reactants->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate (Alcohol) Enamine->Cyclized Acid-Catalyzed Annulation (RDS) This compound 2,4-Disubstituted This compound Cyclized->this compound Dehydration (-H₂O) CLK_Mechanism Conrad-Limpach-Knorr Synthesis Reactants Aniline + β-Ketoester Aminoacrylate β-Aminoacrylate Reactants->Aminoacrylate Low Temp. (Kinetic Control) Ketoanilide β-Ketoanilide Reactants->Ketoanilide High Temp. (Thermodynamic Control) Quinolone4 4-Quinolone Aminoacrylate->Quinolone4 Conrad-Limpach (Heat, ~250°C) Quinolone2 2-Quinolone Ketoanilide->Quinolone2 Knorr (H₂SO₄, Heat)

References

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful and widely utilized chemical reaction for the synthesis of quinolines.[1][2] This method involves the reaction of an aromatic amine (typically aniline or its derivatives) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3][4][5] The resulting quinoline core is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and functional materials. While effective, the reaction is notoriously exothermic and can be violent if not carefully controlled.[6][7] These notes provide a detailed overview of the Skraup synthesis, including its mechanism, key parameters, experimental protocols, and quantitative data to guide researchers in its safe and efficient application.

Reaction Mechanism and Key Parameters

The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][5][8]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.[4][6]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydrothis compound intermediate, which then dehydrates.[3][5][6]

  • Oxidation: The 1,2-dihydrothis compound is oxidized by an oxidizing agent to yield the aromatic this compound ring system.[5][6]

Key Reaction Parameters:

  • Aromatic Amine: A wide variety of anilines can be employed, leading to the corresponding substituted quinolines. The nature and position of substituents on the aniline ring can influence the reaction yield and regioselectivity.[1]

  • Oxidizing Agent: Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[6][8] Arsenic pentoxide is another option and is reported to result in a less violent reaction.[2][6] Other oxidizing agents like iodine have also been explored.[6][9]

  • Moderators: Due to the highly exothermic nature of the reaction, moderators are often added to control the reaction rate. Ferrous sulfate is a commonly used moderator.[5][6] Boric acid can also be employed to make the reaction less vigorous.[5]

  • Temperature: The reaction requires heating, typically in the range of 140-160°C.[6][7] Careful temperature control is crucial for both safety and optimal yield.

Quantitative Data

The yield of the Skraup synthesis is dependent on the substrate, oxidizing agent, and reaction conditions. The following tables summarize some reported quantitative data.

Table 1: Reported Yields of the Skraup Synthesis with Various Substituted Anilines.

Substituted AnilineProductOxidizing AgentYield (%)Reference
AnilineThis compoundNitrobenzene84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[6]
m-Nitroaniline5-Nitrothis compound & 7-Nitrothis compoundNot specifiedMixtureThe Skraup Synthesis[6]
3-Nitro-4-aminoanisole6-Methoxy-8-nitrothis compoundArsenic pentoxideNot specifiedOrganic Syntheses, Coll. Vol. 3, p. 601 (1955)[1]
o-Aminophenol8-Hydroxythis compoundo-Nitrophenol100 (based on o-aminophenol)ResearchGate[6]

Table 2: Influence of Different Oxidizing Agents on the Skraup Synthesis.

Oxidizing AgentAniline SubstrateProductYield (%)Reference
NitrobenzeneAnilineThis compound84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[6]
Arsenic Pentoxide6-Nitrocoumarin3H-pyrano[3,2-f]this compound-3-one14ResearchGate[6]
IodineAnilineThis compoundNot specifiedResearchGate[6]

Experimental Protocols

Caution: The Skraup reaction is highly exothermic and can be dangerous if not performed with appropriate safety precautions, including the use of a fume hood, safety shield, and personal protective equipment.

Protocol 1: Synthesis of this compound from Aniline

This protocol is adapted from Organic Syntheses.[6]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

  • Water

  • Concentrated Sodium Hydroxide solution

  • Anhydrous Potassium Carbonate

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[6]

  • Perform a steam distillation to isolate the crude this compound.[6]

  • Separate the this compound layer from the aqueous layer in the distillate.

  • Dry the crude this compound over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[6]

Protocol 2: Synthesis of 6-Methoxy-8-nitrothis compound

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • 3-Nitro-4-aminoanisole (588 g, 3.5 moles)

  • Arsenic pentoxide (588 g, 2.45 moles)

  • Glycerol (1.2 kg, 13 moles)

  • Concentrated Sulfuric Acid (315 ml)

  • Sodium Carbonate

  • Celite

  • Methanol

Procedure:

  • In a 5-liter three-necked round-bottom flask, prepare a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

  • With efficient mechanical stirring, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[6]

  • Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C until the removal of water is complete.[6]

  • After cooling, slowly add additional concentrated sulfuric acid while keeping the temperature at 117-119°C over 2.5-3.5 hours.[6]

  • Maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[6]

  • Cool the reaction mixture, dilute with water, and then neutralize with concentrated ammonium hydroxide or sodium carbonate.[1][6]

  • The precipitated product is filtered, washed with water, and then recrystallized from methanol.[6]

Visualizations

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Dihydrothis compound 1,2-Dihydrothis compound Michael_Adduct->Dihydrothis compound Cyclization -H₂O This compound This compound Dihydrothis compound->this compound Oxidation (e.g., Nitrobenzene)

Caption: Reaction mechanism of the Skraup synthesis of quinolines.

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Mix Aniline, Glycerol, and Nitrobenzene Add_Acid 2. Slowly add H₂SO₄ Reagents->Add_Acid Add_Moderator 3. Add Ferrous Sulfate Add_Acid->Add_Moderator Heating 4. Heat to 140-150°C (Exothermic) Add_Moderator->Heating Reflux 5. Maintain temperature for 3-4 hours Heating->Reflux Cooling 6. Cool to Room Temp. Reflux->Cooling Neutralization 7. Dilute with H₂O and neutralize with NaOH Cooling->Neutralization Distillation 8. Steam Distillation Neutralization->Distillation Purification 9. Dry and Purify by Distillation Distillation->Purification

Caption: General experimental workflow for the Skraup synthesis.

References

Application Notes: Friedländer Synthesis for Preparing Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone reaction in heterocyclic chemistry for the synthesis of quinoline derivatives.[1] It involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group, typically under acidic or basic catalysis.[1][2] The simplicity and versatility of this method have established it as one of the most straightforward routes to produce poly-substituted quinolines.[3][4]

Quinolines are a critical class of heterocyclic compounds found in numerous natural products, pharmaceuticals, and agrochemicals.[3] The this compound scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of drugs with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and antifungal properties.[5][6] Consequently, the Friedländer synthesis is a pivotal tool for researchers and professionals in drug discovery and development.[5] Recent advancements have focused on developing more sustainable protocols using catalysts like ionic liquids, nanocatalysts, and solid-supported reagents, as well as employing microwave irradiation to improve yields and reduce reaction times.[1][7]

Reaction Mechanism

The mechanism of the Friedländer synthesis is not unambiguously established, but two primary pathways are generally proposed, contingent on the specific reaction conditions.[1][8]

  • Aldol-First Pathway: This pathway begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the active methylene compound. The resulting aldol adduct then undergoes cyclization and dehydration to form the final this compound product.[8][9]

  • Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the carbonyl group of the methylene partner. This intermediate subsequently undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the this compound.[1][9]

G cluster_reactants Reactants cluster_path1 Pathway 1: Aldol-First cluster_path2 Pathway 2: Schiff Base-First cluster_product Product Reactant1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Condensation Reactant1->Aldol SchiffBaseFormation Schiff Base Formation Reactant1->SchiffBaseFormation Reactant2 Carbonyl with α-Methylene Reactant2->Aldol Reactant2->SchiffBaseFormation Adduct Aldol Adduct Aldol->Adduct Unsaturated α,β-Unsaturated Carbonyl Adduct->Unsaturated - H₂O ImineFormation Intramolecular Imine Formation Unsaturated->ImineFormation This compound Substituted this compound ImineFormation->this compound - H₂O SchiffBase Schiff Base Intermediate SchiffBaseFormation->SchiffBase - H₂O IntraAldol Intramolecular Aldol Reaction SchiffBase->IntraAldol HydroxyImine Hydroxy Imine IntraAldol->HydroxyImine HydroxyImine->this compound - H₂O G A 1. Prepare Reaction Mixture (Reactants + Catalyst + Solvent) B 2. Reaction Step (Conventional Heating or Microwave Irradiation) A->B C 3. Work-up (Quenching, Neutralization, Extraction) B->C D 4. Purification (Recrystallization or Chromatography) C->D E 5. Analysis (NMR, MS, IR) D->E

References

Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry, providing a versatile and widely utilized method for the synthesis of quinoline and its derivatives.[1] First described by Oscar Doebner and Wilhelm von Miller in 1881, this acid-catalyzed reaction typically involves the condensation of an aromatic amine (aniline or its derivatives) with an α,β-unsaturated carbonyl compound.[2] The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. These application notes provide a comprehensive overview of the Doebner-von Miller reaction, including detailed experimental protocols, a summary of reaction conditions, and troubleshooting guidelines to support researchers in the efficient synthesis of this compound derivatives.

Reaction Mechanism and Key Considerations

The mechanism of the Doebner-von Miller reaction is believed to proceed through a fragmentation-recombination pathway.[3] The initial step involves the Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then undergo fragmentation into an imine and a saturated carbonyl compound. These fragments subsequently recombine, cyclize, and undergo oxidation to yield the final this compound product.[3] An external oxidizing agent, such as nitrobenzene or arsenic acid, is sometimes required for the final aromatization step, although in many cases, a Schiff base intermediate can act as an internal oxidant.[4][5]

Several factors significantly influence the outcome of the Doebner-von Miller reaction, including the choice of acid catalyst, solvent, reaction temperature, and the nature of the substrates. A common challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can lead to lower yields.[6][7] Strategies to mitigate this include the use of a biphasic reaction medium or the slow, controlled addition of the carbonyl compound.[4][6]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the Doebner-von Miller reaction, highlighting the impact of different catalysts, solvents, and substrates on product yield.

Table 1: Synthesis of 2-Methylthis compound Derivatives in Water

Aniline DerivativeProductCatalystSolventTemperature (°C)Time (min)Yield (%)
Aniline2-Methylthis compoundH₂SO₄Water1003091
3-Methylaniline2,7-Dimethylthis compoundH₂SO₄Water1003085
4-Methylaniline2,6-Dimethylthis compoundH₂SO₄Water1003088
4-Methoxyaniline6-Methoxy-2-methylthis compoundH₂SO₄Water1003075
4-Chloroaniline6-Chloro-2-methylthis compoundH₂SO₄Water1003065
4-Bromoaniline6-Bromo-2-methylthis compoundH₂SO₄Water1003058
4-Nitroaniline2-Methyl-6-nitrothis compoundH₂SO₄Water1003039

Data adapted from a study on the continuous flow synthesis of 2-methylquinolines.[8]

Table 2: Effect of Catalyst and Solvent on the Synthesis of 2-Carboxy-4-phenylthis compound (3a) and 4-Carboxy-2-phenylthis compound (4a) from 2,3-Dimethylaniline and Methyl (3E)-2-oxo-4-phenylbut-3-enoate

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield of 3a (%)Yield of 4a (%)
1Hf(OTf)₄ (10)CH₂Cl₂rt481844
2HCl (1 equiv)CH₂Cl₂reflux24<2<2
3HCl (gas)CH₂Cl₂reflux24<2<2
4H₂SO₄ (1 equiv)CH₂Cl₂reflux24<2<2
5TFA (1 equiv)CH₂Cl₂reflux241846
6TFATFAreflux1261<2
7TFATFAreflux1280<2
8HCO₂HHCO₂Hreflux1276<2

This table demonstrates a reversal of standard regioselectivity. Data adapted from a study on the synthesis of 2-carboxy-4-arylquinolines.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Methylthis compound (Quinaldine)

This protocol is a classic example of the Doebner-von Miller reaction where the α,β-unsaturated carbonyl compound, crotonaldehyde, is generated in situ from acetaldehyde.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Acetaldehyde

  • Zinc Chloride (ZnCl₂)

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by carefully adding concentrated hydrochloric acid to aniline in an ice-water bath.

  • Slowly add acetaldehyde solution to the aniline hydrochloride solution with constant stirring. A vigorous exothermic reaction may occur, which can be controlled by the rate of addition and external cooling.[10]

  • After the initial reaction subsides, add zinc chloride as a catalyst.

  • Heat the reaction mixture under reflux for several hours (typically 3-7 hours).[7][10]

  • After cooling, make the reaction mixture alkaline by the slow and careful addition of a concentrated sodium hydroxide solution.

  • Perform steam distillation to isolate the crude 2-methylthis compound. The product will co-distill with water.[7]

  • Separate the organic layer from the distillate. Extract the aqueous layer with chloroform to recover any dissolved product.[10]

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 2-methylthis compound by distillation.

Protocol 2: Microwave-Assisted Synthesis of 4-Methyl-2-(4-substituted phenyl)this compound Derivatives

This one-pot synthesis utilizes microwave irradiation to accelerate the reaction.

Materials:

  • Aniline

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Acetone

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • n-Hexane

Procedure:

  • In a microwave-safe reaction vessel, combine aniline (1 mmol), the substituted benzaldehyde (1.5 mmol), acetone (20 ml), and a catalytic amount of hydrochloric acid.

  • Irradiate the mixture in a temperature-assisted microwave oven at 540 W for 2-3 minutes with intermittent cooling.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • The crude product often separates with the addition of ZnCl₂. Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 40:60) as the eluent to yield the pure substituted this compound.

Mandatory Visualizations

Doebner_von_Miller_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Aromatic Amine (e.g., Aniline) E Mixing and Heating (Reflux or Microwave) A->E B α,β-Unsaturated Carbonyl Compound B->E C Acid Catalyst (Brønsted or Lewis) C->E D Solvent D->E F Neutralization/ Basification E->F G Extraction F->G H Distillation or Chromatography G->H I Pure this compound Product H->I

Caption: General experimental workflow for the Doebner-von Miller this compound synthesis.

Doebner_von_Miller_Mechanism A Aniline + α,β-Unsaturated Carbonyl B Michael Addition A->B H+ C Adduct B->C D Fragmentation C->D E Imine + Saturated Carbonyl D->E F Recombination & Condensation E->F G Cyclization F->G H Dihydrothis compound Intermediate G->H I Oxidation H->I [O] J This compound Product I->J

Caption: Simplified mechanism of the Doebner-von Miller reaction.

References

Applications of Quinoline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of clinically significant drugs for a variety of diseases. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel this compound-based therapeutics, with a focus on their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

Anticancer Applications of this compound Derivatives

This compound derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action. These include the inhibition of tyrosine kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2] Many of these compounds target signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[2][3]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives against a range of human cancer cell lines is summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound-chalcone derivative 12eMGC-803Gastric Cancer1.38[4]
HCT-116Colon Cancer5.34[4]
MCF-7Breast Cancer5.21[4]
5-Fu (Reference)MGC-803Gastric Cancer6.22[4]
HCT-116Colon Cancer10.4[4]
MCF-7Breast Cancer11.1[4]
This compound-chalcone derivative 6HL-60Leukemia0.59[4]
N-phenylsulfonylurea derivative 7HepG-2Liver Cancer2.71[4]
A549Lung Cancer7.47[4]
MCF-7Breast Cancer6.55[4]
Pyridin-2-one 4cK-562Leukemia7.72[5]
MOLT-4Leukemia8.17[5]
RPMI-8226Leukemia5.16[5]
SRLeukemia5.70[5]
HOP-92Non-small cell lung cancer2.37[5]
NCI-H23Non-small cell lung cancer3.20[5]
SNB-75CNS Cancer2.38[5]
RXF 393Renal Cancer2.21[5]
BT-549Breast Cancer4.11[5]
This compound-thiazolidinone hybrid 6bMCF-7Breast Cancer5.35[6]
Lapatinib (Reference)MCF-7Breast Cancer4.69[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[7][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well sterile microplates

  • Test this compound derivatives (dissolved in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2][7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[9] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[7] Incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]

Signaling Pathway and Experimental Workflow Diagrams

anticancer_pathway This compound This compound Derivative EGFR EGFR This compound->EGFR Inhibits PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR Tubulin Tubulin This compound->Tubulin Inhibits polymerization Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits EGFR->PI3K PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Disruption leads to Topoisomerase->CellCycleArrest Inhibition leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of this compound derivatives.

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add this compound derivatives (serial dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Applications of this compound Derivatives

This compound derivatives, particularly the fluoroquinolones, are well-established antibacterial agents.[3] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[10] Research continues to explore novel this compound structures to combat growing antimicrobial resistance.

Quantitative Data: Antimicrobial Activity

The in vitro antimicrobial activity of various this compound derivatives is presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone coupled hybrid 5dStaphylococcus aureus0.125 - 8[11]
Escherichia coli0.125 - 8[11]
This compound derivative 9Staphylococcus aureus0.12[12]
Streptococcus pyogenes8[12]
Salmonella typhi0.12[12]
Escherichia coli0.12[12]
This compound derivative 10Staphylococcus aureus0.24[12]
Streptococcus pyogenes32[12]
Salmonella typhi0.12[12]
Escherichia coli0.12[12]
This compound derivative 15Staphylococcus aureus0.8 (µM)[12]
Bacillus cereus0.8 (µM)[12]
This compound derivative 6MRSA1.5[13]
MRSE6.0[13]
VRE3.0[13]
This compound-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[14]
Mycobacterium tuberculosis H37Rv10[14]
This compound derivative 3cStaphylococcus aureus2.67[15]
Candida albicans5.6[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][17]

Materials:

  • 96-well sterile microtiter plates[16]

  • Mueller-Hinton Broth (MHB) or other appropriate broth[10]

  • Test this compound derivatives

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[10]

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivative in the broth directly in the 96-well plate.[16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.[16] The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Mechanism of Action and Experimental Workflow Diagrams

antimicrobial_mechanism This compound This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication This compound->DNA_Replication Cell_Division Bacterial Cell Division This compound->Cell_Division DNA_Gyrase->DNA_Replication Topoisomerase_IV->Cell_Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death Inhibition leads to

Caption: Antimicrobial mechanism of this compound derivatives.

mic_workflow start Start prepare_dilutions Prepare serial dilutions of This compound derivative in broth start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate 18-24h at 37°C inoculate_plate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Applications of this compound Derivatives

This compound derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[7][20] The development of selective COX-2 inhibitors is a major focus in this area to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

The in vitro inhibitory activity of various this compound derivatives against COX-1 and COX-2 is summarized below, with data presented as IC50 values.

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Quinazoline derivative 9bCOX-10.064>781[21]
COX-2>50[21]
Ibuprofen (Reference)COX-12.192.4[21]
COX-25.21[21]
1,2,4-triazine-quinoline hybrid 8eCOX-20.047265.9[22]
15-LOX1.81[22]
Celecoxib (Reference)COX-20.045326[22]
This compound derivative 14COX-1265.01[23]
COX-25.0[23]
This compound derivative 16COX-117.65.86[23]
COX-23.0[23]
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]this compound-4-carboxylic acid (9e)COX-20.043>513[24]
Celecoxib (Reference)COX-20.060405[24]
Experimental Protocol: COX Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method for screening COX inhibitors.

Materials:

  • COX-1 or COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8)[25]

  • Heme[25]

  • Test this compound derivatives

  • Arachidonic Acid (substrate)[25]

  • Colorimetric substrate solution[25]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of Assay Buffer, Heme, and the COX enzyme.

  • Assay Setup: In a 96-well plate, add Assay Buffer, Heme, and the COX enzyme to the appropriate wells (including 100% initial activity and inhibitor wells). For background wells, use buffer and Heme only.[25]

  • Inhibitor Addition: Add the test this compound derivative at various concentrations to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a designated time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.[26]

  • Reaction Initiation: Add the colorimetric substrate solution followed by arachidonic acid to all wells to start the reaction.[25]

  • Incubation: Incubate for a precise time (e.g., 2 minutes at 25°C).[25]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm).[25]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation This compound This compound Derivative This compound->COX2 Inhibits cox_assay_workflow start Start prepare_reagents Prepare Assay Buffer, Heme, and COX enzyme start->prepare_reagents add_to_plate Add reagents and This compound inhibitor to plate prepare_reagents->add_to_plate pre_incubate Pre-incubate add_to_plate->pre_incubate initiate_reaction Add substrate (Arachidonic Acid) pre_incubate->initiate_reaction incubate_reaction Incubate for a fixed time initiate_reaction->incubate_reaction read_absorbance Read absorbance incubate_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end neuroprotective_pathway This compound This compound Derivative AChE AChE This compound->AChE Inhibits MAOB MAO-B This compound->MAOB Inhibits COMT COMT This compound->COMT Inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress Reduces Neuroinflammation Neuroinflammation This compound->Neuroinflammation Reduces Neuroprotection Neuroprotection This compound->Neuroprotection NeuronalDeath Neuronal Death AChE->NeuronalDeath MAOB->OxidativeStress COMT->NeuronalDeath OxidativeStress->NeuronalDeath Neuroinflammation->NeuronalDeath neuroprotection_assay_workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells pre_treat Pre-treat with This compound derivative seed_cells->pre_treat induce_stress Induce oxidative stress (e.g., H2O2, MPP+) pre_treat->induce_stress incubate Incubate 24h induce_stress->incubate mtt_assay Perform MTT assay for cell viability incubate->mtt_assay analyze Analyze protective effect mtt_assay->analyze end End analyze->end

References

Application Notes and Protocols: Quinoline Derivatives in Organic Electronics and OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoline Derivatives in Organic Electronics

This compound and its derivatives represent a versatile class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant interest in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Their rigid and planar molecular structure, combined with tunable electronic properties through synthetic modification, makes them excellent candidates for various functions within OLED device architectures.[1] The inherent electron-withdrawing nature of the this compound core often imparts good electron mobility, a crucial characteristic for efficient charge transport in these devices.[1] Consequently, this compound-based materials have been successfully investigated and employed as electron-transporting materials (ETMs), hole-transporting materials (HTMs), host materials for phosphorescent and fluorescent emitters, and even as the primary light-emitting materials themselves.[1]

Roles of this compound Derivatives in OLEDs

This compound derivatives can be tailored to perform several key functions within an OLED stack, enhancing device efficiency, stability, and color purity.

  • Electron-Transporting Materials (ETMs): Due to their electron-deficient nature, this compound derivatives are frequently used as ETMs. A well-designed this compound-based ETM facilitates the efficient injection of electrons from the cathode and their transport to the emissive layer, leading to a more balanced distribution of charge carriers and improved device performance.[1]

  • Host Materials: In both phosphorescent and fluorescent OLEDs, the host material forms the matrix for the emissive dopant. This compound derivatives can serve as excellent host materials, offering good film-forming properties, high thermal stability, and appropriate energy levels for efficient energy transfer to the guest emitter.[1]

  • Emissive Materials: Certain this compound derivatives exhibit strong fluorescence and have been utilized as the primary light-emitting component in OLEDs.[1] By strategically modifying the substituents on the this compound ring, the emission color and quantum yield can be precisely tuned.[1]

  • Hole-Transporting Materials (HTMs): While less common than their application as ETMs, appropriate functionalization of the this compound scaffold with electron-donating groups can result in materials with suitable characteristics for hole transport.[1]

Data Presentation: Performance of this compound Derivatives in OLEDs

The following table summarizes the performance of several recently developed this compound derivatives in non-doped OLEDs, highlighting their potential as emissive materials.

Derivative NameAbbreviationRoleMaximum External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Emission ColorReference
9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridineDMAC-QLEmitter7.73.2Blue[2][3]
10-(quinolin-2-yl)-10H-phenoxazinePXZ-QLEmitter17.32.6Green[2][3]
10-(quinolin-2-yl)-10H-phenothiazinePTZ-QLEmitter14.82.8Green[2][3]

Experimental Protocols

Protocol 1: General Synthesis of Functionalized this compound Derivatives via Doebner-von Miller Reaction

This protocol outlines a generalized procedure for the synthesis of substituted quinolines, a common method for producing precursors for OLED materials.[1][2]

Materials:

  • Aniline derivative

  • α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde)

  • Lewis acid catalyst (e.g., zinc chloride)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ice

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and chamber

  • Beakers

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline derivative (1.0 eq), the α,β-unsaturated aldehyde or ketone (1.2 eq), and the Lewis acid catalyst (0.5 eq) in ethanol.[1]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the crude product precipitates.[1]

    • Collect the precipitate by vacuum filtration using a Büchner funnel.[1]

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[1]

  • Characterization: Confirm the structure of the synthesized this compound derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multi-layer OLED using spin-coating, a common technique in research laboratories.[1]

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent

  • Deionized water

  • Acetone

  • Isopropanol

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • This compound derivative-based emissive layer (EML) solution

  • Electron-transport layer (ETL) material (e.g., another this compound derivative or a standard ETL material like TPBi)

  • Electron-injection material (e.g., Lithium Fluoride - LiF)

  • Metal for cathode (e.g., Aluminum - Al)

Equipment:

  • Ultrasonic bath

  • Nitrogen gas gun

  • UV-ozone or oxygen plasma cleaner

  • Spin-coater

  • Hotplate

  • Glovebox with nitrogen atmosphere

  • High-vacuum thermal evaporation chamber

Procedure:

  • Substrate Preparation:

    • Clean the patterned ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[1]

    • Dry the substrates using a stream of high-purity nitrogen gas.[1]

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function and enhance hole injection.[1]

  • Hole-Injection Layer (HIL) Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the pre-cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[1]

    • Anneal the PEDOT:PSS-coated substrate on a hotplate at 120-150°C for 10-15 minutes to remove residual water.[1]

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative-based emissive material in a suitable organic solvent.

    • Spin-coat the EML solution onto the HIL. Optimize the spin speed and time to achieve the desired thickness (typically 40-80 nm).[1]

    • Anneal the substrate at a temperature appropriate for the specific material to remove the solvent (e.g., 80-100°C for 30 minutes).[1]

  • Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[1]

    • Deposit the electron-transport layer at a rate of 1-2 Å/s to a thickness of 20-40 nm.[1]

    • Deposit a thin layer of an electron-injection material such as LiF (1 nm) at a rate of 0.1-0.2 Å/s.[1]

    • Deposit the metal cathode, typically aluminum (Al), at a rate of 2-5 Å/s to a thickness of 100-150 nm.[1]

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

Protocol 3: Device Characterization

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the fabricated OLED using a source meter and a photometer. From this data, you can calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).[1]

  • Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at a constant driving voltage using a spectrometer to determine the emission color and purity.

Visualizations

OLED_Structure cluster_device Typical OLED Device Structure cluster_charge_flow Charge Carrier Movement Cathode Cathode (e.g., Al) e_source e- EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL) (this compound Derivative) EIL->ETL EML Emissive Layer (EML) (this compound Derivative) ETL->EML recombination Light Emission EML->recombination HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) h_source h+ Substrate Substrate (Glass) e_source->EIL Electron Injection h_source->HIL Hole Injection

Caption: Energy level diagram and charge transport in a typical multilayer OLED.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivative cluster_fabrication OLED Fabrication and Testing Reactants Aniline Derivative + α,β-unsaturated carbonyl Reaction Doebner-von Miller Reaction Reactants->Reaction Purification Work-up & Purification Reaction->Purification Characterization_Synth Structural Characterization (NMR, MS) Purification->Characterization_Synth Product This compound Derivative Characterization_Synth->Product Device_Fabrication Solution Processing (Spin-Coating) Product->Device_Fabrication Material for Emissive Layer Device_Testing Device Characterization (J-V-L, EL) Device_Fabrication->Device_Testing Performance_Data Performance Metrics (EQE, etc.) Device_Testing->Performance_Data

Caption: Experimental workflow from synthesis to device characterization.

References

Application Notes and Protocols: Synthesis and Imaging Applications of Quinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of quinoline-based fluorescent probes in cellular imaging. This compound scaffolds are a versatile class of heterocyclic aromatic compounds that have gained significant attention in biomedical research due to their inherent fluorescence and diverse biological activities.[1][2][3] Their adaptability allows for the rational design of probes that can visualize and quantify a wide array of cellular components, ions, and dynamic processes with high sensitivity and spatiotemporal resolution.[1][4]

Introduction to this compound-Based Fluorescent Probes

This compound, a fused bicyclic heterocycle containing a benzene and a pyridine ring, serves as a foundational structure for a wide range of fluorescent probes.[1][2] The photophysical properties of this compound derivatives can be finely tuned through chemical modifications, making them suitable for various imaging applications.[5][6] These probes are instrumental for both in vitro and in vivo studies in chemical biology and drug development due to their non-invasive nature, high sensitivity, and rapid response times.[5][7]

The fluorescence of these probes is often modulated by various photo-physical mechanisms upon interaction with their target analyte. These mechanisms include:

  • Photoinduced Electron Transfer (PET): In the "off" state, fluorescence is quenched by electron transfer. Binding to the analyte disrupts this process, leading to a "turn-on" of fluorescence.[1][7]

  • Intramolecular Charge Transfer (ICT): Changes in the local environment or analyte binding can alter the charge distribution within the molecule, leading to a shift in the emission wavelength.[1][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton in the excited state, and its modulation by an analyte can result in a distinct fluorescence response.[1][8]

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating group on the probe restricts molecular motion and enhances fluorescence intensity.[1][3]

Applications of this compound-Based Probes

This compound-based fluorescent probes have been successfully developed for imaging a diverse range of cellular targets and processes:

  • Metal Ion Detection: Probes have been designed for the selective detection of biologically important metal ions such as Zn²⁺, Cu²⁺, Hg²⁺, and Al³⁺.[8][9][10][11][12][13][14][15]

  • Organelle Imaging: Specific this compound derivatives have been engineered to accumulate in and visualize organelles like lysosomes and mitochondria, as well as lipid droplets.[1][2]

  • Environmental Sensing: These probes can be used to monitor intracellular environmental parameters like pH and viscosity.[1][16][17][18]

  • Biomolecule Detection: this compound-based probes have been developed to detect various biomolecules, including reactive oxygen species (ROS) and amyloid-β aggregates associated with Alzheimer's disease.[1][19]

Quantitative Data of Selected this compound-Based Fluorescent Probes

The following table summarizes the key photophysical properties of representative this compound-based fluorescent probes.

Probe Name/DerivativeTarget Analyte(s)Excitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Key Features & Reference
QP2 Zn²⁺~370~510 (upon Zn²⁺ binding)Not reported"Turn-on" fluorescence upon Zn²⁺ binding through an ESIPT and AIE mechanism.[8][14]
CuQP-1 Cu²⁺, S²⁻~365~543Not reportedLarge Stokes shift (178 nm); sequential detection of Cu²⁺ (quenching) and S²⁻ (recovery).[13]
DQPH pH~488 / ~425588 / 531Not reportedRatiometric pH probe with a pKa of 7.18, suitable for physiological pH changes.[17]
NI-VIS ViscosityNot specifiedNear-infraredNot reportedTargets mitochondria and responds to changes in viscosity through a TICT mechanism.[16]
L3 Lipid DropletsMultiphotonNot specifiedNot reportedA multiphoton fluorescent probe with high selectivity for lipid droplets.[19]

Experimental Protocols

General Synthesis of a this compound-Based Schiff Base Probe for Metal Ion Detection

This protocol describes a general method for synthesizing a this compound-based Schiff base fluorescent probe, exemplified by the synthesis of a probe for Zn²⁺ detection (QP2).[8][14]

Diagram of Synthetic Workflow:

General Synthesis of a this compound-Based Schiff Base Probe cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 8-hydroxythis compound-2-carbaldehyde 8-hydroxythis compound-2-carbaldehyde Condensation Condensation 8-hydroxythis compound-2-carbaldehyde->Condensation 2-Hydrazineylpyridine 2-Hydrazineylpyridine 2-Hydrazineylpyridine->Condensation QP2 Probe QP2 Probe Condensation->QP2 Probe Reflux in Ethanol

Caption: Synthetic scheme for a this compound-based probe.

Materials:

  • 8-hydroxythis compound-2-carbaldehyde

  • 2-Hydrazineylpyridine

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Protocol:

  • Dissolve 8-hydroxythis compound-2-carbaldehyde (1 mmol) and 2-hydrazineylpyridine (1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.[8]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 90°C) with constant stirring.[8]

  • Maintain the reflux for 2 hours. The formation of the product may be observed as a precipitate.[8]

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Cell Culture and Imaging Protocol

This protocol provides a general procedure for staining live cells with a this compound-based fluorescent probe and subsequent imaging using fluorescence microscopy.[7][20]

Diagram of Cellular Imaging Workflow:

Cellular Imaging Workflow Cell_Culture 1. Culture Cells on Glass-Bottom Dishes Probe_Prep 2. Prepare Probe Stock Solution (DMSO) Probe_Dilution 3. Dilute Probe to Working Concentration in Medium Probe_Prep->Probe_Dilution Staining 4. Incubate Cells with Probe Probe_Dilution->Staining Washing 5. Wash Cells to Remove Excess Probe Staining->Washing Imaging 6. Image with Fluorescence Microscope Washing->Imaging

Caption: General workflow for live-cell imaging.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Incubator (37°C, 5% CO₂)

  • This compound-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope (confocal or wide-field) with appropriate filters

Protocol:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask at 37°C in a 5% CO₂ incubator.

    • When cells reach 70-80% confluency, trypsinize and seed them onto glass-bottom dishes.

    • Allow the cells to adhere and grow for 24 hours before staining.[7]

  • Probe Preparation and Cell Staining:

    • Prepare a 1-10 mM stock solution of the this compound-based probe in anhydrous DMSO.[7] Store this stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in serum-free cell culture medium.[7] The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[7] The optimal incubation time will vary depending on the specific probe and cell type.

  • Fluorescence Microscopy and Imaging:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.[7]

    • Add fresh imaging buffer (e.g., serum-free medium or PBS) to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the probe at its specific excitation wavelength and capture the emission using the appropriate filter set.[7]

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and shortest exposure times.[7]

Signaling and Sensing Mechanisms

The following diagram illustrates the common sensing mechanisms of this compound-based fluorescent probes.

Sensing Mechanisms of this compound Probes cluster_probe This compound Probe cluster_mechanisms Fluorescence Modulation Mechanisms Fluorophore This compound Core Receptor Analyte Binding Site Fluorophore->Receptor PET PET (Photoinduced Electron Transfer) Receptor->PET ICT ICT (Intramolecular Charge Transfer) Receptor->ICT ESIPT ESIPT (Excited-State Intramolecular Proton Transfer) Receptor->ESIPT CHEF CHEF (Chelation-Enhanced Fluorescence) Receptor->CHEF Fluorescence_Change Change in Fluorescence (Intensity or Wavelength) PET->Fluorescence_Change ICT->Fluorescence_Change ESIPT->Fluorescence_Change CHEF->Fluorescence_Change Analyte Analyte Analyte->Receptor

Caption: Common mechanisms of fluorescence modulation.

These notes provide a foundational understanding and practical guidance for the synthesis and application of this compound-based fluorescent probes. For specific applications, further optimization of protocols is recommended.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Traditional methods for this compound synthesis, such as the classical Friedländer, Doebner-von Miller, and Combes reactions, often require harsh conditions, long reaction times, and result in moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages in terms of dramatically reduced reaction times, improved yields, and enhanced reaction efficiency. These application notes provide detailed protocols and quantitative data for the microwave-assisted synthesis of various this compound derivatives, aiming to facilitate the rapid and efficient generation of compound libraries for research and drug discovery.

General Workflow for Microwave-Assisted Synthesis

The application of microwave irradiation in chemical synthesis allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates. A typical workflow for the microwave-assisted synthesis of this compound derivatives is depicted below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent Vial Microwave Vial Reactants->Vial Catalyst Catalyst Catalyst->Vial Microwave Microwave Reactor Vial->Microwave Seal Vial Stir_Bar Magnetic Stir Bar Stir_Bar->Vial Cooling Cooling Microwave->Cooling Reaction Complete Set_Params Set Parameters (Temp, Time, Power) Set_Params->Microwave Extraction Extraction/Filtration Cooling->Extraction Purification Chromatography Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for microwave-assisted synthesis.

Key Synthetic Protocols

This section details the experimental protocols for three classical methods of this compound synthesis adapted for microwave irradiation.

Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a versatile and straightforward method for constructing the this compound ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. Microwave irradiation drastically shortens the reaction times from hours to minutes.[1][2]

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + Active Methylene Compound Aldol_Condensation Aldol Condensation Reactants->Aldol_Condensation Intermediate1 β-Hydroxy Ketone Intermediate Aldol_Condensation->Intermediate1 Dehydration1 Dehydration (-H2O) Intermediate1->Dehydration1 Enamine_Formation Enamine Formation Dehydration1->Enamine_Formation Cyclization Intramolecular Cyclization Enamine_Formation->Cyclization Intermediate2 Dihydrothis compound Intermediate Cyclization->Intermediate2 Dehydration2 Dehydration (-H2O) Intermediate2->Dehydration2 Product This compound Derivative Dehydration2->Product

Caption: Mechanism of the Friedländer Annulation.

A mixture of the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a catalyst such as p-toluenesulfonic acid or a Lewis acid in a suitable solvent (or solvent-free) is placed in a 10 mL microwave process vial equipped with a magnetic stirrer. The vial is sealed and subjected to microwave irradiation at a specified temperature and time. After the reaction is complete, the mixture is cooled to room temperature. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Entry2-Aminoaryl KetoneActive Methylene CompoundCatalystSolventTemp (°C)Time (min)Yield (%)
12-AminobenzophenoneCyclohexanoneAcetic AcidNeat160595
22-Amino-5-chlorobenzophenoneCyclopentanoneAcetic AcidNeat160592
32-AminoacetophenoneEthyl Acetoacetatep-TSAEthanol1201088
42-AminobenzaldehydeAcetoneHCl (catalytic)Neat-1.564[3]
52-Amino-5-nitrobenzophenoneDimedonePiperidineEthanol140891
Microwave-Assisted Doebner-von Miller Reaction

The Doebner-von Miller reaction is a flexible method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[4] This reaction is typically acid-catalyzed.

Doebner_von_Miller_Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Michael_Addition Michael Addition Reactants->Michael_Addition Intermediate1 β-Anilino Carbonyl Michael_Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Dihydrothis compound Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Oxidation Oxidation Dehydration->Oxidation Product This compound Derivative Oxidation->Product

Caption: Mechanism of the Doebner-von Miller Reaction.

An aniline (1.0 mmol) and an α,β-unsaturated aldehyde or ketone (2.5 mmol) are mixed in a microwave process vial with a suitable acid catalyst (e.g., HCl, H2SO4, or a solid acid) and an oxidizing agent (e.g., nitrobenzene, if needed). The vial is sealed and irradiated in a microwave reactor at the specified temperature and time. After cooling, the reaction mixture is poured into water, neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography. Under microwave irradiation, this reaction can be completed in minutes with good yields.[5]

EntryAnilineα,β-Unsaturated CarbonylCatalystPower (W)Time (min)Yield (%)
1AnilineCrotonaldehydePhosphotungstic Acid3001092[5]
2p-ToluidineMethyl Vinyl KetonePhosphotungstic Acid3001289[5]
3p-AnisidineCrotonaldehydePhosphotungstic Acid3001585[5]
4m-ChloroanilineMethyl Vinyl KetonePhosphotungstic Acid3001094[5]
5AnilineAcrolein Diethyl AcetalNi/Beta Zeolite--83
Microwave-Assisted Combes this compound Synthesis

The Combes synthesis produces 2,4-substituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[6] This method is particularly useful for the synthesis of quinolin-4-ones.

Combes_Mechanism Reactants Aniline + β-Diketone Enamine_Formation Enamine Formation (-H2O) Reactants->Enamine_Formation Intermediate1 Enaminone Intermediate Enamine_Formation->Intermediate1 Cyclization Acid-Catalyzed Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Tetrahydroquinolin-4-ol Cyclization->Intermediate2 Dehydration Dehydration (-H2O) Intermediate2->Dehydration Product This compound Derivative Dehydration->Product

Caption: Mechanism of the Combes this compound Synthesis.

An aniline (1.0 mmol), a β-diketone (1.1 mmol), and a catalytic amount of an acidic resin (e.g., NKC-9) are mixed in a microwave vial without any solvent.[7] The vial is sealed and subjected to microwave irradiation for a short period. After the reaction, the mixture is cooled, and the solid product is washed with a suitable solvent (e.g., ethanol) and dried to afford the pure this compound derivative. This solvent-free approach is environmentally friendly and simplifies the work-up procedure.[8]

EntryAnilineβ-DiketoneCatalystPower (W)Time (min)Yield (%)
1AnilineEthyl AcetoacetateNKC-9 Resin450592[8]
2p-ToluidineEthyl AcetoacetateNKC-9 Resin450695[8]
3p-AnisidineEthyl AcetoacetateNKC-9 Resin450788[8]
4p-ChloroanilineAcetylacetoneNKC-9 Resin450593[8]
5m-ToluidineEthyl AcetoacetateNKC-9 Resin450690[8]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for the synthesis of heterocyclic compounds like quinolines. The protocols and data presented herein demonstrate that MAOS is a highly efficient, rapid, and often more environmentally benign alternative to conventional heating methods. By leveraging this technology, researchers and drug development professionals can accelerate the discovery and development of novel this compound-based therapeutic agents. The dramatic reduction in reaction times allows for the rapid generation of diverse chemical libraries, facilitating high-throughput screening and structure-activity relationship studies.

References

Green Chemistry Approaches to Quinoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science, making the adoption of green synthetic approaches for their preparation particularly crucial.[1][2] Traditional methods for this compound synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste.[3][4] This document outlines several green chemistry approaches to this compound synthesis, providing detailed protocols and comparative data to facilitate their adoption in the laboratory. These methods focus on the use of green solvents, alternative energy sources, and catalytic systems to minimize environmental impact while maintaining high efficiency.[4][5]

I. Multicomponent Reactions (MCRs) in Green Solvents

Multicomponent reactions are powerful tools in green synthesis as they combine at least three reactants in a single step, leading to high atom economy and reduced waste.[6] When conducted in environmentally friendly solvents like water or ethylene glycol, their green credentials are further enhanced.

Application Note: p-TSA Catalyzed Doebner Reaction

A modified, eco-friendly Doebner reaction provides an efficient one-pot synthesis of 4-quinoline carboxylic acid derivatives. This method utilizes p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene glycol.[6] The reaction is characterized by simple and mild conditions, excellent conversion rates, a broad substrate scope, and significantly shorter reaction times compared to traditional methods.[6] The use of sodium pyruvate instead of pyruvic acid offers a more cost-effective alternative with comparable results.[6]

Quantitative Data Summary:
EntryAryl AldehydeAryl AmineCatalystSolvent SystemTime (h)Yield (%)Reference
14-MethylbenzaldehydeAnilinep-TSAWater/Ethylene Glycol385[6]
2BenzaldehydeAnilinep-TSAWater/Ethylene Glycol382[6]
34-ChlorobenzaldehydeAnilinep-TSAWater/Ethylene Glycol475[6]
44-NitrobenzaldehydeAnilinep-TSAWater/Ethylene Glycol472[6]
54-Methylbenzaldehyde4-Methoxyanilinep-TSAWater/Ethylene Glycol388[6]
Experimental Protocol: p-TSA Catalyzed Doebner Reaction

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Aryl amine (1.0 mmol)

  • Sodium pyruvate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Ethylene glycol (10 mL)

  • Deionized water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol), aryl amine (1.0 mmol), and p-TSA (10 mol%) in ethylene glycol (10 mL).

  • In a separate beaker, dissolve sodium pyruvate (1.2 mmol) in deionized water (5 mL).

  • Heat the mixture in the round-bottom flask to 50°C with stirring.

  • Add the aqueous solution of sodium pyruvate dropwise to the reaction mixture over 10 minutes.

  • Maintain the reaction at 50°C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 3-4 hours), cool the mixture to room temperature.

  • Add cold water (20 mL) to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 4-quinoline carboxylic acid derivative.[6]

Logical Workflow: p-TSA Catalyzed Doebner Reaction

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Aryl Aldehyde, Aryl Amine, and p-TSA in Ethylene Glycol C Heat Mixture to 50°C A->C B Dissolve Sodium Pyruvate in Deionized Water D Add Sodium Pyruvate Solution Dropwise B->D C->D E Maintain at 50°C and Monitor by TLC D->E F Cool to Room Temperature E->F G Precipitate with Cold Water F->G H Filter, Wash, and Dry G->H I Pure 4-Quinoline Carboxylic Acid H->I

Caption: Workflow for the p-TSA catalyzed Doebner synthesis of 4-quinoline carboxylic acids.

II. Biocatalysis in Ionic Liquids

The use of enzymes as catalysts in organic synthesis is a key aspect of green chemistry. Ionic liquids (ILs) have emerged as promising green solvents that can enhance enzyme activity and stability.[1][7]

Application Note: α-Chymotrypsin-Catalyzed Friedländer Condensation

An efficient and eco-friendly approach for the synthesis of this compound derivatives has been developed using α-chymotrypsin as a biocatalyst in an aqueous solution of the ionic liquid 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]).[1][7] This method avoids the use of hazardous acids or bases and harsh reaction conditions.[1] The enzyme exhibits higher catalytic activity in the IL aqueous solution compared to organic solvents, allowing for lower reaction temperatures and reduced enzyme loading.[1][7] The water content in the IL solution is a critical parameter, with a 20% IL aqueous solution providing the optimal medium for the reaction.[1]

Quantitative Data Summary:
Entry2-Aminoaryl Ketoneα-Methylene KetoneIL SystemTemp (°C)Time (h)Yield (%)Reference
12-AminoacetophenoneEthyl acetoacetate20% [EMIM][BF4]/H₂O552482[1][7]
22-AminoacetophenoneAcetylacetone20% [EMIM][BF4]/H₂O552478[1]
32-AminobenzophenoneEthyl acetoacetate20% [EMIM][BF4]/H₂O552485[1]
42-AminobenzophenoneAcetylacetone20% [EMIM][BF4]/H₂O552481[1]
52-Amino-5-chlorobenzophenoneEthyl acetoacetate20% [EMIM][BF4]/H₂O552488[1]
Experimental Protocol: α-Chymotrypsin-Catalyzed Friedländer Condensation

Materials:

  • 2-Aminoaryl ketone (0.3 mmol)

  • α-Methylene ketone (0.36 mmol)

  • α-Chymotrypsin (10 mg)

  • 1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4])

  • Deionized water

Procedure:

  • Prepare a 20% (v/v) aqueous solution of [EMIM][BF4].

  • In a vial, add the 2-aminoaryl ketone (0.3 mmol), α-methylene ketone (0.36 mmol), and α-chymotrypsin (10 mg) to 1 mL of the 20% [EMIM][BF4] aqueous solution.

  • Seal the vial and place it in a shaker incubator at 55°C for 24 hours.

  • After the reaction is complete, extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired this compound derivative.[1][7]

Signaling Pathway: Proposed Mechanism of Friedländer Condensation

G Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Intermediate1 Aldol-type Condensation (Imine/Enamine formation) Reactants->Intermediate1 α-Chymotrypsin [EMIM][BF4]/H₂O Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Substituted this compound Intermediate3->Product

Caption: Proposed mechanism for the α-chymotrypsin-catalyzed Friedländer condensation.

III. Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.[4][8][9]

Application Note: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[4][10] This technique has been successfully applied to various this compound syntheses, including the Skraup reaction and Friedländer synthesis, often resulting in significantly shorter reaction times and higher yields compared to conventional heating.[4][10][11] Catalyst-free, one-pot multicomponent reactions under microwave irradiation have also been developed for the synthesis of complex this compound-fused heterocycles.[12][13]

Application Note: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[14][15] This involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures.[9] This has been effectively used in the synthesis of hybrid this compound-imidazole derivatives, demonstrating remarkable acceleration of reaction times and energy savings.[14][15]

Quantitative Data Summary:
MethodReaction TypeCatalyst/SolventTimeYield (%)Reference
MicrowaveSkraup SynthesisWater15-20 min55-77[4]
MicrowaveFriedländer SynthesisAcetic Acid~5 min>90[11]
Microwave3-Component ReactionDMF15-30 min70-95[12]
UltrasoundN-alkylation of Imidazole-1-2 h>90[14][15]
Ultrasound4-Component ReactionFe₃O₄@SiO₂-SO₃H NPs15-25 min85-95[3]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclohexanone (1.2 mmol)

  • Glacial acetic acid (2 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1.0 mmol), cyclohexanone (1.2 mmol), and glacial acetic acid (2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 5 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallize from ethanol to obtain the pure this compound derivative.[11]

Logical Workflow: Ultrasound-Assisted Synthesis

G Start Combine Reactants and Solvent/Catalyst in a Flask Step1 Place the Flask in an Ultrasonic Cleaning Bath Start->Step1 Step2 Irradiate with Ultrasound at a Specific Frequency and Power Step1->Step2 Step3 Monitor Reaction Progress using TLC Step2->Step3 Step4 Perform Aqueous Work-up and Product Extraction Step3->Step4 Step5 Purify by Column Chromatography or Recrystallization Step4->Step5 End Pure this compound Derivative Step5->End

Caption: General workflow for an ultrasound-assisted this compound synthesis.

IV. Solvent-Free Mechanochemical Synthesis

Mechanochemistry promotes chemical reactions by mechanical force (e.g., grinding), often in the absence of any solvent.[16][17] This approach is inherently green as it eliminates solvent use and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions.

Application Note: Iodine-Mediated Mechanochemical Synthesis

An environmentally benign, solvent-free synthesis of multi-substituted quinolines has been developed using an iodine-mediated mechanochemical process.[17] This method involves the oxidative annulation of appropriately designed aniline derivatives. The operational simplicity and mild reaction conditions make it an attractive green alternative.[17] A combination of photo, thermal, and mechanochemical energy has also been explored using an iron(II) phthalocyanine catalyst.[18][19]

Quantitative Data Summary:
Reaction TypeCatalyst/ActivatorTimeYield (%)Reference
Oxidative AnnulationIodine30-60 minup to 89[17]
Addition/CyclizationIron(II) phthalocyanine12 h75-94[18][19]
One-pot MCRUrea30 min93-97[16]
Experimental Protocol: Iodine-Mediated Mechanochemical Synthesis

Materials:

  • Substituted aniline derivative (1.0 mmol)

  • Alkyne (1.2 mmol)

  • Iodine (I₂) (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

Procedure:

  • Place the substituted aniline derivative, alkyne, iodine, and potassium carbonate in a ball mill reactor vessel containing stainless steel balls.

  • Mill the mixture at a specified frequency (e.g., 25 Hz) for the required time (typically 30-60 minutes).

  • After milling, transfer the solid mixture from the vessel.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the functionalized this compound.[17]

Logical Workflow: Mechanochemical Synthesis

G A Place Solid Reactants, Catalyst, and Grinding Media in a Mill Jar B Mill at a Defined Frequency for a Specified Time A->B C Extract Product from the Solid Mixture B->C D Purify the Crude Product C->D E Pure this compound Derivative D->E

References

Application of Nanocatalysts in Quinoline Synthesis: A Detailed Overview of Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to the broad spectrum of biological activities and functional properties exhibited by this heterocyclic scaffold. Traditional synthetic methods, however, often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. The advent of nanocatalysis has revolutionized this field, offering environmentally benign, highly efficient, and reusable alternatives. This document provides detailed application notes and protocols for the synthesis of quinolines using various nanocatalysts, with a focus on reproducibility and practical implementation in a research and development setting.

Introduction to Nanocatalysis in this compound Synthesis

Nanocatalysts offer several distinct advantages over their conventional homogeneous and heterogeneous counterparts.[1][2][3][4] Their high surface-area-to-volume ratio provides a greater number of active sites, leading to enhanced catalytic activity and shorter reaction times.[5] Furthermore, many nanocatalysts, particularly those based on magnetic nanoparticles, can be easily recovered from the reaction mixture and reused multiple times, significantly reducing cost and waste.[6][7] The application of nanocatalysts aligns with the principles of green chemistry by promoting solvent-free reactions, lowering energy consumption, and minimizing the generation of byproducts.[8]

This guide focuses on prevalent nanocatalytic methodologies for this compound synthesis, including the Friedländer annulation and various multicomponent reactions.

Key Methodologies and Experimental Protocols

Friedländer Annulation using Magnetic Nanocatalysts

The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone or aldehyde and a compound containing an α-methylene group, is one of the most straightforward methods for this compound synthesis.[9][10] Magnetic nanocatalysts, such as silica-coated iron oxide nanoparticles functionalized with an acid or a metal, have proven to be highly effective for this transformation, allowing for easy catalyst separation.[11]

Example: Synthesis of Polysubstituted Quinolines using Fe₃O₄@SiO₂-ZnCl₂

This protocol describes the synthesis of quinolines from 2-aminoaryl ketones and α-methylene ketones under solvent-free conditions using a recoverable magnetic nanocatalyst.[11]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).[12]

  • Catalyst Addition: Add the Fe₃O₄@SiO₂-ZnCl₂ magnetic nanocatalyst (e.g., 20 mg).

  • Reaction Setup: The reaction is typically performed under solvent-free conditions. Place a magnetic stir bar in the flask.[12]

  • Heating and Stirring: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture for 15-60 minutes.[12]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[12]

  • Product Isolation: After completion, cool the reaction mixture to room temperature. Add ethanol or ethyl acetate to dissolve the product.[12]

  • Catalyst Separation: Place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be attracted to the magnet, allowing for the decanting or filtering of the clear product solution.[11][12] The catalyst can be washed, dried, and reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

General Workflow for Nanocatalyst-Mediated this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Reactants (e.g., 2-aminoaryl ketone, α-methylene carbonyl) B Add Nanocatalyst (e.g., magnetic NPs) A->B C Heating and Stirring (Solvent-free or in green solvent) B->C D Cool Reaction Mixture C->D E Catalyst Separation (e.g., using an external magnet) D->E F Product Isolation (Filtration/Evaporation) E->F H Reuse Catalyst E->H G Purification (Recrystallization/ Column Chromatography) F->G

Caption: General experimental workflow for this compound synthesis using a recoverable nanocatalyst.

Multicomponent Synthesis of Benzo[h]quinolines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. Nanocatalysts are excellent promoters for such reactions.

Example: Synthesis of 2-amino-4-arylbenzo[h]this compound-3-carbonitriles

This protocol utilizes Fe₃O₄@propylsilane-arginine (Fe₃O₄@PS-Arg) magnetic nanoparticles as a solid acid catalyst in a one-pot reaction.[1]

Experimental Protocol:

  • Reactant Mixture: In a suitable reaction vessel, combine α-naphthylamine (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and 0.07 g of the Fe₃O₄@PS-Arg nanocatalyst.[1]

  • Reaction Conditions: Stir the mixture at room temperature for 5-15 minutes.[1]

  • Work-up: Monitor the reaction by TLC. Upon completion, separate the catalyst using an external magnet.

  • Purification: Isolate the product by filtration and recrystallize from ethanol to obtain the pure 2-amino-4-arylbenzo[h]this compound-3-carbonitrile derivatives.

Quantitative Data Summary

The following tables summarize the performance of various nanocatalysts in this compound synthesis, providing a comparative overview of their efficiency.

Table 1: Performance of Various Nanocatalysts in Friedländer this compound Synthesis

NanocatalystReactantsConditionsTimeYield (%)Catalyst Reusability
Fe₃O₄@SiO₂/ZnCl₂[11]2-aminoaryl ketones, α-methylene ketonesSolvent-free, 100 °CNot specifiedHighGood
Fe₃O₄@SiO₂-APTES-TFA[1]2-aminoaryl ketones, α-methylene ketonesEthanol, 60 °C, 0.07 mg catalyst2 h68-96Up to 4 cycles (with 24% activity reduction)
CuO nanoparticles[1]2-aminoaryl ketones, 1,3-dicarbonyl compoundsSolvent-free, 90 °C, 20 mg catalyst15-60 min85-96Not specified
SnO₂ nanoparticles[10]Substituted amino ketone, active methylene compoundSolvent-free, microwave (500 W) or grindingShortGoodNot specified
Nano-flake ZnO[9]2-aminoaryl ketones, α-methylene ketonesSolvent-free, 100 °CNot specifiedHighUp to 2 cycles with consistent activity

Table 2: Performance of Nanocatalysts in Multicomponent this compound Synthesis

NanocatalystReaction TypeConditionsTimeYield (%)Catalyst Reusability
Fe₃O₄@PS-Arg[1]α-naphthylamine, aromatic aldehydes, malononitrileEthanol, RT, 0.07 g catalyst5-15 min88-95Not specified
IRMOF-3/PSTA/Cu[1]Aniline derivatives, benzaldehyde, phenylacetyleneCH₃CN, 80 °C, 10 mg catalystNot specified85-96Not specified
Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂[1]Pyruvic acid, naphthylamine, benzaldehydesSolvent-free, 80 °C, 10 mg catalyst20-35 min80-89Not specified

Plausible Reaction Mechanism: Friedländer Annulation

The generally accepted mechanism for the nanocatalyst-assisted Friedländer synthesis involves several key steps, which are facilitated by the active sites on the nanocatalyst surface.

Mechanism of Nanocatalyzed Friedländer Annulation

G A Reactants Adsorption (2-aminoaryl ketone and α-methylene carbonyl on nanocatalyst surface) B Aldol Condensation (Formation of β-hydroxy ketone intermediate) A->B Step 1 C Dehydration (Formation of α,β-unsaturated ketone) B->C Step 2 D Michael Addition (Intramolecular attack of the amino group) C->D Step 3 E Cyclization and Dehydration (Formation of the this compound ring) D->E Step 4 F Product Desorption (Release of this compound derivative from the catalyst) E->F Step 5

Caption: Plausible mechanistic pathway for the nanocatalyst-assisted Friedländer annulation.

The reaction typically begins with an aldol condensation between the two carbonyl-containing reactants, followed by dehydration.[2] The subsequent intramolecular Michael addition of the amino group to the newly formed α,β-unsaturated system, followed by cyclization and a final dehydration step, yields the aromatic this compound ring.[2] The nanocatalyst can act as a Lewis acid, Brønsted acid, or a support to facilitate these transformations.

Conclusion

The use of nanocatalysts in this compound synthesis represents a significant advancement, offering milder, more efficient, and sustainable routes to this important class of heterocyclic compounds.[1][3][4] The methodologies and protocols outlined in this document provide a practical framework for researchers and professionals in drug development to leverage the benefits of nanocatalysis. The ease of catalyst recovery and reusability, particularly with magnetic nanoparticles, not only makes these processes more environmentally friendly but also economically viable for larger-scale applications. The continued development of novel nanocatalytic systems promises to further expand the scope and utility of these green synthetic protocols.

References

Application Notes and Protocols for the Conrad-Limpach-Knorr Synthesis of Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Conrad-Limpach-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a versatile and reliable method for the synthesis of 4-hydroxyquinoline and 2-hydroxythis compound derivatives.[1][2] These this compound scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, antineurodegenerative, and antimicrobial properties.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful synthesis and application of hydroxythis compound derivatives.

The synthesis involves the condensation of anilines with β-ketoesters. The regioselectivity of the initial reaction, dictated by the reaction temperature, determines the final product. The Conrad-Limpach synthesis, typically conducted at lower temperatures, yields the kinetic product, a β-aminoacrylate, which upon thermal cyclization, furnishes 4-hydroxyquinolines.[2][5] Conversely, the Knorr modification, carried out at higher temperatures, favors the formation of the thermodynamic product, a β-ketoanilide, leading to 2-hydroxyquinolines.[2]

Key Reaction Principles

The success of the Conrad-Limpach-Knorr synthesis is contingent on several key factors:

  • Temperature Control: As mentioned, the initial condensation temperature is the primary determinant of the final product. Lower temperatures (room temperature to reflux) favor the formation of the β-aminoacrylate intermediate, leading to 4-hydroxyquinolines (Conrad-Limpach product).[5] Higher temperatures (around 140°C) promote the formation of the β-ketoanilide intermediate, resulting in 2-hydroxyquinolines (Knorr product).[3]

  • Solvent Selection: The high-temperature cyclization step necessitates the use of high-boiling point solvents to achieve the required temperatures (typically around 250°C).[5][6] Traditionally, solvents like mineral oil, diphenyl ether, and Dowtherm A have been employed.[3] However, research has identified less hazardous and more user-friendly alternatives.[3] The choice of solvent can significantly impact the reaction yield.[5]

  • Catalysis: The reaction is often catalyzed by a small amount of acid, such as sulfuric acid or acetic acid, which facilitates the condensation and subsequent cyclization steps.[3]

  • Microwave Irradiation: Modern adaptations of this synthesis utilize microwave irradiation to dramatically reduce reaction times and, in many cases, improve yields and product purity.[7][8][9]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Conrad-Limpach synthesis.

Table 1: Effect of Solvent on the Yield of a 4-Hydroxythis compound Derivative

SolventBoiling Point (°C)Yield (%)
Dowtherm A257~65
2,6-di-tert-butylphenol253~65
1,2,4-Trichlorobenzene214~60
2-Nitrotoluene222~55
Iso-butyl benzoate243~50

Data adapted from a study on alternative solvents for the thermal cyclization step.[3]

Table 2: Microwave-Assisted Synthesis of Alkyl 2-(4-hydroxyquinolin-2-yl)acetates

ReactantsMicrowave ConditionsYield (%)
Aniline, Dimethyl 1,3-acetonedicarboxylate120°C, 30 min75
4-Methoxyaniline, Diethyl 1,3-acetonedicarboxylate150°C, 20 min82
4-Chloroaniline, Dimethyl 1,3-acetonedicarboxylate120°C, 45 min68

Illustrative data based on typical microwave-assisted protocols.[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for both conventional and microwave-assisted Conrad-Limpach synthesis of a 4-hydroxythis compound derivative.

Protocol 1: Conventional Synthesis of 4-Hydroxy-2-methylthis compound

Step 1: Synthesis of the β-Aminoacrylate Intermediate (Ethyl β-anilinocrotonate)

  • In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture to reflux (approximately 110-120°C) for 2-4 hours. A Dean-Stark apparatus can be used to remove the water formed during the condensation.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethyl acetoacetate and acetic acid under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylthis compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place the crude ethyl β-anilinocrotonate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A (approximately 10-20 mL per gram of intermediate).[3]

  • Heat the mixture with stirring to 250-260°C and maintain this temperature for 30-60 minutes.[3]

  • Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.[11]

  • The crude 4-hydroxy-2-methylthis compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues

This protocol is a general procedure that can be adapted for various substituted anilines and β-ketoesters.

  • In a microwave reactor vial, combine the substituted aniline (1.0 eq), the β-ketoester (1.1 eq), and a catalytic amount of bismuth(III) chloride (0.2 mmol) in a minimal amount of a suitable solvent like ethanol.[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (typically 5-30 minutes).[9][12] The optimal conditions should be determined for each specific reaction.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial in an ice-water bath to induce precipitation.

  • Collect the precipitated product by filtration and wash with a cold solvent mixture (e.g., ethyl acetate/diethyl ether).[3]

  • Further purification can be achieved by recrystallization.

Mandatory Visualizations

Conrad-Limpach Reaction Mechanism

Conrad_Limpach cluster_step1 Step 1: Enamine Formation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate1 Tetrahedral Intermediate Aniline->Intermediate1 + BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Enamine β-Aminoacrylate (Enamine) Intermediate1->Enamine - H2O CyclizationIntermediate Cyclized Intermediate Enamine->CyclizationIntermediate ~250°C (High-boiling solvent) Hydroxythis compound 4-Hydroxythis compound CyclizationIntermediate->Hydroxythis compound - ROH

Caption: General mechanism of the Conrad-Limpach synthesis.

Experimental Workflow for Conrad-Limpach Synthesis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aniline & β-Ketoester Catalyst Add Acid Catalyst Reactants->Catalyst Condensation Condensation (Reflux) Catalyst->Condensation Cyclization Thermal Cyclization (~250°C) Condensation->Cyclization Cooling Cooling & Precipitation Cyclization->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure 4-Hydroxythis compound Purification->Product

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Inhibition of NF-κB Signaling by Hydroxythis compound Derivatives

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB sequestered by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription HQ Hydroxythis compound Derivatives (e.g., Clioquinol) HQ->NFkB_nuc inhibits nuclear translocation and DNA binding

Caption: Inhibition of the NF-κB signaling pathway.

Applications in Drug Development

Hydroxythis compound derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities. Their ability to chelate metal ions and interact with various biological targets makes them attractive candidates for the development of new therapeutic agents.

  • Anticancer Activity: Many hydroxythis compound derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and MAPK/ERK pathways.[1][13][14] For instance, the 8-hydroxythis compound derivative clioquinol has been shown to inhibit the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival, by reducing the nuclear level of the p65 subunit.[1][5]

  • Neuroprotective Effects: Certain hydroxythis compound derivatives have demonstrated neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[4] Their mechanism of action often involves the chelation of excess metal ions, which are implicated in oxidative stress and neuronal damage, and the modulation of signaling pathways that promote neuronal survival.[4]

  • Antimicrobial and Antiviral Activity: The hydroxythis compound core is found in several antimicrobial and antiviral drugs. These compounds can disrupt microbial cell processes and inhibit viral replication, offering a platform for the development of new anti-infective agents.[15]

  • Anti-inflammatory Properties: By inhibiting pro-inflammatory signaling pathways like NF-κB, hydroxythis compound derivatives can exert potent anti-inflammatory effects, making them promising candidates for the treatment of various inflammatory disorders.[3]

The Conrad-Limpach-Knorr synthesis provides a robust and adaptable platform for the generation of diverse libraries of hydroxythis compound derivatives, enabling medicinal chemists to explore structure-activity relationships and develop novel drug candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Navigating the Skraup Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the yield of this classical yet often challenging reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your Skraup synthesis experiments in a question-and-answer format.

Issue 1: The reaction is proceeding too violently and is difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a significant safety concern due to the highly exothermic nature of the process.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[1]

  • Be prepared for a sudden increase in pressure and ensure that appropriate venting is in place.

  • Always have a blast shield in front of the reaction setup for personal protection.[1]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, which slows down the oxidation step.[1][2]

  • Controlled Reagent Addition: The order of reagent addition is critical. Ensure you mix the aniline, ferrous sulfate, and glycerol before the slow and careful addition of sulfuric acid, preferably with external cooling.[1][2][3]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates, which is often indicated by boiling, remove the heat source. The exothermic nature of the reaction should sustain the boiling for a period. Only reapply heat after the initial exotherm has subsided.[1][3]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[4] Other milder alternatives are also being explored.[1]

Issue 2: The yield of the desired this compound product is consistently low.

Question: I am following a standard Skraup protocol, but my yields are significantly lower than what is reported in the literature. What are the likely causes, and how can I improve them?

Answer: Low yields in the Skraup synthesis can be attributed to several factors, ranging from incomplete reactions to product loss during workup.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged period of reflux is often necessary to drive the reaction to completion.[1][3]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, leading to lower yields and requiring harsher conditions.[1][3][5] For example, the yield of 8-nitrothis compound from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can give a yield of around 75% under similar conditions.[3][5]

  • Side Product Formation:

    • Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, leading to significant tar formation.[1][6][7] Minimizing the reaction temperature and time can help reduce this.[1]

  • Purification Losses:

    • Inefficient Extraction: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues.[1][7]

Strategies for Yield Improvement:

  • Use of Acylated Amines: Using an acetylated amine (e.g., acetanilide instead of aniline) has been shown to substantially increase the yield and reduce the violence of the reaction. This modification can also decrease the amount of tar byproducts.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, offering a more energy-efficient approach.[6][9]

  • Ionic Liquids: The use of ionic liquids as a medium for the reaction can lead to cleaner reactions and easier product isolation.[6][10]

Aniline Substituent Effect on Reactivity Reported Yield (%) Reference
o-BromoModerately deactivating~75%[3][5]
o-NitroStrongly deactivating~17%[3][5]
Unsubstituted (Aniline)Baseline55-60% (based on consumed reactants)[2]
AcetanilideActivated (in situ hydrolysis)Substantially increased vs. aniline[8]

Issue 3: My reaction mixture turns into a thick, black tar, making product isolation difficult.

Question: How can I minimize tar formation and effectively purify my this compound product from the resulting tarry mixture?

Answer: Tar formation is a very common issue in the Skraup synthesis.

Minimizing Tar Formation:

  • Control Reaction Temperature: Overheating is a primary cause of increased polymerization. Carefully adhere to the recommended temperature profile.[3]

  • Reagent Purity: Use anhydrous glycerol, as the presence of water can interfere with the reaction and potentially promote side reactions.[3]

Purification of the Product:

  • Steam Distillation: This is the most effective and widely used method to separate the volatile this compound product from the non-volatile tar.[1][3] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the this compound over with the distillate.[1][3]

  • Solvent Extraction: After steam distillation, the this compound can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

  • Treatment with Activated Carbon: To remove colored impurities, you can treat a solution of the crude product with activated carbon.[1]

Issue 4: The reaction mixture becomes extremely viscous, preventing effective stirring.

Question: My reaction mixture is too thick for the magnetic stir bar to function. How can I ensure proper mixing?

Answer: The high concentration of sulfuric acid and the formation of intermediates can lead to a very viscous reaction mixture.

Solutions for Effective Mixing:

  • Mechanical Stirring: A robust overhead mechanical stirrer is often necessary to ensure proper agitation of the viscous reaction mixture.[3][11]

  • Appropriate Glassware: Using a round-bottom flask of an appropriate size is important. A flask that is too large can make it difficult for the stirrer to effectively mix the contents.[11]

  • Solvent Addition (with caution): In some modified procedures, a high-boiling inert solvent may be used to reduce viscosity. However, this is not part of the classical Skraup protocol and should be approached with caution as it can affect the reaction rate and temperature profile.[3]

Experimental Protocols

Standard Skraup Synthesis of this compound

This protocol is a classical procedure for the synthesis of this compound.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.[2][3]

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.[2][3]

  • Heat the mixture gently until it begins to boil.[2][3]

  • Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask externally.[3]

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.[3]

  • Allow the reaction mixture to cool.

  • Set up for steam distillation. Dilute the reaction mixture with water.

  • First, steam distill to remove any unreacted nitrobenzene.[3]

  • Make the remaining reaction mixture strongly basic by carefully adding a 40% sodium hydroxide solution.[3]

  • Steam distill the basic mixture to collect the this compound.[3]

  • The collected this compound can be further purified by extraction and distillation under reduced pressure.

Microwave-Assisted Skraup Synthesis of 6-Hydroxythis compound

This protocol is a greener modification of the Skraup reaction.

Materials:

  • 4-Hydroxyaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Water

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 4-hydroxyaniline (10 mmol, 1 equiv.), glycerol (30 mmol, 3 equiv.), and concentrated sulfuric acid (30 mmol, 3 equiv.) in water (10 mL).[9]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture according to the microwave reactor's operational guidelines to the appropriate temperature and for the optimized time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.[9]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-hydroxythis compound.[9]

Visualizations

Skraup_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aniline, Glycerol, FeSO4 B Slowly Add H2SO4 with Cooling A->B C Gentle Heating to Initiate B->C D Exothermic Reaction (remove heat) C->D E Reflux for 3-5 hours D->E F Cool and Dilute with Water E->F G Steam Distill (remove nitrobenzene) F->G H Basify with NaOH G->H I Steam Distill (collect this compound) H->I J Extract and Purify I->J

Caption: A generalized experimental workflow for the Skraup this compound synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Observed IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Product Formation (Tar) LowYield->SideProducts PurificationLoss Purification Losses LowYield->PurificationLoss ModernMethods Use Modern Methods (Microwave, Ionic Liquids) LowYield->ModernMethods OptimizeTimeTemp Optimize Time & Temp IncompleteReaction->OptimizeTimeTemp CheckSubstituents Consider Substituent Effects IncompleteReaction->CheckSubstituents ControlTemp Control Temperature SideProducts->ControlTemp UseAcylatedAmine Use Acylated Amine SideProducts->UseAcylatedAmine EfficientExtraction Efficient Extraction/Distillation PurificationLoss->EfficientExtraction

Caption: A troubleshooting guide for addressing low yields in the Skraup synthesis.

References

Technical Support Center: Controlling the Exothermic Skraup Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Skraup reaction for quinoline synthesis. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on controlling the reaction's strong exotherm.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during the Skraup synthesis in a question-and-answer format.

Issue 1: The reaction is proceeding too violently or is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a significant safety concern.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it.[1]

    • Be prepared for a sudden increase in pressure and ensure proper venting is in place.[1]

    • Always have a blast shield in front of the reaction setup.[1]

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[2] Boric acid can also be used as a moderator.[3]

    • Controlled Reagent Addition: The order of reagent addition is critical for safety. A typical and safer sequence is to add ferrous sulfate, glycerol, aniline, and the oxidizing agent (e.g., nitrobenzene) before the slow and careful addition of concentrated sulfuric acid with cooling.[2] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[2]

    • Gradual Heating: Begin heating the mixture gently.[1] Once the reaction initiates, which is often indicated by vigorous boiling, remove the external heat source.[1] The heat of the reaction itself should sustain boiling for a period (typically 30-60 minutes).[1][2] Reapply heat only after this initial exotherm has subsided to maintain a steady reflux.[1][4]

Issue 2: The yield of the desired this compound product is consistently low.

  • Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the likely causes and how can I improve them?

  • Answer: Low yields in a Skraup synthesis can result from several factors:

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period of several hours is often necessary to drive the reaction to completion.[1][4]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, leading to lower yields.[1][4] For example, the yield of 8-nitrothis compound from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can give a yield of around 75% under similar conditions.[4][5]

    • Tar Formation: Overheating can lead to polymerization and the formation of a thick, black tar, which makes product isolation difficult and reduces the yield.[4] Careful temperature control is critical to minimize this.

Issue 3: The reaction mixture becomes a thick, unmanageable tar.

  • Question: My reaction mixture has turned into a thick, black tar, making work-up and product isolation extremely difficult. How can this be prevented?

  • Answer: Tar formation is a common issue in the Skraup reaction, often caused by excessive temperatures.

    • Temperature Control: Adhering to a controlled temperature profile is the most critical factor in preventing tar formation.[4] Avoid aggressive heating.

    • Efficient Stirring: Inadequate mixing of the viscous reaction mixture can lead to localized overheating and promote side reactions that result in tar.[4] The use of a robust mechanical stirrer is often more effective than a magnetic stir bar for ensuring the mixture is homogeneous.[4]

    • Moderator: The use of ferrous sulfate not only controls the exotherm but can also help in achieving a more controlled reaction, thereby reducing the likelihood of excessive tar formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Skraup reaction?

  • Aniline (or substituted aniline): The aromatic amine that forms the benzene ring portion of the this compound product.

  • Glycerol: Dehydrated by sulfuric acid to form acrolein, the three-carbon unit that will form the pyridine ring of the this compound.[6][7][8]

  • Concentrated Sulfuric Acid: Acts as a dehydrating agent for glycerol and a catalyst for the cyclization and dehydration steps.[6][7][8]

  • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid): Oxidizes the 1,2-dihydrothis compound intermediate to the aromatic this compound product.[6][7][9] Nitrobenzene can also act as a solvent.[9]

  • Moderator (e.g., Ferrous Sulfate): Controls the rate of the reaction, making it less violent.[1][2]

Q2: Are there safer alternatives to traditional oxidizing agents like nitrobenzene and arsenic acid?

  • Answer: While nitrobenzene and arsenic acid are effective, they are highly toxic.[10] Arsenic acid is reported to result in a less violent reaction compared to nitrobenzene.[9][11] Some alternative oxidizing agents that have been explored include iodine and ferric compounds.[1][12] Microwave-assisted organic synthesis (MAOS) has also emerged as a method to control reaction conditions and improve yields, sometimes in greener solvents like water.[13][14]

Q3: What are some alternative methods for synthesizing quinolines?

  • Answer: Several other named reactions can be used to synthesize quinolines, often under milder conditions than the Skraup reaction. These include:

    • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[6][15]

    • Combes this compound Synthesis: Involves the reaction of anilines with β-diketones.[7][12]

    • Conrad-Limpach Synthesis: Uses anilines and β-ketoesters.[7][12]

    • Friedländer Synthesis: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group.[7][12]

    • Pfitzinger Reaction: Utilizes isatin and a carbonyl compound to produce this compound-4-carboxylic acids.[7]

Data Presentation

Table 1: Recommended Temperature Parameters for a Controlled Skraup Synthesis

StepParameterTemperature Range (°C)Notes
Initial Heating Onset of self-sustaining reactionGently heat to initiateThe reaction mixture will begin to boil vigorously.[1]
Exothermic Phase Self-sustaining refluxMaintained by the heat of the reactionExternal heat source should be removed during this phase, which typically lasts 30-60 minutes.[1][2]
Continued Reflux Completion of the reactionMaintain a steady refluxAfter the initial exotherm subsides, reapply external heat for several hours.[1][4]
Synthesis of 6-methoxy-8-nitrothis compound Addition of H₂SO₄117-119Strict temperature control is crucial during this step.
Continued Reaction120, then 123Held at 120°C for 4 hours, then at 123°C for 3 hours.[8]

Table 2: Influence of Aniline Substituent on Skraup Reaction Yield

Substituted AnilineProductYield (%)Reference
AnilineThis compound84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[8]
o-Bromoaniline8-Bromothis compound~75[4][5]
o-Nitroaniline8-Nitrothis compound~17[4][5]
3-Nitro-4-aminoanisole6-Methoxy-8-nitrothis compound65-76[16]

Experimental Protocols

Detailed Methodology: A Controlled Skraup Synthesis of this compound

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Apparatus Setup: In a large round-bottom flask, place a mechanical stirrer and fit it with a large-bore reflux condenser. The size of the flask should be significantly larger than the reaction volume to accommodate any vigorous boiling.[2]

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Powdered ferrous sulfate heptahydrate[2] b. Anhydrous glycerol[2] c. Aniline[2] d. Nitrobenzene[2]

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.

  • Initiation of Reaction: Slowly and carefully, with continued stirring and external cooling (e.g., an ice bath), add the concentrated sulfuric acid to the mixture.[1][2]

  • Controlled Heating: Gently heat the mixture until the reaction begins to boil vigorously.[1]

  • Exothermic Phase Management: Immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1][2] If the reaction becomes too violent, external cooling can be applied to the flask.

  • Completion of Reaction: Once the self-sustaining boiling has ceased, reapply external heat and continue to reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Work-up: Allow the mixture to cool completely. Carefully dilute the reaction mixture with water. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling. The this compound product is then isolated by steam distillation.[1][4]

Visualizations

Skraup_Reaction_Control_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Combine: 1. Ferrous Sulfate 2. Glycerol 3. Aniline 4. Nitrobenzene acid Slowly add H₂SO₄ with cooling reagents->acid Crucial Order gentle_heat Gentle Heating acid->gentle_heat exotherm Exothermic Phase (Remove Heat) gentle_heat->exotherm Initiation safety Safety: - Fume Hood - Blast Shield - Ice Bath Ready gentle_heat->safety reflux Continued Reflux (Apply Heat) exotherm->reflux Subsides cool Cool Reaction reflux->cool neutralize Neutralize cool->neutralize distill Steam Distill neutralize->distill product This compound distill->product

Caption: Experimental workflow for a controlled Skraup synthesis.

Troubleshooting_Skraup cluster_violent Violent Reaction cluster_low_yield Low Yield start Problem Encountered cause_violent Potential Causes: - No Moderator - Incorrect Reagent Order - Rapid Heating start->cause_violent e.g., Runaway cause_yield Potential Causes: - Incomplete Reaction - Deactivated Substrate - Tar Formation start->cause_yield e.g., Poor Output solution_violent Solutions: - Add FeSO₄ - Follow Correct Addition Sequence - Gradual Heating & Cooling cause_violent->solution_violent Address solution_yield Solutions: - Increase Reflux Time - Modify Conditions for Substrate - Control Temperature cause_yield->solution_yield Address

Caption: Troubleshooting logic for common Skraup reaction issues.

References

strategies to avoid tar formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a primary focus on preventing tar formation during synthesis.

Troubleshooting Guide: Tar Formation and Other Common Issues

This guide addresses specific problems encountered during common this compound synthesis reactions.

Skraup Synthesis

Problem: The reaction is excessively vigorous and difficult to control, leading to significant tar formation and low yields.

  • Probable Cause: The Skraup synthesis is notoriously exothermic, primarily due to the dehydration of glycerol to acrolein, which can polymerize under the harsh acidic and high-temperature conditions.[1][2] This uncontrolled polymerization is a major contributor to tar formation.[2]

  • Recommended Solutions:

    • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor by extending it over a longer period.[2] Ferrous sulfate is thought to act as an oxygen carrier, slowing down the oxidation step.[3]

    • Controlled Reagent Addition: Ensure reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.[3]

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The reaction's own exotherm should sustain boiling. Reapply heat only after this initial vigorous phase has subsided.[3]

    • Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid is known to result in a less violent reaction.[3]

Problem: My crude product is a thick, black, intractable tar, making isolation difficult.

  • Probable Cause: This is a classic issue in Skraup synthesis, resulting from the polymerization of acrolein and other intermediates under the reaction's harsh conditions.[4]

  • Recommended Solutions:

    • Optimize Reaction Conditions: Carefully control the temperature and reaction time to minimize polymerization.[2]

    • Purification via Steam Distillation: This is the most effective method for separating the volatile this compound product from the non-volatile tar. After making the reaction mixture alkaline, steam is passed through it to carry the this compound over with the distillate.

    • Solvent Extraction: Following steam distillation, the this compound can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[3]

Doebner-von Miller Synthesis

Problem: A gummy, polymeric residue is forming, resulting in a low yield of the desired this compound.

  • Probable Cause: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially at high temperatures and for extended reaction times.[1]

  • Recommended Solutions:

    • Employ a Two-Phase System: Sequestering the carbonyl compound in an organic phase while the reaction occurs in an aqueous acidic phase can significantly reduce polymerization and increase the yield.[1]

    • Control Temperature: Maintaining optimal temperature is crucial, as excessively high temperatures favor polymerization.[1]

    • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture keeps its concentration low and minimizes polymerization.[1]

Friedländer Synthesis

Problem: The formation of aldol condensation side products is leading to a complex mixture and difficult purification.

  • Probable Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[5]

  • Recommended Solutions:

    • Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[5]

    • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can prevent the harsh conditions that promote side reactions.[5]

    • Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the "tar" that forms in this compound synthesis, particularly in the Skraup reaction?

A1: The tar is a complex, high-molecular-weight polymeric substance.[1] It is primarily formed from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1] The exact structure is heterogeneous and consists of poly-acrolein chains and other degradation products. In industrial contexts, these are sometimes referred to as this compound insolubles (QI).[1]

Q2: What are some general strategies to improve yield and purity across different this compound synthesis methods?

A2: Several general strategies can be broadly applied:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific substrates.[1]

  • Control Stoichiometry: Ensure the correct molar ratios of your reactants are used.[1]

  • Purification Techniques: Utilize appropriate purification methods. Steam distillation is particularly effective for removing non-volatile tars from volatile quinolines.[1] Column chromatography is a standard method for separating regioisomers and other impurities, and recrystallization can be used for solid this compound derivatives.[1]

Q3: Are there more environmentally friendly ("greener") alternatives to classical this compound synthesis methods?

A3: Yes, significant research has focused on developing greener approaches. These include:

  • Microwave-Assisted Synthesis: This technique can often reduce reaction times and improve yields.[6]

  • Use of Ionic Liquids: Ionic liquids can function as both the solvent and catalyst and are often recyclable.[7][8]

  • Solid Acid Catalysts: Reusable solid acid catalysts can be used as an alternative to corrosive mineral acids like sulfuric acid.[9]

  • Catalyst-Free Conditions: Some modern protocols, particularly for the Friedländer synthesis, have been developed to proceed under catalyst-free conditions.[9]

Quantitative Data Summary

The following tables summarize reported yields for various this compound synthesis methods under different conditions, illustrating the impact of optimization strategies.

Synthesis MethodReactantsCatalyst/ConditionsProductYield (%)Reference
SkraupAniline, GlycerolNitrobenzene (oxidant)This compound84-91[1]
Skraupp-Toluidine, GlycerolArsenic Pentoxide (oxidant)6-Methylthis compound74-76[1]
Microwave-Assisted SkraupAniline derivatives, GlycerolNeat water, Microwave irradiationVarious quinolines10-66[5]
Friedländer2-Aminobenzaldehyde, KetoneWater, 70°CSubstituted this compoundHigh[9]
Ionic Liquid-Catalyzed Friedländer2-Aminoaryl ketone, α-Methylene ketoneα-Chymotrypsin, Ionic liquid aqueous solution, 60°CSubstituted this compoundExcellent[7]
Microwave-Assisted Friedländer2-Aminobenzophenone, KetoneAcetic acid, Microwave, 160°CSubstituted this compoundExcellent[10]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of this compound with Ferrous Sulfate Moderator

This protocol is adapted from a procedure designed to control the exothermic nature of the Skraup synthesis.[11]

Materials:

  • Aniline (246 g, 2.64 mol)

  • Anhydrous glycerol (730 g, 7.93 mol)

  • Nitrobenzene (197 g, 1.60 mol)

  • Boric acid crystals (124 g)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (20 g)

  • Concentrated sulfuric acid (H₂SO₄) (400 g)

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a large flask (e.g., 5-L) within a well-ventilated fume hood with appropriate safety precautions.

  • In the flask, combine aniline, anhydrous glycerol, nitrobenzene, boric acid, and ferrous sulfate heptahydrate.

  • Thoroughly mix the contents.

  • Slowly and with cooling, add the concentrated sulfuric acid, ensuring the mixture is well-agitated during the addition.

  • Gently heat the mixture with a flame until the liquid begins to boil, then immediately remove the flame.

  • The heat of the reaction should be sufficient to maintain boiling for 30-60 minutes. If the reaction becomes too violent, assist the condenser by placing a wet towel over the upper part of the flask.

  • Once the initial vigorous reaction has subsided, apply heat again and maintain a steady boil for five hours.[11]

  • Allow the mixture to cool to approximately 100 °C.

  • Dilute with water and perform steam distillation to remove any unreacted nitrobenzene.[11]

  • Make the residue strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform a second steam distillation to isolate the crude this compound.[11]

  • The crude this compound can be further purified by chemical treatment (e.g., removal of residual aniline with nitrous acid) and final distillation.[11]

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol offers a rapid and high-yield synthesis of quinolines.[10]

Materials:

  • 2-Aminobenzophenone

  • A suitable ketone (e.g., 1-acetyl-piperidin-4-one)

  • Acetic acid

  • Microwave synthesis system

Procedure:

  • In a microwave vial, combine 2-aminobenzophenone and the ketone with neat acetic acid, which acts as both the solvent and catalyst.

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the mixture to 160 °C with microwave irradiation and hold for 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product, which may precipitate upon cooling or require extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

TarFormationPathway cluster_skraup Skraup Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Intermediate Michael Adduct Acrolein->Intermediate Tar Tar (Polymerization Product) Acrolein->Tar Acid-Catalyzed Polymerization Aniline Aniline Aniline->Intermediate Dihydrothis compound 1,2-Dihydrothis compound Intermediate->Dihydrothis compound Cyclization This compound This compound (Desired Product) Dihydrothis compound->this compound Oxidation

Caption: Chemical pathway of the Skraup synthesis, highlighting tar formation.

TroubleshootingWorkflow Start Tar Formation Observed CheckTemp Is reaction temperature well-controlled? Start->CheckTemp CheckModerator Is a moderator (e.g., FeSO₄) being used? CheckTemp->CheckModerator Yes OptimizeTemp Optimize and monitor temperature carefully CheckTemp->OptimizeTemp No CheckAddition Is reactant addition slow and controlled? CheckModerator->CheckAddition Yes AddModerator Incorporate a moderator into the procedure CheckModerator->AddModerator No SlowAddition Implement slow/portion-wise addition of reactants CheckAddition->SlowAddition No Purify Purify crude product (e.g., Steam Distillation) CheckAddition->Purify Yes OptimizeTemp->CheckModerator AddModerator->CheckAddition SlowAddition->Purify ConsiderAlternatives Consider alternative methods: - Microwave synthesis - Ionic liquids - Milder catalysts Purify->ConsiderAlternatives If tar is still a major issue

Caption: A troubleshooting workflow for addressing tar formation in this compound synthesis.

References

Technical Support Center: Troubleshooting the Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Friedländer synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedländer synthesis?

A1: The two most prevalent side reactions encountered during the Friedländer synthesis are:

  • Aldol Condensation: The ketone starting material can undergo self-condensation, particularly under basic conditions, to form β-hydroxy ketones or α,β-unsaturated ketones. This is a common issue that can lead to complex product mixtures and reduced yields of the desired quinoline.[1]

  • Self-Condensation of 2-Aminobenzaldehyde/Ketone: 2-Aminoaryl aldehydes and ketones can be unstable and prone to self-condensation, especially in the presence of acid or upon heating.[2][3] This can result in the formation of trimers and other polymeric byproducts, reducing the availability of the starting material for the main reaction.

Q2: How can I minimize the self-condensation of the ketone starting material (aldol condensation)?

A2: To suppress the aldol self-condensation of the ketone, consider the following strategies:

  • Use Acidic Conditions: Aldol condensation is more favorable under basic catalysis. Switching to an acidic catalyst can significantly reduce this side reaction.[4]

  • Modify the Ketone: In some cases, temporary modification of the ketone, such as introducing a phosphoryl group on the α-carbon, can prevent self-condensation.[5]

  • Use an Imine Analog: An alternative approach is to use an imine analog of the o-aniline, which can help to avoid the conditions that promote aldol reactions.[5]

Q3: My 2-aminobenzaldehyde appears to be degrading and forming a polymeric substance. How can I prevent this?

A3: The self-condensation of 2-aminobenzaldehyde is a known issue due to its instability.[2] To mitigate this:

  • Use Freshly Prepared or Purified Starting Material: Ensure the 2-aminobenzaldehyde is of high purity and use it as fresh as possible.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate decomposition and self-condensation.

  • In Situ Generation: In some instances, generating the 2-aminobenzaldehyde in situ from a stable precursor, like 2-nitrobenzaldehyde, immediately before the Friedländer reaction can be an effective strategy.

Q4: I am observing the formation of regioisomers when using an unsymmetrical ketone. How can I improve regioselectivity?

A4: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in the Friedländer synthesis. The following approaches can be employed to favor the formation of the desired isomer:

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. The use of certain amine catalysts or ionic liquids has been shown to direct the reaction towards a specific regioisomer.[5]

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can also impact the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.

Quantitative Data Summary

The following table summarizes the yields of a model Friedländer reaction under various catalytic conditions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Hbim]BF₄Solvent-free100193[6]
Zirconium TriflateEthanol/Water600.5 - 2>88[6]
Uranyl AcetateEthanolReflux389[7]
NoneWater70397[8]
p-Toluenesulfonic acidSolvent-free---[5]
IodineSolvent-free---[5]

Experimental Protocols

Protocol 1: Conventional Friedländer Synthesis using Acid Catalysis

This protocol describes a standard procedure for the Friedländer synthesis using hydrochloric acid as the catalyst.

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Concentrated Hydrochloric Acid (HCl, 2-3 drops)

  • Ethanol (10 mL)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.[9]

Protocol 2: Ultrasound-Assisted, Catalyst-Free Friedländer Synthesis in Water

This protocol offers a greener alternative using ultrasound irradiation and water as the solvent, eliminating the need for a catalyst.

Materials:

  • 2-Aminobenzaldehyde (1 mmol)

  • Ketone (1.2 mmol)

  • Water (5 mL)

Procedure:

  • In a suitable vessel, combine 2-aminobenzaldehyde (1 mmol) and the ketone (1.2 mmol) in water (5 mL).

  • Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.

  • Monitor the reaction progress by TLC.

  • Upon completion, reduce the volume of the solvent under reduced pressure.

  • Dilute the resulting mixture with water.

  • Filter the solid that forms and wash it with water (3 x 20 mL) with agitation to obtain the purified product.[8][9]

Visualizations

Friedländer Synthesis: Reaction Mechanism and Side Reactions

Friedlander_Mechanism cluster_reactants Reactants cluster_main_pathway Main Friedländer Pathway cluster_side_reactions Common Side Reactions 2_aminobenzaldehyde 2-Aminobenzaldehyde amino_self_condensation 2-Aminobenzaldehyde Self-Condensation (Polymer) 2_aminobenzaldehyde->amino_self_condensation Acid/Heat ketone Ketone (with α-methylene) aldol_adduct Aldol Adduct ketone->aldol_adduct ketone_self_condensation Ketone Self-Condensation (Aldol Product) ketone->ketone_self_condensation Base-catalyzed enone α,β-Unsaturated Carbonyl aldol_adduct->enone - H₂O imine Imine Intermediate enone->imine Intramolecular Condensation This compound This compound Product imine->this compound - H₂O

Caption: Reaction mechanism of the Friedländer synthesis and common side reactions.

Troubleshooting Workflow for Friedländer Synthesis

Troubleshooting_Workflow start Experiment Start problem Problem Observed start->problem low_yield Low Yield problem->low_yield Low Yield? side_products Multiple Side Products problem->side_products Impure Product? no_reaction No Reaction problem->no_reaction No Product? cause_ly1 Suboptimal Conditions (Temp, Time) low_yield->cause_ly1 cause_ly2 Catalyst Inactivation low_yield->cause_ly2 cause_ly3 Starting Material Degradation low_yield->cause_ly3 cause_sp1 Aldol Condensation side_products->cause_sp1 cause_sp2 Self-Condensation of Amine side_products->cause_sp2 cause_sp3 Regioisomer Formation side_products->cause_sp3 cause_nr1 Incorrect Catalyst/No Catalyst no_reaction->cause_nr1 cause_nr2 Low Temperature no_reaction->cause_nr2 cause_nr3 Impure Reagents no_reaction->cause_nr3 solution_ly1 Optimize Temp/Time cause_ly1->solution_ly1 solution_ly2 Change/Increase Catalyst cause_ly2->solution_ly2 solution_ly3 Use Fresh Reagents cause_ly3->solution_ly3 solution_sp1 Switch to Acidic Conditions cause_sp1->solution_sp1 solution_sp2 Use Fresh Amine/In Situ Generation cause_sp2->solution_sp2 solution_sp3 Screen Catalysts/Conditions cause_sp3->solution_sp3 solution_nr1 Verify/Add Appropriate Catalyst cause_nr1->solution_nr1 solution_nr2 Increase Temperature cause_nr2->solution_nr2 solution_nr3 Purify Starting Materials cause_nr3->solution_nr3

Caption: A troubleshooting workflow for common issues in the Friedländer synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for the Friedländer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Friedländer synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] First, verify the purity of your starting materials, as impurities can impede catalyst activity. If you are using a moisture-sensitive catalyst, such as certain Lewis acids, ensure your reaction conditions are anhydrous. The choice of catalyst is critical and often substrate-dependent; consider screening various catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[2] Finally, optimize reaction parameters such as temperature and time. Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize the formation of side products.[2]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Common side products in the Friedländer synthesis include those from the aldol condensation of the ketone starting material, particularly under basic conditions, and self-condensation of the o-aminoaryl aldehyde or ketone.[3] When using an unsymmetrical ketone, a mixture of regioisomers can also be a significant issue.[3]

To minimize aldol condensation, switching to an acidic catalyst is often effective.[3] Modifying the ketone by introducing a phosphoryl group on the α-carbon or using an imine analog of the o-aminoaryl aldehyde or ketone can also prevent this side reaction.[3][4]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The decision between a homogeneous and a heterogeneous catalyst depends on your experimental requirements. Homogeneous catalysts are in the same phase as the reactants, which can lead to higher selectivity and milder reaction conditions. However, their separation from the final product can be challenging.[5] Heterogeneous catalysts, being in a different phase, are easily separated and recycled, making them well-suited for larger-scale and more environmentally friendly processes.[5] Nanocatalysts are an emerging area, offering high surface area and reactivity.[5]

Q4: Are there more environmentally friendly ("green") catalytic options available for the Friedländer synthesis?

A4: Yes, considerable research has been dedicated to developing greener catalytic systems. This includes the use of water as a solvent, which can lead to high yields without the need for a catalyst in some cases.[6] Solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia are often recyclable and effective.[1] Ionic liquids have also been employed as recyclable catalysts and solvents.[1][7] Furthermore, solvent-free conditions have been shown to be effective, simplifying purification and reducing environmental impact.[1]

Q5: How can I control regioselectivity when using an unsymmetrical ketone?

A5: Achieving high regioselectivity with unsymmetrical ketones is a common challenge.[8] The choice of catalyst, both acid and base, can significantly influence the outcome.[4][8] Experimenting with different catalysts is a primary strategy. Additionally, introducing a phosphoryl group on one α-carbon of the ketone or using specific amine catalysts or ionic liquids can effectively control the regioselectivity.[4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Product Yield Inappropriate catalyst selection.[1]Screen a variety of catalysts (Brønsted acids, Lewis acids, heterogeneous catalysts).[1][2]
Suboptimal reaction conditions (temperature, time).[1]Systematically vary the reaction temperature and time. Consider microwave irradiation to reduce reaction times.[1]
Catalyst deactivation (e.g., by moisture).[1]Ensure anhydrous conditions if using a moisture-sensitive catalyst.[1]
Poor substrate reactivity.Consider more potent catalytic systems or harsher reaction conditions for challenging substrates.[1]
Formation of Multiple Products (Poor Selectivity) Use of an unsymmetrical ketone.[8]Experiment with different acid or base catalysts to influence regioselectivity.[8] Consider modifying the ketone or using specific amine catalysts or ionic liquids.[4]
Aldol condensation of the ketone starting material.[3]Switch from a basic to an acidic catalyst.[3]
Difficult Product Isolation/Purification High-boiling point solvents.[8]If using a high-boiling solvent like mineral oil, consider precipitating the product by cooling and adding a non-polar solvent like hexanes.[8]
Inefficient work-up procedure.[1]Optimize extraction, filtration, and washing steps to effectively separate the product from the catalyst and unreacted starting materials.[1]
Inappropriate purification technique.[1]Utilize column chromatography with an appropriate solvent system or recrystallization for solid products.[1]

Catalyst Performance Data

The following tables summarize the performance of various catalysts for the Friedländer synthesis under different conditions. Yields are highly dependent on the specific substrates used.

Table 1: Homogeneous Catalysts

CatalystSubstratesSolventTemperature (°C)TimeYield (%)
p-TsOH2-aminoaryl ketone, α-methylene carbonyl compoundToluene or Ethanol80-120Varies77-95[5]
In(OTf)₃2-aminoaryl ketones, β-ketoesters/diketonesSolvent-freeVariesVaries75-92[9]
Zirconium triflate2-aminoaryl ketone, active methylene compoundEthanol/Water600.5-2 h>88[1]
Uranyl acetate dihydrate (2.5 mol%)2-amino acetophenone, Ethyl acetoacetateEthanolReflux3 h89
Iodine2-aminobenzaldehyde, KetonesVariesVariesVariesHigh yields reported[10]

Table 2: Heterogeneous and Recyclable Catalysts

CatalystSubstratesSolventTemperature (°C)TimeYield (%)
[Hbim]BF₄ (Ionic Liquid)2-aminobenzaldehyde, KetonesSolvent-free100Variesup to 93[1]
Montmorillonite K-102-aminoaryl ketone, active methylene compoundVariesVariesVariesHigh yields reported[1]
Amberlyst-152-aminobenzaldehyde, KetonesEthanolRefluxVariesGood yields reported[11]
PEG-SO₃H2-aminobenzophenone, active methylene compoundsWater60VariesGood to excellent yields[11]

Experimental Protocols

Protocol 1: General Procedure using an Acid Catalyst (p-TsOH)

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • α-methylene carbonyl compound (1.2 mmol)

    • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

    • Toluene (10 mL)

  • Procedure:

    • To a round-bottom flask, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, and toluene.[8]

    • Add p-toluenesulfonic acid monohydrate to the mixture.

    • Heat the reaction mixture to reflux (typically 80-120°C) with stirring.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.[12]

Protocol 2: Procedure using a Lewis Acid Catalyst (Zirconium Triflate) in a Mixed Solvent System

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • Active methylene compound (1.2 mmol)

    • Zirconium triflate (Zr(OTf)₄, 5 mol%)

    • Ethanol:Water (1:1 mixture, 5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the 2-aminoaryl ketone and the active methylene compound in the ethanol:water mixture.[1]

    • Add zirconium triflate to the solution.

    • Stir the reaction mixture at 60°C. Reaction times typically range from 0.5 to 2 hours.[1]

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 3: Catalyst-Free Synthesis in Water

  • Materials:

    • 2-aminobenzaldehyde (1 mmol)

    • Ketone (1.2 mmol)

    • Water (5 mL)

  • Procedure:

    • Combine the 2-aminobenzaldehyde, ketone, and water in a round-bottom flask.[1]

    • Heat the mixture to 70°C and stir vigorously.[6]

    • Monitor the reaction by TLC until the starting material is consumed (typically around 3 hours).[1][6]

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Friedlander_Troubleshooting_Workflow start Low Yield in Friedländer Reaction check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Appropriate? check_conditions->conditions_ok screen_catalysts Screen Different Catalysts yield_improved_catalyst Yield Improved? screen_catalysts->yield_improved_catalyst optimize_params Optimize T, Time, Solvent yield_improved_params Yield Improved? optimize_params->yield_improved_params purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No conditions_ok->screen_catalysts Yes adjust_conditions Adjust Conditions (e.g., Anhydrous) conditions_ok->adjust_conditions No yield_improved_catalyst->optimize_params No success Successful Reaction yield_improved_catalyst->success Yes yield_improved_params->success Yes re_evaluate Re-evaluate Substrate/Reaction yield_improved_params->re_evaluate No purify_reagents->check_purity adjust_conditions->check_conditions

Caption: Troubleshooting workflow for low yield in the Friedländer synthesis.

Catalyst_Selection_Logic start Catalyst Selection for Friedländer Synthesis need_recycling Is Catalyst Recycling/ Easy Separation a Priority? start->need_recycling heterogeneous Consider Heterogeneous Catalysts need_recycling->heterogeneous Yes homogeneous Consider Homogeneous Catalysts need_recycling->homogeneous No solid_acids Solid Acids (Zeolites, Clays) heterogeneous->solid_acids supported_catalysts Supported Catalysts (e.g., Polymers) heterogeneous->supported_catalysts green_chemistry Are 'Green' Conditions Desired? heterogeneous->green_chemistry bronsted Brønsted Acids (p-TsOH, H₂SO₄) homogeneous->bronsted lewis Lewis Acids (ZnCl₂, In(OTf)₃) homogeneous->lewis ionic_liquids Ionic Liquids homogeneous->ionic_liquids moisture_sensitive Is Substrate/Reaction Moisture Sensitive? homogeneous->moisture_sensitive avoid_lewis Use Moisture-Stable Lewis Acids or Brønsted Acids moisture_sensitive->avoid_lewis Yes moisture_sensitive->green_chemistry No water_solvent Use Water as Solvent (Catalyst-free possible) green_chemistry->water_solvent Yes solvent_free Solvent-Free Conditions green_chemistry->solvent_free Yes

Caption: Logical workflow for selecting a suitable catalyst system.

Experimental_Workflow start Start: Reaction Setup mix_reagents 1. Mix Reactants, Solvent, and Catalyst in Flask start->mix_reagents reaction 2. Heat and Stir (Conventional or Microwave) mix_reagents->reaction monitor 3. Monitor Progress by TLC reaction->monitor workup 4. Reaction Work-up (Cool, Quench/Neutralize) monitor->workup extraction 5. Product Extraction with Organic Solvent workup->extraction drying 6. Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentrate 7. Concentrate Under Reduced Pressure drying->concentrate purification 8. Purify Crude Product concentrate->purification chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization end End: Pure Product chromatography->end recrystallization->end

Caption: General experimental workflow for the Friedländer this compound synthesis.

References

Technical Support Center: Troubleshooting Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions, with a specific focus on addressing regioselectivity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity problems in the Friedländer synthesis?

A1: The most common cause of regioselectivity issues in the Friedländer synthesis is the use of an unsymmetrical ketone as a reactant with a 2-aminoaryl aldehyde or ketone. This can lead to the formation of a mixture of regioisomers, specifically linear and angularly fused quinolines, which complicates purification and reduces the yield of the desired product.[1][2] The reaction can proceed through two different enolates of the unsymmetrical ketone, leading to two possible cyclization pathways.

Q2: How do reaction conditions influence the regioselectivity of the Friedländer synthesis?

A2: Reaction conditions such as temperature, solvent, and the type of catalyst play a crucial role in determining the regioselectivity.[2] Traditional methods often require harsh conditions like high temperatures and strong acids or bases, which can lead to a mixture of products.[2][3] Milder conditions, often achieved with modern catalysts, can offer better control.[3] For instance, the choice between acid and base catalysis can influence which enolate of an unsymmetrical ketone is formed preferentially.[2]

Q3: Can the choice of catalyst control the regioselectivity?

A3: Absolutely. The catalyst is a key factor in controlling regioselectivity. A variety of catalysts can be employed:

  • Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids can influence the reaction pathway.[2][4]

  • Base Catalysts: Bases like potassium hydroxide or sodium ethoxide are also used, and their nature can affect the preferential formation of one enolate over another.[2]

  • Metal Catalysts: Certain metal catalysts have been reported to improve regioselectivity.[2] For example, gold catalysts can facilitate the reaction under milder conditions.[3]

  • Organocatalysts: Chiral phosphoric acid has been used for diastereoselective Friedländer reactions.[3] Specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have shown high regioselectivity for 2-substituted products.[5]

  • Ionic Liquids: These have been shown to promote regiospecificity in the Friedländer annulation.[2][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Formation of a mixture of regioisomers with an unsymmetrical ketone. Reaction favors both possible cyclization pathways.1. Introduce Steric Hindrance: Use a ketone with a bulky substituent to sterically direct the cyclization to the less hindered α-carbon.[2] 2. Modify the Substrate: Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to force the reaction down a single pathway.[3][6] 3. Optimize Catalyst: Experiment with different catalysts (acidic, basic, metal-based, or specific amine catalysts) to favor one regioisomer.[2] For example, using novel amine catalysts like TABO can highly favor the formation of 2-substituted quinolines.[5] 4. Vary Reaction Conditions: Systematically alter the temperature and solvent to find conditions that maximize the yield of the desired isomer.[2]
Low yield of the desired regioisomer. Suboptimal reaction conditions or catalyst choice leading to poor selectivity.1. Employ Milder Conditions: Traditional high temperatures can lead to side reactions. Consider using catalysts that allow for lower reaction temperatures, such as gold catalysts or molecular iodine.[3][7] 2. Use Ionic Liquids: Ionic liquids can act as both solvent and catalyst, in some cases offering high yields and regioselectivity under solvent-free conditions.[3][7] 3. Slow Addition of Reagents: In some cases, the slow addition of the methyl ketone substrate has been shown to improve regioselectivity and yield.[5]
Difficulty in separating the resulting regioisomers. Similar physicochemical properties of the isomers.1. Optimize Chromatography: Carefully select the stationary and mobile phases for column chromatography to achieve better separation. 2. Recrystallization: If the products are solid, fractional recrystallization from different solvents may be effective. 3. Derivatization: Consider derivatizing the mixture to create compounds with more distinct properties that are easier to separate, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Regiocontrolled Friedländer Synthesis using a Phosphonate Directing Group

This protocol is based on the principle of introducing a temporary directing group to achieve high regioselectivity.

Objective: To synthesize a single regioisomer of a substituted quinoline from an unsymmetrical ketone.

Materials:

  • 2-aminobenzaldehyde

  • Unsymmetrical ketone (e.g., 2-butanone)

  • Diethyl phosphite

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Acid for workup (e.g., dilute HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Phosphonylation of the Ketone: In a round-bottom flask, react the unsymmetrical ketone with diethyl phosphite in the presence of a base to introduce a phosphonate group at one of the α-carbons. This reaction should be performed under conditions that favor the formation of the desired phosphonylated ketone.

  • Friedländer Condensation: To the flask containing the purified phosphonylated ketone, add 2-aminobenzaldehyde and a suitable catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent like toluene.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The phosphonate group can often be removed during the acidic workup or in a subsequent step.

  • Extraction and Purification: Dissolve the residue in an organic solvent and wash with a dilute acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure, single regioisomer of the this compound.

Protocol 2: Amine-Catalyzed Regioselective Friedländer Synthesis

This protocol utilizes a specific amine catalyst to direct the synthesis towards the 2-substituted this compound.

Objective: To achieve high regioselectivity for the 2-substituted this compound using an unmodified methyl ketone.

Materials:

  • 2-aminopyridine-3-carbaldehyde (for 1,8-naphthyridine synthesis) or 2-aminobenzaldehyde

  • Methyl ketone (e.g., acetone, acetophenone)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst[5]

  • Solvent (e.g., toluene)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 2-aminoaryl aldehyde and the TABO catalyst in toluene.

  • Slow Addition of Ketone: Heat the mixture to a specified temperature (e.g., 80-110°C). Slowly add the methyl ketone to the reaction mixture over a period of several hours using a syringe pump. This slow addition is crucial for achieving high regioselectivity.[5]

  • Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent. The crude product can then be purified by column chromatography on silica gel to yield the highly pure 2-substituted this compound or 1,8-naphthyridine.

Visualizations

Friedlander_Regioselectivity cluster_reactants Reactants cluster_intermediates Intermediate Enolates cluster_products Products 2-Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Product_A Linear Regioisomer Product_B Angular Regioisomer Unsymmetrical_Ketone Unsymmetrical Ketone Enolate_A Kinetic Enolate (Less Substituted) Unsymmetrical_Ketone->Enolate_A Base/Kinetic Control Enolate_B Thermodynamic Enolate (More Substituted) Unsymmetrical_Ketone->Enolate_B Base/Thermodynamic Control Enolate_A->Product_A Cyclization Enolate_B->Product_B Cyclization Mixture Mixture of Regioisomers

Caption: Regioselectivity pathways in Friedländer synthesis.

Troubleshooting_Workflow start Start: Poor Regioselectivity steric Modify Substrate: Introduce Bulky Group? start->steric directing_group Modify Substrate: Add Directing Group? steric->directing_group No analyze Analyze Product Ratio steric->analyze Yes catalyst Optimize Catalyst: Acid, Base, Metal, Amine? directing_group->catalyst No directing_group->analyze Yes conditions Optimize Conditions: Temp, Solvent, Addition Rate? catalyst->conditions No catalyst->analyze Yes conditions->analyze Yes analyze->steric Unsuccessful end End: High Regioselectivity analyze->end Successful

Caption: Troubleshooting workflow for regioselectivity.

References

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions, with a specific focus on preventing polymerization and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in the Doebner-von Miller reaction?

A1: The most significant side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds (e.g., crotonaldehyde, methyl vinyl ketone) used as reactants.[1][2] This process is highly susceptible to strong acid catalysis and elevated temperatures, leading to the formation of tarry, resinous byproducts that reduce the yield of the desired quinoline and complicate purification.[2][3]

Q2: How does a biphasic (two-phase) solvent system help in preventing polymerization?

A2: A biphasic reaction medium is a highly effective strategy to mitigate polymerization.[4][5] By using a combination of an aqueous acid phase and an immiscible organic phase (like toluene), the α,β-unsaturated carbonyl compound is sequestered in the organic phase.[3][4] This separation reduces its concentration in the strongly acidic aqueous phase, thereby drastically reducing the rate of acid-catalyzed self-polymerization and increasing the overall yield of the this compound product.[4][5]

Q3: What types of acid catalysts are typically used, and how does the choice of acid affect the reaction?

A3: Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, zinc chloride) can catalyze the Doebner-von Miller reaction.[4][6] Strong Brønsted acids, while effective, can also promote polymerization, especially at high concentrations and temperatures.[3] Milder Lewis acids or optimizing the concentration of the Brønsted acid can be beneficial in minimizing side reactions.[3]

Q4: Can reaction temperature be optimized to control polymerization?

A4: Yes, temperature control is crucial. High temperatures can accelerate the rate of polymerization and lead to the degradation of starting materials and products.[3] Vigorous, exothermic reactions should be controlled, for instance, by cooling the reaction vessel or through the slow addition of reagents.[4] It is often recommended to start at milder temperatures and increase gradually if necessary.[3]

Troubleshooting Guide

This section addresses common issues encountered during the Doebner-von Miller reaction in a question-and-answer format.

Problem 1: My reaction mixture has turned into a thick, dark tar, and the yield of my desired this compound is very low.

  • Possible Cause: This is a classic sign of extensive polymerization of the α,β-unsaturated carbonyl compound.[1][3] Harsh reaction conditions, such as high concentrations of strong acid and/or excessive heat, are the likely culprits.[3]

  • Solutions:

    • Implement a Biphasic System: This is the most recommended solution. By conducting the reaction in a two-phase system (e.g., water/toluene with an acid catalyst), you can sequester the sensitive carbonyl compound in the organic phase, away from the high acid concentration in the aqueous phase, thus minimizing polymerization.[3][4][5]

    • Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and in portions (dropwise) to the heated reaction mixture. This keeps its instantaneous concentration low, reducing the likelihood of self-condensation.[3]

    • Optimize Temperature: Ensure the reaction is not overheating. If the reaction is highly exothermic, consider external cooling (e.g., an ice bath) during the initial addition phase and maintain a controlled temperature throughout the reaction.[4]

    • Modify Catalyst: Experiment with milder acid catalysts. If using a strong Brønsted acid like H₂SO₄, try reducing its concentration or switching to a Lewis acid like ZnCl₂.[4][6]

Problem 2: The reaction is sluggish and gives a low yield, even without significant tar formation.

  • Possible Cause: The reactivity of your aniline substrate may be low, or the reaction conditions may be too mild. Anilines with strong electron-withdrawing groups are known to be less reactive in this synthesis.[3]

  • Solutions:

    • Increase Temperature: If polymerization is not an issue, a gradual increase in temperature or a longer reaction time may be necessary to drive the reaction to completion, especially for deactivated anilines.[3]

    • Select a More Potent Catalyst: For less reactive substrates, a stronger catalytic system might be required. A higher concentration of acid or a more potent Lewis acid could improve the reaction rate.[3]

    • Check Reagent Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction.

Quantitative Data Presentation

The use of a biphasic system has been shown to be advantageous to the yield of the Doebner-von Miller reaction.[7] The following table summarizes representative yields, illustrating the impact of the reaction system on the synthesis of 2-methylthis compound (quinaldine).

AnilineCarbonyl SourceCatalyst/Solvent SystemTemperatureYield (%)ObservationsReference(s)
AnilineCrotonaldehydeSingle-Phase: HCl/H₂ORefluxModerateSignificant potential for polymer/tar formation.[3][4]
AnilineCrotonaldehydeTwo-Phase: HCl/H₂O-TolueneRefluxImprovedReduced polymerization, easier work-up.[7][3][7][8]
m-ChloroanilineCrotonaldehydeSingle-Phase: HCl/ZnCl₂Reflux50-55%Product isolated as a crystalline hydrochloride-ZnCl₂ complex.

Note: Yields are highly dependent on the specific reaction scale, concentrations, and work-up procedures. The data presented illustrates the general trend of improved outcomes with optimized conditions.

Experimental Protocols

Protocol 1: Biphasic Doebner-von Miller Synthesis of 2-Methylthis compound

This protocol is a representative method designed to minimize polymerization by utilizing a two-phase solvent system.[3][7]

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 equiv), water, and toluene to create the biphasic system.

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount).

  • Heating: Heat the mixture to reflux (approximately 90-100 °C) with continued vigorous stirring to ensure adequate mixing between the two phases.

  • Reagent Addition: Slowly add crotonaldehyde (1.2-1.5 equiv) dropwise to the refluxing mixture over a period of 1-2 hours. The slow addition is critical to prevent a buildup of the carbonyl reactant and minimize polymerization.[3]

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 3-5 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Workup - Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding an aqueous solution of sodium hydroxide until the aqueous phase is basic (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup - Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-methylthis compound by vacuum distillation or column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting polymerization issues and the general experimental process.

G Troubleshooting Polymerization in Doebner-von Miller Reaction start Significant Polymerization or Tar Formation Observed? check_system Are you using a single-phase solvent system? start->check_system Yes solution_biphasic Implement a Two-Phase System (e.g., Water-Toluene) check_system->solution_biphasic Yes check_addition Was the carbonyl compound added all at once? check_system->check_addition No end_node Problem Mitigated solution_biphasic->end_node solution_slow_addition Add Carbonyl Compound Slowly (Dropwise) check_addition->solution_slow_addition Yes check_temp Is the reaction temperature too high? check_addition->check_temp No solution_slow_addition->end_node solution_temp Reduce and Control Reaction Temperature check_temp->solution_temp Yes check_catalyst Are you using a high concentration of strong acid? check_temp->check_catalyst No solution_temp->end_node solution_catalyst Consider a Milder Catalyst (e.g., Lewis Acid) or Reduce Acid Concentration check_catalyst->solution_catalyst Yes check_catalyst->end_node No solution_catalyst->end_node

Caption: Troubleshooting workflow for polymerization issues.

G General Workflow for Biphasic Doebner-von Miller Synthesis setup 1. Setup Biphasic System (Aniline, Toluene, Water) acidify 2. Add Acid Catalyst (e.g., conc. HCl) setup->acidify heat 3. Heat to Reflux (90-100 °C) acidify->heat add_carbonyl 4. Slow, Dropwise Addition of Carbonyl Compound heat->add_carbonyl react 5. Continue Reflux (3-5 hours) add_carbonyl->react workup 6. Cool, Neutralize, and Extract Product react->workup purify 7. Purify (Distillation or Chromatography) workup->purify product Pure this compound purify->product

Caption: Experimental workflow for biphasic synthesis.

References

Technical Support Center: Overcoming Challenges in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted quinolines, offering potential solutions and alternative approaches.

Q1: My Skraup synthesis is resulting in a thick, unmanageable tar, making product isolation extremely difficult. How can I prevent this?

A1: The formation of a thick tar is a well-known issue in the traditional Skraup reaction, primarily due to the highly exothermic nature and harsh acidic conditions.[1][2] Here are several strategies to mitigate tar formation:

  • Moderating Agents: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the violent and exothermic nature of the reaction.[1][3]

  • Microwave-Assisted Synthesis: Utilizing microwave heating can dramatically reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize side reactions leading to tar.[1]

  • Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction and may even eliminate the need for an external oxidant.[1]

  • Gradual Heating: A slow and controlled heating of the reaction mixture is crucial to prevent the reaction from becoming too vigorous.

Q2: I'm observing very low yields in my Doebner-von Miller reaction, and I suspect polymerization of the α,β-unsaturated carbonyl compound. What can be done?

A2: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis that significantly lowers the yield of the desired quinoline product.[1][2] A key strategy to overcome this is the implementation of a biphasic reaction medium.[1][2] By sequestering the carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is reduced, which in turn minimizes polymerization and can lead to a substantial increase in product yield.[1][2]

Q3: My Friedländer annulation with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a frequent challenge, often resulting in a mixture of linear and angularly fused this compound products.[3] Several factors can be adjusted to favor the formation of a single isomer:

  • Catalyst Selection: The choice of catalyst can have a significant impact. Both Lewis acids (e.g., In(OTf)₃, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid) can be used, and their selection can influence the regiochemical outcome.[4][5] The use of specific amine catalysts or ionic liquids has also been shown to favor the formation of one regioisomer.[4][6]

  • Steric Hindrance: The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group of the diketone.[3] Utilizing a ketone with a bulky substituent can help direct the cyclization towards the desired product.

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can play a crucial role in controlling the regioselectivity.[3][4]

Q4: The cyclization step in my Gould-Jacobs reaction is not proceeding to completion, resulting in low yields of the 4-hydroxythis compound derivative. What troubleshooting steps can I take?

A4: Incomplete cyclization is a common hurdle in the Gould-Jacobs reaction, which typically requires high temperatures (250-300°C) for the thermal cyclization step.[7] Here are some troubleshooting suggestions:

  • Increase Temperature: Gradually increasing the reaction temperature may be necessary to drive the cyclization to completion.[7]

  • Extend Reaction Time: If increasing the temperature is not feasible due to potential degradation, extending the reaction time at the current temperature might improve the yield. However, be mindful of potential byproduct formation with prolonged heating.[7]

  • Microwave Irradiation: Microwave heating can be highly effective for this reaction, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.[7]

  • High-Boiling Solvents: The use of a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, can help to ensure even heating and can increase cyclization yields.[7][8]

Q5: My Combes synthesis is giving a low yield. What are the likely causes and how can I optimize the reaction?

A5: Low yields in the Combes synthesis, which involves the acid-catalyzed condensation of anilines with β-diketones, can stem from incomplete condensation or cyclization.[4][9] Key factors to consider for optimization include:

  • Catalyst: The reaction is typically acid-catalyzed.[4] While sulfuric acid is commonly used, more effective dehydrating agents and catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more efficient.[4][9]

  • Steric Effects: The steric hindrance of substituents on both the aniline and the β-diketone can significantly affect the rate-determining electrophilic aromatic annulation step.[4][9] If possible, selecting less sterically hindered starting materials can improve yields.

Data Presentation

Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization

EntryMethodTemperature (°C)Time (min)Yield (%)Reference
1Microwave250101[10]
2Microwave3001037[10]
3Microwave250201[10]
4Microwave3002028[10]
5Microwave300547[10]
6Conventional25030-60up to 95[8]

Note: Yields refer to the isolated product after the cyclization step.

Experimental Protocols

Protocol 1: Classical Skraup Synthesis of this compound

Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions must be taken.

  • In a fume hood, carefully add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • To this, cautiously add 10 g of aniline, followed by 29 g of glycerol.

  • Slowly and with vigorous stirring, add 14 g of nitrobenzene, which acts as the oxidizing agent.

  • Add a small amount of ferrous sulfate as a moderator.

  • Heat the mixture gently to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.[1]

  • Allow the mixture to cool to room temperature.

  • Carefully pour the mixture into a large beaker containing 500 mL of water.

  • Steam distill the mixture to remove unreacted nitrobenzene.

  • Make the remaining solution alkaline with sodium hydroxide.

  • Isolate the this compound by steam distillation. The this compound will be in the distillate as an oil.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

  • Combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a microwave-safe reaction vessel.[7]

  • Heat the mixture at 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate. The progress can be monitored by the evolution of ethanol.[7]

  • For the cyclization step, place the vessel containing the intermediate in a microwave reactor.

  • Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[7]

  • After cooling, add a non-polar solvent such as hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration and wash with the same non-polar solvent.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 3: Y(OTf)₃-Catalyzed Synthesis of Polysubstituted Quinolines (A Milder Friedländer Approach)

  • To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).

  • Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time specified for the particular substrates (typically a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted this compound.

Visualizations

Troubleshooting_Quinoline_Synthesis start Low Yield or Side Product Formation reaction_type Identify Synthesis Method start->reaction_type skraup Skraup Synthesis reaction_type->skraup Skraup dvm Doebner-von Miller reaction_type->dvm D-v-M friedlander Friedländer Annulation reaction_type->friedlander Friedländer combes Combes Synthesis reaction_type->combes Combes tar Tar Formation? skraup->tar polymerization Polymerization? dvm->polymerization regioisomer Regioisomer Mixture? friedlander->regioisomer incomplete_reaction Incomplete Reaction? combes->incomplete_reaction solution1 Add Moderator (FeSO₄) Use Microwave Use Ionic Liquid tar->solution1 Yes solution2 Use Biphasic Medium polymerization->solution2 Yes solution3 Optimize Catalyst Adjust Temperature/Solvent Utilize Steric Hindrance regioisomer->solution3 Yes solution4 Optimize Catalyst (PPA) Consider Steric Effects incomplete_reaction->solution4 Yes

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

Quinoline_Synthesis_Workflow cluster_classical Classical Synthesis (e.g., Skraup) cluster_modern Modern Synthesis (e.g., Catalytic) start_classical Starting Materials (Aniline, Glycerol) harsh_conditions Harsh Conditions (Conc. H₂SO₄, High Temp) start_classical->harsh_conditions workup_classical Difficult Workup (Tar Removal, Steam Distillation) harsh_conditions->workup_classical product_classical Substituted this compound workup_classical->product_classical start_modern Starting Materials (2-Aminoaryl ketone, α-Methylene ketone) mild_conditions Mild Conditions (Catalyst, Room Temp) start_modern->mild_conditions workup_modern Simple Workup (Extraction, Chromatography) mild_conditions->workup_modern product_modern Substituted this compound workup_modern->product_modern

References

Navigating Regioselectivity in Quinoline Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for improving regioselectivity during quinoline ring functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization of an unsubstituted this compound is yielding a mixture of isomers. How can I improve regioselectivity for a specific position?

A1: Achieving high regioselectivity in the C-H functionalization of this compound is a common challenge due to the presence of multiple reactive C-H bonds. The outcome is influenced by electronic effects, steric hindrance, and the catalytic system employed. Here are key strategies to enhance regioselectivity:

  • Utilize a Directing Group: A directing group can effectively guide the catalyst to a specific position.[1]

    • N-Oxide: The this compound N-oxide is a widely used directing group that typically directs functionalization to the C2 and C8 positions.[2][3] The oxygen atom of the N-oxide coordinates with the metal catalyst, bringing it into proximity of the C2-H and C8-H bonds.[3]

    • Other Directing Groups: Other groups, such as amides (e.g., NHPiv), can be installed at certain positions to direct functionalization to otherwise inaccessible sites, like C7.[4]

  • Catalyst and Ligand Selection: The choice of transition metal catalyst and its associated ligands plays a crucial role in determining the site of functionalization.[5][6]

    • Palladium (Pd): Often used for C2-arylation, particularly with this compound N-oxides.[7]

    • Rhodium (Rh): Rhodium catalysts are effective for C2 and C8 functionalization and can be influenced by the choice of ligands and additives.[6][8]

    • Copper (Cu): Copper-catalyzed reactions have been developed for C2-amination and C7-arylation/alkenylation.[4][9]

    • Iridium (Ir): Iridium catalysts have been employed for C8-amidation.[10]

  • Reaction Conditions: Solvents, bases, and temperature can significantly impact regioselectivity.[5] It is advisable to screen different conditions to optimize for the desired isomer.

Q2: I am attempting a C3-functionalization of this compound, but the reaction is sluggish and gives low yields. What are the likely causes and solutions?

A2: The C3 position of this compound is less electronically activated compared to the C2 and C4 positions, making direct functionalization more challenging.[11] Here are some troubleshooting steps:

  • Catalyst System:

    • Nickel-Catalysis: A mild and versatile method for C3-thioetherification, alkylation, arylation, acylation, and phosphorylation has been developed using a Ni(dppp)Cl2 catalyst at room temperature without a directing group.[12]

    • Gold-Catalysis: For this compound N-oxides, a gold catalyst can effectively promote C3-H functionalization with indoles.[12]

  • Reaction Methodology:

    • Transition-Metal-Free Arylation: A method involving arylhydrazine hydrochlorides and a base like K2CO3 in DMSO can achieve C3-arylation of quinolin-4-ones.[12]

    • Manganese-Catalyzed Hydroboration: A manganese-catalyzed 1,4-hydroboration of quinolines can generate a nucleophilic C3 position, which can then react with electrophiles for C3-functionalization.[13]

    • Electrochemical Thiolation: An electrochemical approach using BF3·OEt2 as an additive can achieve C3-thiolation.[14]

Q3: My C8-functionalization is giving poor results. What specific methods are recommended for this position?

A3: The C8 position is sterically hindered, which presents a significant challenge for functionalization.[6] However, several effective methods have been developed:

  • Directing Group Strategy: The nitrogen of the this compound ring or an N-oxide can act as a directing group to facilitate C8-functionalization.[1]

  • Rhodium-Catalyzed Reactions: Rh(III) catalysts have been successfully used for the regioselective C8-alkylation, arylation, bromination, and amidation of this compound N-oxides.[6][8]

  • Metal-Free Halogenation: For 8-substituted quinolines, a metal-free protocol using trihaloisocyanuric acid can achieve selective C5-halogenation, which can be a useful precursor for further modifications.[15]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of a Substituted this compound.

  • Symptoms: Formation of multiple arylated isomers with no clear selectivity.

  • Possible Causes & Solutions:

    • Steric Hindrance: Bulky substituents on the this compound ring or the aryl halide can disfavor the desired regioselectivity.

      • Solution: Screen different, less sterically demanding arylating agents. Optimize the ligand on the palladium catalyst; bulkier ligands can sometimes enhance selectivity.[5]

    • Electronic Effects: The electronic nature of substituents on the this compound ring can influence the reactivity of different C-H bonds.

      • Solution: Consider using a directing group to override the inherent electronic preferences.[1]

    • Inappropriate Reaction Conditions: The solvent, base, or temperature may not be optimal.

      • Solution: Conduct a systematic screen of solvents (e.g., toluene, dioxane, DMAc), bases (e.g., K2CO3, Cs2CO3, KOAc), and reaction temperatures.[5]

Problem 2: Low Yield in a Directed C-H Functionalization Reaction.

  • Symptoms: The desired product is formed with high regioselectivity, but the overall yield is low.

  • Possible Causes & Solutions:

    • Inefficient Catalyst Activity: The chosen catalyst may not be sufficiently active under the reaction conditions.

      • Solution: Screen different metal catalysts (e.g., Pd(OAc)2, [RhCp*Cl2]2, Cu(OAc)2) and vary the catalyst loading.[5] Ensure the catalyst is fresh and not deactivated.

    • Poor Coordination of the Directing Group: The directing group may not be coordinating effectively with the metal center.

      • Solution: Ensure the directing group is correctly installed and that there are no competing coordinating species (e.g., certain solvents or additives) in the reaction mixture.[5]

    • Sub-optimal Reaction Conditions: The reaction time, temperature, or concentration may not be ideal.

      • Solution: Monitor the reaction over time to determine the optimal reaction duration. Systematically vary the temperature and concentration to find the best conditions for product formation.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for C2-Arylation of this compound N-Oxide.

Catalyst SystemArylating AgentOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10 mol%)BenzeneAg₂CO₃Benzene1302456[2]
Pd(OAc)₂ (5 mol%)4-BromotolueneP(t-Bu)₂Me·HBF₄Toluene1101295[7]

Table 2: Regioselectivity in Nickel-Catalyzed C3-Functionalization of this compound.

ElectrophileFunctional GroupYield (%)Reference
Phenyl disulfideThioether85[12]
Benzyl bromideAlkyl78[6]
BenzaldehydeAcyl72[6]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of this compound N-Oxides [7]

  • To an oven-dried Schlenk tube, add this compound N-oxide (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (0.025 mmol, 5 mol%).

  • Add anhydrous K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthis compound N-oxide.

Protocol 2: Nickel-Catalyzed C3-Thioetherification of Quinolines [12]

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl2 (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol, 1.5 equiv.) and stir for 20 minutes.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound Derivative, Catalyst, and Ligand B Add Base and Solvent A->B 1. C Degas and Add Coupling Partner B->C 2. D Heat to Reaction Temperature C->D 3. E Monitor Progress (TLC/GC-MS) D->E 4. F Cool and Quench Reaction E->F 5. G Extraction F->G 6. H Purification (Column Chromatography) G->H 7. I Characterization H->I 8.

General experimental workflow for transition-metal-catalyzed this compound functionalization.

troubleshooting_logic start Poor Regioselectivity Observed cause1 Steric Hindrance? start->cause1 cause2 Electronic Effects? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Screen Less Bulky Reagents Optimize Ligand cause1->solution1 solution2 Introduce Directing Group cause2->solution2 solution3 Screen Solvents, Bases, and Temperature cause3->solution3 directing_group_strategy This compound This compound n_oxide This compound N-Oxide This compound->n_oxide Oxidation metal_catalyst Transition Metal Catalyst (e.g., Pd, Rh) n_oxide->metal_catalyst Coordination c2_functionalization C2-Functionalization metal_catalyst->c2_functionalization Directs to C2 c8_functionalization C8-Functionalization metal_catalyst->c8_functionalization Directs to C8

References

Technical Support Center: Managing Catalyst Deactivation in Quinoline Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during quinoline hydrogenation processes. The information is presented in a question-and-answer format to provide direct solutions to issues encountered during experimentation.

Troubleshooting Guide

This section offers solutions to specific problems you might encounter during your this compound hydrogenation experiments.

Problem 1: The hydrogenation reaction is slow, incomplete, or shows no conversion.

Possible Cause 1: Catalyst Poisoning Your catalyst's active sites may be blocked by impurities in the substrate, solvent, or hydrogen gas.[1][2][3] The nitrogen atom of this compound itself can also strongly interact with and block active catalyst sites, leading to deactivation.[4]

  • Solution: Purify Reactants and Gas. Ensure that the this compound substrate, solvent, and hydrogen gas are of high purity. Using freshly distilled solvents and high-purity hydrogen is recommended.

  • Solution: Use a Guard Bed. Pass the reactants through a guard bed of a suitable adsorbent material to capture potential poisons before they can reach the catalyst.[1]

  • Solution: Modify Reaction Conditions. In some cases, the addition of an acid, such as aqueous HCl, can help to curb deactivation caused by the coordination of nitrogen-containing groups to the catalyst surface.[5]

Possible Cause 2: Coking or Fouling Carbonaceous deposits, known as coke, can form on the catalyst surface, physically blocking the active sites.[1][2] This is a common issue in reactions involving heterocyclic aromatic compounds.[6]

  • Solution: Optimize Reaction Temperature. Lowering the reaction temperature can often reduce the rate of coke formation.[1] However, some systems may require elevated temperatures for full conversion.[5]

  • Solution: Catalyst Regeneration. For catalysts like Palladium on Carbon (Pd/C), a carefully controlled oxidation process can burn off the coke, followed by a reduction step to restore activity.[1]

Possible Cause 3: Thermal Degradation (Sintering) High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's activity.[2][7] This process is often irreversible.[7]

  • Solution: Control Reaction Temperature. Operate at the lowest temperature that allows for a reasonable reaction rate. The presence of water vapor can accelerate sintering.[7][8]

  • Solution: Choose Stable Catalysts. Select catalysts with high thermal stability or those where strong metal-support interactions prevent agglomeration.[9]

Possible Cause 4: Insufficient Catalyst Loading or Poor Mass Transfer The amount of catalyst may be too low for the reaction scale, or inefficient mixing may limit the contact between reactants, hydrogen, and the catalyst.[1]

  • Solution: Optimize Catalyst Loading. Increase the catalyst-to-substrate ratio.

  • Solution: Improve Agitation and Gas Dispersion. Ensure vigorous stirring and efficient dispersion of hydrogen gas into the liquid phase to improve mass transfer.

Problem 2: The reaction shows low selectivity towards the desired tetrahydrothis compound (THQ), with significant over-reduction to decahydrothis compound (DHQ).

Possible Cause 1: High Hydrogen Pressure Elevated hydrogen pressures can favor the complete saturation of the this compound ring system, leading to the formation of decahydrothis compound.[9]

  • Solution: Optimize Hydrogen Pressure. Systematically lower the hydrogen pressure to find an optimal balance between reaction rate and selectivity. Many selective hydrogenations are performed at low H₂ pressures.[9]

Possible Cause 2: Prolonged Reaction Time Allowing the reaction to proceed long after the initial substrate has been consumed can lead to the further hydrogenation of the desired tetrahydrothis compound product.[1]

  • Solution: Monitor Reaction Progress. Closely follow the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the this compound has been fully converted.

Possible Cause 3: Highly Active Catalyst The catalyst being used may be too active, promoting the less-desired over-hydrogenation pathway. For example, Pd/C can sometimes fully hydrogenate this compound to decahydrothis compound even under mild conditions.[9]

  • Solution: Use a Modified or "Poisoned" Catalyst. Employing a catalyst that has been intentionally "poisoned" can enhance selectivity. While Lindlar's catalyst is traditionally used for alkyne semi-hydrogenation, the principle of using additives (like this compound itself) to moderate activity is applicable.[1][10]

  • Solution: Select a Different Catalyst System. Different metals and supports exhibit different selectivities. For instance, some Nickel Phosphide (Ni₂P) catalysts show a high capacity to hydrogenate this compound to decahydrothis compound, while certain hierarchical Al₂O₃–Pd–D/Ni catalysts show high selectivity towards 1,2,3,4-tetrahydrothis compound (Py-THQ).[9][11]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in this compound hydrogenation?

A1: The primary causes of deactivation are chemical, thermal, and mechanical.[2][7]

  • Chemical Deactivation (Poisoning & Fouling): This is the most common issue. It involves the strong chemisorption of species onto the active sites.[3] The nitrogen atom in this compound and its hydrogenated products can act as a poison by strongly binding to the metal surface.[4] Impurities like sulfur or heavy metals in the feedstock can also cause poisoning.[1][3] Fouling occurs when coke deposits physically block pores and active sites.[2][3]

  • Thermal Deactivation (Sintering): High temperatures can cause metal nanoparticles to fuse, reducing the active surface area.[2][7]

  • Mechanical Deactivation (Attrition): Physical stress, especially in slurry reactors, can cause the catalyst support to break apart, leading to a loss of active material.[3][7]

Q2: How does the structure of this compound itself contribute to catalyst deactivation?

A2: The nitrogen atom in the this compound ring possesses a lone pair of electrons that can strongly coordinate to the active metal sites on the catalyst surface.[4][5] This strong adsorption can inhibit the catalytic cycle and prevent other reactant molecules from accessing the active sites, leading to a form of self-poisoning or deactivation.[4] Reaction intermediates can also adsorb strongly on the active sites, causing deactivation.[12]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, depending on the deactivation mechanism, regeneration is often possible.[8]

  • For Coking/Fouling: The most common method is controlled oxidation (calcination in air) to burn off carbonaceous deposits, followed by a reduction step (e.g., under a hydrogen flow) to restore the active metal sites.[1][13]

  • For Reversible Poisoning: Washing the catalyst with appropriate solvents or mild acid/base solutions can sometimes remove the poisoning species.[1][14] For example, acid washing has been shown to be effective in removing poisoning by alkali metals, lead, and arsenic.[14]

  • For Sintering: This is generally an irreversible process.[7]

Q4: How can I monitor catalyst activity during an experiment?

A4: Catalyst activity can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the consumption of the this compound starting material and the formation of the tetrahydrothis compound and decahydrothis compound products. Plotting the conversion of this compound versus time provides a direct measure of the reaction rate and any potential deactivation.[9]

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects
Poison ClassExamplesEffect on CatalystMitigation Strategy
Nitrogen Compounds This compound, Tetrahydrothis compound, AminesStrong chemisorption on active metal sites, blocking them for reaction.[4][5]Add acid to protonate nitrogen[5]; optimize catalyst design (e.g., bimetallic catalysts).[4]
Sulfur Compounds H₂S, ThiophenesIrreversible poisoning of metal catalysts (e.g., Ni, Pd, Pt) by forming stable metal sulfides.[2]Purify reactants and H₂ gas; use a guard bed with a sulfur adsorbent (e.g., ZnO).[2]
Heavy Metals Lead (Pb), Mercury (Hg)Deposition on the catalyst surface, blocking active sites and pores.[1]Ensure high purity of all reactants and solvents.
Carbon Monoxide (CO) Present as impurity in H₂ gasStrong, often irreversible, adsorption on metal sites, particularly noble metals.[2]Use high-purity hydrogen or a CO-resistant catalyst (e.g., Pd/α-MoC).[15]
Halogens Chlorine compoundsCan cause metal leaching or restructuring of the active sites.[3]Use halogen-free solvents and substrates.
Table 2: Example Reaction Conditions for this compound Hydrogenation
Catalyst SystemH₂ PressureTemperatureSolventTimeKey OutcomeReference
Al₂O₃–Pd–D/Ni6 bar100 °CEthanol6-18 hQuantitative conversion to 1,2,3,4-THQ.[9][16][9][16]
Co-based (in situ)Not specifiedElevatedAqueousNot specifiedEffective for various substituted quinolines.[5]
25 wt% Ni₂P/SBA-15Not specified360 °CNot specified72 hHigh stability and high conversion to decahydrothis compound products.[11]
Pd/CN20 bar50 °CNot specifiedNot specifiedHigh yields (86-98%) of 1,2,3,4-THQ.[17][17]
Co-L1-L2@HAP-T10 bar80 °CⁱPrOH/H₂O24 hHigh conversion and yield.[18]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Activity Testing (Batch Reactor)
  • Reactor Setup: Add the catalyst (e.g., 50 mg) and a magnetic stir bar to a high-pressure autoclave reactor.

  • Reactant Addition: Add the this compound substrate (e.g., 0.5 mmol) and the desired solvent (e.g., 5 mL of ethanol). If using an internal standard for GC analysis (e.g., n-hexadecane), add it at this stage.

  • Purging: Seal the reactor and purge it 3-5 times with low-pressure nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

  • Pressurization: Pressurize the reactor to the target hydrogen pressure (e.g., 10 bar).

  • Reaction: Place the reactor in a heating mantle or oil bath pre-heated to the desired reaction temperature (e.g., 80 °C). Begin vigorous stirring.

  • Monitoring: Start the timer. At specified time points, carefully take aliquots of the reaction mixture for analysis.

  • Analysis: Analyze the samples by GC or another suitable chromatographic technique to determine the conversion of this compound and the selectivity towards different products.

  • Termination: After the desired time, cool the reactor to room temperature, and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

Protocol 2: Catalyst Regeneration via Controlled Oxidation (for Coke Removal)

Note: This procedure must be performed with extreme caution in a controlled environment (e.g., a tube furnace) due to the exothermic nature of coke combustion.

  • Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration or centrifugation. Wash it thoroughly with a solvent like ethanol to remove any adsorbed organic species and then dry it completely under vacuum.

  • Inert Purge: Place the dried, deactivated catalyst in a quartz tube furnace. Heat it to a moderate temperature (e.g., 150-200 °C) under a steady flow of an inert gas (e.g., nitrogen or argon) to remove any volatile residues.

  • Controlled Oxidation: While maintaining the inert gas flow, slowly introduce a controlled amount of air or a diluted oxygen mixture (e.g., 1-5% O₂ in N₂). Gradually increase the temperature to the target for combustion (e.g., 300-500 °C). The slow introduction and ramping are critical to prevent overheating and sintering of the catalyst.[8]

  • Hold and Cool: Hold at the target temperature until the coke is completely burned off (indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer). Then, cool the catalyst back down to room temperature under the inert gas flow.

  • Reduction: To reactivate the metal, switch the gas flow to hydrogen (or a diluted H₂ mixture). Slowly heat the catalyst to a reduction temperature (e.g., 200-400 °C, specific to the catalyst) and hold for several hours.

  • Passivation: After reduction and cooling under an inert atmosphere, the catalyst may be pyrophoric. Carefully passivate its surface by introducing very small, controlled amounts of oxygen into the inert gas stream while the catalyst cools to room temperature. This forms a thin, protective oxide layer.

Visualizations

TroubleshootingWorkflow start Reaction Problem Observed (Low Conversion, Low Selectivity) check_conversion Is the conversion low or zero? start->check_conversion check_selectivity Is the selectivity poor? (e.g., over-hydrogenation) check_conversion->check_selectivity No poisoning Suspect Catalyst Poisoning check_conversion->poisoning Yes coking Suspect Coking / Fouling check_conversion->coking Yes thermal Suspect Thermal Degradation check_conversion->thermal Yes pressure Suspect High H₂ Pressure check_selectivity->pressure Yes time Suspect Prolonged Reaction Time check_selectivity->time Yes activity Suspect High Catalyst Activity check_selectivity->activity Yes end Problem Resolved check_selectivity->end No, problem solved sol_purify Action: Purify Reactants & Use Guard Bed poisoning->sol_purify sol_temp Action: Optimize Temperature & Consider Regeneration coking->sol_temp sol_catalyst Action: Check Catalyst Stability & Lower Temperature thermal->sol_catalyst sol_pressure Action: Lower H₂ Pressure pressure->sol_pressure sol_time Action: Monitor Reaction & Stop at Completion time->sol_time sol_modify Action: Modify Catalyst (e.g., use additives) activity->sol_modify

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationCauses cluster_main Catalyst Deactivation Mechanisms Deactivation Deactivated Catalyst Poisoning Poisoning (Chemical) Poisoning->Deactivation Blocks active sites Fouling Fouling / Coking (Mechanical/Chemical) Fouling->Deactivation Covers surface & pores Sintering Sintering (Thermal) Sintering->Deactivation Reduces surface area

Caption: Main causes of catalyst deactivation.

ReactionPathway This compound This compound Py_THQ 1,2,3,4-Tetrahydrothis compound (Py-THQ) (Desired Product) This compound->Py_THQ + 2H₂ Bz_THQ 5,6,7,8-Tetrahydrothis compound (Bz-THQ) This compound->Bz_THQ + 2H₂ DHQ Decahydrothis compound (Over-hydrogenation Product) Py_THQ->DHQ + 3H₂ Bz_THQ->DHQ + 3H₂

Caption: this compound hydrogenation reaction pathways.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quinoline and Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quinoline and its structural isomer, isothis compound. These nitrogen-containing heterocyclic compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of pharmacological properties.[1][2][3] The primary structural difference lies in the position of the nitrogen atom within the fused benzene-pyridine ring system, which significantly influences their three-dimensional structure, electronic properties, and ultimately, their biological targets and efficacy.[2][4] This analysis is supported by experimental data from various studies to highlight their comparative performance in key therapeutic areas.

Comparative Biological Activity: A Data-Driven Overview

This compound and isothis compound derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[1][5][6] While both scaffolds are versatile, the subtle change in nitrogen placement often leads to distinct pharmacological profiles and potencies.

Anticancer Activity

Both this compound and isothis compound derivatives are extensively investigated for their anticancer properties, showing cytotoxicity against a range of cancer cell lines.[5][7] They exert their effects through various mechanisms, including the disruption of cell cycle progression, induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[7][8][9] However, their metabolic fates can differ, which may contribute to variations in their long-term biological effects; for instance, this compound has been identified as a potential hepatocarcinogen in rodents, a property not observed with isothis compound, likely due to differences in metabolic pathways.[10][11]

Table 1: Comparative Anticancer Activity (IC₅₀ Values) IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
This compound This compound-8-Sulfonamide (Comp. 9a)C32 (Amelanotic Melanoma)0.520[8]
This compound-8-Sulfonamide (Comp. 9a)COLO829 (Metastatic Melanoma)0.376[8]
This compound-8-Sulfonamide (Comp. 9a)A549 (Lung Carcinoma)0.496[8]
4-Methyl Quinazoline DerivativesHCT116 (Colon Carcinoma)Nanomolar range[8]
Isothis compound Phenylaminopyrimido[4,5-c]isoquinolinesAGS (Gastric Adenocarcinoma)Varies[8]
Phenylaminopyrimido[4,5-c]isoquinolinesSK-MES-1 (Lung Cancer)Varies[8]
Antimicrobial Activity

Derivatives of both scaffolds have shown promising activity against a spectrum of microbial pathogens, including drug-resistant strains.[1][12][13] Their mechanisms often involve the inhibition of essential cellular processes in bacteria. For example, certain alkynyl isoquinolines have demonstrated potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by perturbing cell wall and nucleic acid biosynthesis.[14]

Table 2: Comparative Antibacterial Activity (MIC Values) MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate greater potency.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
This compound (Data for specific derivatives not detailed in provided search results)---
Isothis compound Tricyclic Isothis compound (Comp. 8d)Staphylococcus aureus16[12][15]
Tricyclic Isothis compound (Comp. 8f)Staphylococcus aureus32[12][15]
Tricyclic Isothis compound (Comp. 8f)Streptococcus pneumoniae32[12][15]
Tricyclic Isothis compound (Comp. 8f)Enterococcus faecium64[12][15]
Alkynyl Isoquinolines (e.g., HSN584)Methicillin-resistant S. aureus (MRSA)Potent Activity[14]
Anti-inflammatory and Neuroprotective Activities

Both this compound and isothis compound derivatives have been explored as anti-inflammatory and neuroprotective agents.[1][16][17] this compound-based molecules have been developed to target enzymes like cyclooxygenase (COX) and other mediators of inflammation.[18] Similarly, isothis compound alkaloids can exert neuroprotective effects by reducing inflammation, mitigating oxidative stress, and modulating pathways involved in neuronal survival.[17][19] The development of derivatives from both classes shows potential for treating neurodegenerative diseases like Parkinson's and Alzheimer's by targeting pathways involving oxidative stress, apoptosis, and inflammation.[3][20][21]

Key Signaling Pathways and Mechanisms

The biological effects of these compounds are mediated by their interaction with complex intracellular signaling pathways. Understanding these mechanisms is critical for rational drug design.

Dual PI3K/HDAC Inhibition in Cancer

Certain this compound and quinazoline derivatives have been identified as dual inhibitors of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDAC).[8] This dual-target approach is a promising strategy in cancer therapy, as both pathways are crucial for cancer cell proliferation, survival, and differentiation. Simultaneous inhibition can lead to synergistic effects, including cell cycle arrest and apoptosis.[8]

PI3K_HDAC_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Genes Gene Transcription (Proliferation, Survival) AKT->Genes Promotes HDAC HDAC Histones Histones HDAC->Histones Deacetylates Histones->Genes Represses Tumor Suppressor Genes This compound This compound Derivative This compound->PI3K This compound->HDAC

Dual inhibition of PI3K and HDAC pathways by this compound derivatives.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation and comparison of the biological activities of novel compounds.

Protocol 1: Determination of Anticancer Activity (IC₅₀) via MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of test compounds on adherent cancer cells and calculate the IC₅₀ value.[22][23]

  • Cell Seeding:

    • Harvest cancer cells that are in the logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or isothis compound derivative) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.[22]

    • Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and blank (medium only) wells.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[24][25]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[22][23]

    • Incubate for an additional 4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[22]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[22][23]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[8]

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells end End incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48h Incubate 24-72h (Treatment) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h dissolve Dissolve Crystals with DMSO incubate_4h->dissolve read_absorbance Read Absorbance (490 nm) dissolve->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 calculate_ic50->end

Workflow for determining IC₅₀ values using the MTT assay.
Protocol 2: Determination of Antimicrobial Activity (MIC) via Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[26][27][28]

  • Compound Preparation:

    • Prepare serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[26][27]

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum from a fresh culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plate under appropriate atmospheric conditions and temperature (e.g., 37°C) for 16-20 hours.[26]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[26][27]

Conclusion

Both this compound and isothis compound scaffolds are undeniably crucial in the landscape of medicinal chemistry. The choice between them for drug design depends on the specific therapeutic target and desired pharmacological profile. While quinolines are well-established in anticancer and anti-inflammatory applications, isoquinolines show particular promise in developing novel antimicrobial agents, especially against resistant Gram-positive bacteria.[14][18] This guide highlights that while structurally similar, their distinct properties necessitate separate and comparative evaluation. Future research focusing on structure-activity relationship (SAR) studies will continue to refine the design of derivatives with enhanced potency and target selectivity, paving the way for new and more effective therapeutic agents.

References

explaining the basicity difference between quinoline and isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances that dictate the electron-donating capacity of these isomeric heterocycles, providing researchers with quantitative data and methodological insights crucial for drug design and chemical synthesis.

In the realm of heterocyclic chemistry, quinoline and isothis compound present a fascinating case study in how subtle differences in molecular architecture can manifest in discernible variations in chemical properties. As structural isomers, both composed of a benzene ring fused to a pyridine ring, their disparate nitrogen placement—at position 1 in this compound and position 2 in isothis compound—profoundly influences their basicity. This guide offers a comprehensive comparison of their basicity, supported by experimental data, detailed analytical protocols, and a logical visualization of the underlying chemical principles.

Quantitative Comparison of Basicity

The basicity of this compound and isothis compound is quantitatively expressed by the pKa of their respective conjugate acids. A higher pKa value indicates a stronger base. Experimental data consistently demonstrates that isothis compound is a stronger base than this compound.

CompoundStructurepKa of Conjugate AcidReference(s)
This compound
alt text
4.90 - 4.94[1][2]
Isothis compound
alt text
5.14 - 5.46[2][3]

Theoretical Underpinnings of the Basicity Difference

The greater basicity of isothis compound compared to this compound can be attributed to a combination of electronic and steric effects that influence the availability of the nitrogen's lone pair of electrons for protonation.

Electronic Effects: In both molecules, the nitrogen atom's lone pair resides in an sp2 hybrid orbital and is not involved in the aromatic sextet, making it available for protonation.[4] However, the proximity of the electron-withdrawing benzene ring influences the electron density on the nitrogen atom differently in the two isomers. While a definitive consensus on the dominant electronic effect is complex, the overall observation is that the nitrogen in isothis compound is more electron-rich and thus more basic.

Steric and Solvation Effects: A more significant contributor to the observed basicity difference lies in the steric environment surrounding the nitrogen atom. In this compound, the nitrogen at position 1 is flanked by the fused benzene ring. Upon protonation, the resulting quinolinium cation experiences steric hindrance from the peri-hydrogen on the C8 position of the benzene ring. This steric clash can impede the solvation and stabilization of the positive charge on the protonated nitrogen.[5] In contrast, the nitrogen atom in isothis compound at position 2 is more sterically accessible. The resulting isoquinolinium cation can be more effectively solvated by solvent molecules, leading to greater stabilization and, consequently, a higher basicity for the parent isothis compound.[5]

The logical relationship between the structure and basicity is visualized in the following diagram:

G Logical Relationship of this compound and Isothis compound Basicity cluster_this compound This compound cluster_isothis compound Isothis compound This compound This compound Nitrogen at position 1 protonation_q Protonation This compound->protonation_q quinolinium Quinolinium Cation Steric hindrance from peri H protonation_q->quinolinium solvation_q Less effective solvation quinolinium->solvation_q basicity_q Lower Basicity (pKa ~4.9) solvation_q->basicity_q isothis compound Isothis compound Nitrogen at position 2 protonation_i Protonation isothis compound->protonation_i isoquinolinium Isoquinolinium Cation Sterically accessible protonation_i->isoquinolinium solvation_i More effective solvation isoquinolinium->solvation_i basicity_i Higher Basicity (pKa ~5.4) solvation_i->basicity_i

This compound vs. Isothis compound Basicity

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds like this compound and isothis compound.[6]

Objective: To determine the pKa of the conjugate acid of this compound or isothis compound by monitoring the pH change of a solution upon the addition of a titrant.

Materials and Equipment:

  • This compound or Isothis compound sample (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker or titration vessel

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[5]

  • Sample Preparation:

    • Accurately weigh a known amount of the heterocyclic base (e.g., this compound or isothis compound) and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM).[5]

    • To ensure complete dissolution, a small amount of a co-solvent like methanol may be used, although this can slightly alter the pKa value.

    • Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[5]

  • Initial Acidification: Add a known excess of standardized HCl to the sample solution to fully protonate the base. The initial pH should be in the acidic range (e.g., pH 1.8-2.0).[5][7]

  • Titration:

    • Place the titration vessel on the magnetic stirrer and immerse the pH electrode in the solution.

    • Begin titrating the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

    • After each addition of NaOH, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]

    • Continue the titration until the pH reaches the alkaline range (e.g., pH 12-12.5) to ensure the complete titration curve is obtained.[7]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point. This is the point on the curve where half of the protonated base has been neutralized.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • Perform the titration in triplicate to ensure the reproducibility of the results and calculate the average pKa value.[5]

This detailed comparison provides researchers and drug development professionals with a clear understanding of the factors governing the basicity of this compound and isothis compound. The provided experimental protocol offers a robust method for the empirical determination of these crucial physicochemical parameters, aiding in the rational design and development of novel chemical entities.

References

A Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the basis of numerous pharmaceuticals. Among the classical methods, the Skraup and Doebner-von Miller syntheses are fundamental, yet distinct, approaches to constructing this vital bicyclic system. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.

At a Glance: Key Differences

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Reactants Aniline, glycerol, oxidizing agent (e.g., nitrobenzene)Aniline, α,β-unsaturated aldehyde or ketone
Key Reagents Concentrated sulfuric acidAcid catalyst (e.g., HCl, H₂SO₄, Lewis acids)
Primary Product Unsubstituted or substituted quinolines on the benzene ring2- and/or 4-substituted quinolines
Key Advantages Utilizes simple, readily available starting materials.[1]More versatile, allowing for a wider range of substituted quinolines.[1][2]
Key Limitations Harsh, often violent and exothermic reaction conditions.[3][4] Can produce low yields and tar formation, making product extraction difficult.[5][6]Potential for acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields.[6] Can present regioselectivity issues.[1]

Reaction Mechanisms and Pathways

The fundamental difference between the Skraup and Doebner-von Miller syntheses lies in their choice of carbonyl precursor. The Skraup synthesis generates acrolein in situ from the dehydration of glycerol, while the Doebner-von Miller reaction directly employs an α,β-unsaturated aldehyde or ketone.[1][7] This distinction dictates the substitution pattern of the resulting this compound.

Skraup Synthesis Mechanism

The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8] The aniline then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form 1,2-dihydrothis compound. The final step is the oxidation of the dihydrothis compound to the aromatic this compound product.[3][9]

Skraup_Mechanism cluster_acrolein Acrolein Formation cluster_quinoline_formation This compound Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Aniline->Michael_Adduct + Acrolein (Michael Addition) Dihydrothis compound 1,2-Dihydrothis compound Michael_Adduct->Dihydrothis compound Cyclization -H₂O This compound This compound Dihydrothis compound->this compound Oxidation

Caption: Reaction mechanism of the Skraup synthesis.
Doebner-von Miller Synthesis Mechanism

The Doebner-von Miller reaction offers greater versatility by directly using a pre-formed α,β-unsaturated carbonyl compound.[6] The mechanism is thought to proceed via a conjugate addition of the aniline to the carbonyl compound.[2] This is followed by cyclization of the resulting intermediate and subsequent oxidation to yield the substituted this compound.[2][10] Unlike the Skraup synthesis which primarily yields quinolines unsubstituted on the pyridine ring, the Doebner-von Miller method allows for the introduction of substituents at the 2- and/or 4-positions.[7]

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + α,β-Unsaturated Carbonyl (Michael Addition) Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Dihydrothis compound Substituted 1,2-Dihydrothis compound Michael_Adduct->Dihydrothis compound Cyclization -H₂O This compound Substituted This compound Dihydrothis compound->this compound Oxidation

Caption: Reaction mechanism of the Doebner-von Miller synthesis.

Quantitative Data on Reaction Performance

The choice between these two methods often comes down to the desired product and acceptable reaction conditions. The following table summarizes reported yields for various substrates under both Skraup and Doebner-von Miller conditions.

Synthesis MethodAniline SubstrateCarbonyl SourceOxidizing AgentYield (%)Reference
SkraupAnilineGlycerolNitrobenzene84-91Organic Syntheses, Coll. Vol. 1, p.478
Skraupo-AminophenolGlycerolo-Nitrophenol100 (based on o-aminophenol)ResearchGate
Skraup3-Nitro-4-aminoanisoleGlycerolArsenic pentoxideNot specified, but a viable protocolOrganic Syntheses
Skraup6-NitrocoumarinGlycerolArsenic Pentoxide14ResearchGate
Doebner-von MillerAnilineCrotonaldehydeNot specified (often an intermediate acts as oxidant)Not specified, but a common example[11]
Doebner-von MillerAnilineAcroleinNot specifiedNot specified, a known application[7]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. The following are representative protocols for each method.

Skraup Synthesis of this compound from Aniline

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (as a moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add the concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and may begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a wet towel or water bath.[12][13]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.[3][13]

  • After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.[3]

  • Perform steam distillation to isolate the crude this compound.[3]

  • Separate the this compound layer from the distillate and purify by distillation, collecting the fraction boiling at 235-237°C.[3]

Doebner-von Miller Synthesis of 2-Methylthis compound

This is a general procedure based on the reaction of aniline with crotonaldehyde.[1][14]

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric Acid or other acid catalyst

Procedure:

  • In a reaction flask, dissolve aniline in an aqueous solution of hydrochloric acid.

  • Cool the mixture and slowly add crotonaldehyde with stirring.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, make the solution alkaline by adding a suitable base (e.g., sodium hydroxide or calcium hydroxide).[14]

  • Isolate the crude 2-methylthis compound by steam distillation or extraction with an organic solvent like chloroform.[14]

  • Purify the product by distillation or column chromatography.[1]

Experimental Workflow Visualization

The following diagrams illustrate the general experimental workflows for both the Skraup and Doebner-von Miller syntheses.

Skraup_Workflow Start Start Reagent_Mixing Mix Aniline, Glycerol, Nitrobenzene, and FeSO₄ Start->Reagent_Mixing Acid_Addition Slowly add conc. H₂SO₄ with cooling Reagent_Mixing->Acid_Addition Heating Gentle heating followed by reflux (3-5h) Acid_Addition->Heating Workup Cool, dilute with H₂O, and neutralize with NaOH Heating->Workup Isolation Steam Distillation Workup->Isolation Purification Distillation of crude product Isolation->Purification End End Purification->End

Caption: General experimental workflow for the Skraup synthesis.

DVM_Workflow Start Start Acid_Aniline Dissolve Aniline in acid catalyst Start->Acid_Aniline Carbonyl_Addition Slowly add α,β-unsaturated carbonyl with cooling Acid_Aniline->Carbonyl_Addition Heating Heat under reflux Carbonyl_Addition->Heating Workup Cool and make solution alkaline Heating->Workup Isolation Steam Distillation or Extraction Workup->Isolation Purification Distillation or Chromatography Isolation->Purification End End Purification->End

Caption: General experimental workflow for the Doebner-von Miller synthesis.

Conclusion

Both the Skraup and Doebner-von Miller syntheses are powerful and enduring methods for the preparation of quinolines. The Skraup synthesis, while historically significant, is often hampered by its harsh and potentially hazardous reaction conditions.[13] It is best suited for the synthesis of this compound itself or derivatives substituted only on the benzene ring. The Doebner-von Miller reaction, a more versatile extension, allows for the synthesis of a broader range of substituted quinolines.[1] However, it can be prone to side reactions such as polymerization.[6] The choice between the two will ultimately depend on the desired substitution pattern of the target this compound, the availability of starting materials, and the laboratory's tolerance for vigorous reaction conditions. Recent modifications to both methods, such as the use of ionic liquids or microwave irradiation, aim to mitigate some of these classical limitations by offering greener and more efficient routes to this important heterocyclic scaffold.[6]

References

In Vitro Efficacy of Quinoline-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent structural motif in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of activities, including anticancer properties.[1] This guide provides an objective comparison of the in vitro performance of emerging this compound-based drug candidates, supported by experimental data and detailed methodologies for key validation assays.

Comparative Efficacy of this compound Derivatives

The in vitro cytotoxic activity of various this compound-based compounds has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data below summarizes the performance of several candidate compounds compared to established drugs.

Compound IDTarget Cancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound 21 H1975 (NSCLC, L858R/T790M)Cytotoxicity Assay0.21Osimertinib0.04[2]
Schiff's base 4e HT29 (Colon Cancer)Cytotoxicity Assay4.7--[3]
Schiff's base 4e MDA-MB-231 (Breast Cancer)Cytotoxicity Assay4.6--[3]
Compound 13e PC-3 (Prostate Cancer)CCK8 Assay2.61--[4]
Compound 13e KG-1 (Leukemia)CCK8 Assay3.56--[4]
Compound 91b1 A549 (Lung Cancer)MTS AssayLower than CisplatinCisplatinNot Specified[5]
DFIQ H1299 (NSCLC)MTT Assay2.31 (48h)--[6]

Key Signaling Pathways Targeted by this compound-Based Drugs

This compound derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[7][8] Two frequently implicated pathways are the PI3K/Akt/mTOR and the c-Met signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[2] Its aberrant activation is a hallmark of many cancers. Several this compound-based compounds have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby suppressing tumor progression.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound-Based Inhibitor This compound->PI3K Inhibition This compound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell motility, invasion, and angiogenesis.[9][10] Dysregulation of the HGF/c-Met axis is associated with tumor growth and metastasis.[9] this compound-based inhibitors targeting c-Met have shown promise in preclinical studies.[11]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) cMet->Downstream Activates CellFunctions Cell Motility, Invasion, Angiogenesis Downstream->CellFunctions This compound This compound-Based Inhibitor This compound->cMet Inhibition

Caption: The c-Met signaling pathway with targeted inhibition by this compound-based drugs.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key in vitro assays used to validate the efficacy of this compound-based drug candidates.

In Vitro Experimental Workflow

A typical workflow for the in vitro validation of a drug candidate involves a series of assays to determine its cytotoxic and apoptotic effects on cancer cells, as well as its impact on specific molecular targets.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound Compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein_analysis Target Engagement (Western Blot) treatment->protein_analysis data_analysis Data Analysis: IC50, Apoptosis Rate, Protein Expression cytotoxicity->data_analysis apoptosis->data_analysis protein_analysis->data_analysis end End: Efficacy Profile data_analysis->end

Caption: General experimental workflow for in vitro validation of drug candidate efficacy.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][12]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: Treat the cells with various concentrations of the this compound-based drug candidate and incubate for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

Annexin V-PI Assay for Apoptosis

The Annexin V-PI assay is a widely used method to detect apoptosis by flow cytometry.[5]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the this compound compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Western Blot for Protein Expression

Western blotting is a technique used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of a drug candidate.[15]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[8]

  • Protein Quantification: Determine the protein concentration of each sample.[8]

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.[8]

References

A Comparative Investigation of Catalysts for Quinoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of quinolines, a fundamental scaffold in medicinal chemistry and materials science, is continually evolving with the development of novel and more efficient catalytic systems. This guide provides a comparative analysis of various catalysts employed in the classical methods of quinoline synthesis: the Friedländer, Skraup, Doebner-von Miller, and Combes reactions. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of catalyst performance based on experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and reaction pathways.

Data Presentation: Catalyst Performance in this compound Synthesis

The efficacy of a catalyst in this compound synthesis is paramount, influencing yield, reaction time, and overall efficiency. The following tables summarize the performance of a range of catalysts, categorized as transition-metal, metal-free, and heterogeneous systems, across the most common synthetic routes.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids and bases.[1]

CatalystSubstratesCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
p-TsOH2-aminobenzophenone, Acetophenone10 mol%TolueneReflux-High
KOH2-aminobenzophenone, Acetophenone1.5 eqEthanolReflux4-
Zr(NO₃)₄2-aminoaryl ketone, Acetyl acetone-WaterReflux686[2]
Fe₃O₄-IL-HSO₄2-aminoaryl ketones, 1,3-dicarbonyls-Solvent-free90--[3]
ZnO/CNT2-amino-5-chlorobenzaldehyde, Carbonyls-Solvent-free--24-99[3]
MIL-53(Al)2-aminoaryl ketones, Carbonyls--≤100->90[4]
Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[5][6] Ferrous sulfate is often used to moderate the highly exothermic reaction.[5]

Catalyst/ModeratorStarting MaterialsTemperature (°C)Time (h)Yield (%)Notes
H₂SO₄, NitrobenzeneAniline, Glycerol140-1503-4~14-47[7]Classic, highly exothermic reaction.
H₂SO₄, Arsenic Pentoxide3-Nitro-4-aminoanisole, Glycerol120-1237-Reported to be less violent than with nitrobenzene.[5]
H₂SO₄, IodineAniline, Aldehyde/Ketone100-1501-1.575-93[8]Iodine acts as a catalytic oxidizing agent.
Hierarchical Zeolites (H-ZSM-5h, H-Yh)Aniline, Glycerol450-60-72[9]Gas-phase reaction, high selectivity.
Doebner-von Miller Synthesis

This reaction utilizes an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[10]

CatalystStarting MaterialsTemperature (°C)Time (h)Yield (%)
HCl, ZnCl₂Aniline, CrotonaldehydeGentle reflux--
H₂SO₄Aniline, α,β-Unsaturated carbonyl100-1403-1242-89[7]
Lewis Acids (SnCl₄, Sc(OTf)₃)Aniline, α,β-Unsaturated carbonyl---
Ag(I)-exchanged Montmorillonite K10Anilines, α,β-Unsaturated aldehydes--Good to excellent[11]
Combes Synthesis

The Combes synthesis is an acid-catalyzed reaction that condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[12][13]

CatalystStarting MaterialsTemperature (°C)Time (h)Yield (%)
H₂SO₄Aniline, Acetylacetone---
Polyphosphoric Acid (PPA)Aniline, β-Diketone100-1501-4Varies[7]
Brønsted Acids (e.g., p-TsOH)Aniline, β-Diketone---
Lewis Acids (e.g., ZnCl₂)Aniline, β-Diketone---

Experimental Protocols

Detailed methodologies for the key synthetic routes to quinolines are provided below. These protocols are representative and may require optimization for specific substrates and catalysts.

Protocol 1: Friedländer Synthesis of 2-Phenylthis compound using a Base Catalyst

This protocol describes a general procedure for the base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Acetophenone (1.0 eq)

  • Potassium Hydroxide (1.5 eq)

  • Ethanol

Procedure:

  • A mixture of 2-aminobenzophenone, acetophenone, and potassium hydroxide in ethanol is heated under reflux for 4 hours.

  • The reaction mixture is then cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-phenylthis compound.

Protocol 2: Skraup Synthesis of this compound

This protocol outlines the classic Skraup synthesis, including important safety considerations.

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.[5]

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude this compound.

  • Separate the this compound layer from the aqueous layer in the distillate.

  • Dry the crude this compound over anhydrous potassium carbonate and then purify by distillation.

Protocol 3: Doebner-von Miller Synthesis of a Substituted this compound

This protocol provides a general procedure for the Doebner-von Miller reaction using an acid catalyst.

Materials:

  • Aniline (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (1.2-1.5 eq)

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Ethanol or a biphasic system (e.g., toluene and water)

Procedure:

  • To a solution of the aniline in a suitable solvent, add a strong acid catalyst.

  • While stirring, add the α,β-unsaturated aldehyde or ketone to the mixture. The addition may be done dropwise to control the reaction temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully neutralize the acid with a base (e.g., aqueous NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[14]

Protocol 4: Combes Synthesis of a 2,4-Disubstituted this compound

This protocol describes the acid-catalyzed condensation of an aniline with a β-diketone.

Materials:

  • Aniline (1.0 eq)

  • β-Diketone (e.g., acetylacetone) (1.0 eq)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid

Procedure:

  • Condense the aniline with the β-diketone to form an enamine intermediate. This may be done by heating the two reactants together, sometimes with a catalytic amount of acid.

  • Carefully add the enamine intermediate to a strong acid catalyst (e.g., concentrated sulfuric acid) at a controlled temperature.

  • Heat the mixture to induce cyclization and dehydration.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • Neutralize the solution with a base to precipitate the crude product.

  • Filter, wash, and purify the product by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for comparing catalyst efficacy and a simplified representation of a catalytic cycle in this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison Reactants Select Reactants (e.g., 2-aminoaryl ketone, α-methylene carbonyl) SetupA Reaction with Catalyst A Reactants->SetupA SetupB Reaction with Catalyst B Reactants->SetupB SetupC Reaction with Catalyst C Reactants->SetupC Catalysts Select Catalysts for Comparison (e.g., Catalyst A, B, C) Catalysts->SetupA Catalysts->SetupB Catalysts->SetupC Monitor Monitor Reaction Progress (TLC, GC, HPLC) SetupA->Monitor SetupB->Monitor SetupC->Monitor Conditions Identical Reaction Conditions (Solvent, Temp, Time) Conditions->SetupA Conditions->SetupB Conditions->SetupC Isolate Isolate & Purify Products Monitor->Isolate Characterize Characterize Products (NMR, MS) Isolate->Characterize Compare Compare Performance (Yield, Purity, Reaction Rate) Characterize->Compare

Experimental workflow for comparing catalyst efficacy.

Catalytic_Cycle M_cat Metal Catalyst (e.g., M(L)n) Intermediate1 Intermediate Complex A M_cat->Intermediate1 Coordination SubstrateA Substrate A (e.g., 2-aminoaryl ketone) SubstrateA->Intermediate1 SubstrateB Substrate B (e.g., α-methylene carbonyl) Intermediate2 Intermediate Complex B SubstrateB->Intermediate2 Intermediate1->Intermediate2 Reaction with Substrate B Intermediate2->M_cat Product Release & Catalyst Regeneration Product This compound Product Intermediate2->Product

Simplified catalytic cycle for this compound synthesis.

References

A Comparative Guide to the Biological Effects of Quinoline and Isoquinoline Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of synthetic cannabinoid research is dynamic, with the continuous emergence of novel chemical scaffolds. Among these, quinoline and isothis compound-containing cannabinoids have garnered significant interest. This guide provides an objective comparison of the biological effects of these two classes of synthetic cannabinoids, supported by available experimental data. It is important to note that while extensive pharmacological data exists for certain this compound cannabinoids, research into their isothis compound counterparts is less comprehensive, making direct, side-by-side comparisons challenging. This guide synthesizes the current understanding to highlight key differences and similarities, aiding in future research and drug development.

In Vitro Biological Effects: Receptor Binding and Functional Activity

The primary targets of synthetic cannabinoids are the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The interaction with these receptors dictates the pharmacological profile of a compound.

This compound Cannabinoids: A prominent example is PB-22 and its fluorinated analog, 5F-PB-22. These compounds are characterized by a this compound ring linked via an ester to an indole core.[1] They are potent agonists of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[1]

Isothis compound Cannabinoids: This class of compounds is an emerging area of research.[2] Initial findings suggest that many isothis compound derivatives exhibit selectivity for the CB2 receptor, which is predominantly expressed in the peripheral nervous system and immune cells.[2] This selectivity is a promising feature for therapeutic applications, as it may circumvent the psychoactive effects associated with CB1 receptor activation.[2] A study on a series of quinolinyl and isoquinolinyl phenyl ketones found that both exhibited similar CB2 receptor agonist activity, with the 2-(Me2N)-phenyl substituted derivatives being the most potent full agonists.[3][4]

Comparative Receptor Affinity and Efficacy
Compound ClassRepresentative CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (Eₘₐₓ)
This compound 5F-PB-22hCB10.272.8108% (relative to WIN-55,212-2)
hCB2-11101% (relative to WIN-55,212-2)
Isothis compound Phenyl Ketone DerivativehCB2-Potent (specific values not provided in abstract)Full Agonist

Signaling Pathways

Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the inhibitory G-protein (Gᵢ/₀). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Canonical Cannabinoid Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane CB_receptor CB1/CB2 Receptor G_protein Gαi/oβγ CB_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cannabinoid This compound or Isothis compound Cannabinoid (Agonist) Cannabinoid->CB_receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical Gi/o-coupled signaling pathway for cannabinoid receptors.

In Vivo Biological Effects

The in vivo effects of synthetic cannabinoids are largely mediated by the CB1 receptor and are often assessed using the rodent "tetrad" test, which measures:

  • Hypomotility: Reduced spontaneous movement.

  • Catalepsy: A state of immobility.

  • Analgesia: Reduced pain sensation.

  • Hypothermia: Reduced body temperature.

This compound Cannabinoids: Compounds like PB-22 and 5F-PB-22 have been shown to induce cannabimimetic effects in rodents, consistent with CB1 receptor agonism.[5]

Isothis compound Cannabinoids: Due to their potential CB2 selectivity, isothis compound cannabinoids are hypothesized to have a reduced or absent effect in the tetrad test, as these effects are primarily CB1-mediated. However, in vivo data for isothis compound cannabinoids is limited.

Metabolism and Pharmacokinetics

The metabolism of synthetic cannabinoids is a critical factor influencing their duration of action and potential toxicity.

This compound Cannabinoids: Studies on PB-22 and 5F-PB-22 have shown that the primary metabolic pathway is ester hydrolysis, followed by oxidation and glucuronidation.[6] For 5F-PB-22, oxidative defluorination can also occur.[6]

Isothis compound Cannabinoids: Specific metabolic and pharmacokinetic data for isothis compound cannabinoids are not widely available. However, based on general principles of drug metabolism, it is expected that they would also undergo oxidative metabolism. The position of the nitrogen in the isothis compound ring could potentially influence the metabolic pathways and the rate of metabolism compared to this compound analogs.

A study on the metabolism of this compound and isothis compound themselves (not as cannabinoids) revealed differences in their biotransformation, with this compound being metabolized to a greater extent to dihydrodiols, which may be linked to its genotoxic potential.[7] Whether these differences translate to their cannabinoid derivatives requires further investigation.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.

Objective: To measure the ability of a test compound (this compound or isothis compound cannabinoid) to displace a known radiolabeled cannabinoid ligand from CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compounds (this compound and isothis compound cannabinoids).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

  • 96-well plates.

  • Filter mats and a cell harvester.

  • Scintillation counter.

Procedure:

  • Serially dilute the test compounds.

  • In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

  • Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • After incubation (e.g., 90 minutes at 30°C), rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

binding_assay_workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Filter to Separate Bound and Unbound Ligand B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis (IC₅₀ and Kᵢ determination) E->F

Caption: A simplified workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate Gᵢ/₀-coupled receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and isothis compound cannabinoids as agonists at CB1 and CB2 receptors by measuring their ability to inhibit adenylyl cyclase and reduce cAMP levels.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Culture and seed the cells in a multi-well plate.

  • Pre-treat the cells with the test compounds at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

  • Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

The available evidence suggests that this compound-containing synthetic cannabinoids are potent CB1 receptor agonists with significant in vivo cannabimimetic effects.[1] In contrast, the emerging class of isothis compound cannabinoids shows promise as selective CB2 receptor agonists, which could offer therapeutic benefits without the psychoactive side effects associated with CB1 activation.[2] However, a direct comparison is limited by the scarcity of data on isothis compound cannabinoids that are structurally analogous to well-characterized this compound compounds.

Future research should focus on the synthesis and comprehensive pharmacological characterization of isothis compound cannabinoids to:

  • Elucidate the structure-activity relationships for CB1 versus CB2 receptor selectivity.

  • Investigate the potential for biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others.

  • Determine the in vivo effects and pharmacokinetic profiles of isothis compound cannabinoids.

A deeper understanding of the pharmacological nuances between these two scaffolds will be invaluable for the design of novel, safer, and more effective cannabinoid-based therapeutics.

References

A Comparative Guide to the Physicochemical Properties of Quinoline and Isoquinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline and isothis compound ring systems, when functionalized with a sulfonamide moiety, give rise to two classes of compounds with significant and diverse pharmacological activities. While both scaffolds are prevalent in medicinal chemistry, their distinct nitrogen placement within the bicyclic structure inherently influences their physicochemical properties, which in turn can impact their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the key physicochemical properties of this compound and isothis compound sulfonamides, supported by available experimental and computational data, to aid in rational drug design and development.

Physicochemical Properties: A Comparative Analysis

Direct, head-to-head experimental comparisons of the physicochemical properties of a wide range of this compound and isothis compound sulfonamides are not extensively available in the literature. However, by compiling data from various sources, including published articles and chemical databases, we can draw meaningful comparisons. The following table summarizes key physicochemical parameters for representative this compound and isothis compound sulfonamides. It is important to note that much of the data for pKa, logP, and solubility are computationally derived and should be considered as predictive.

PropertyThis compound SulfonamidesIsothis compound SulfonamidesData Type
pKa The pKa of the sulfonamide group in aromatic sulfonamides typically ranges from 7.3 to 9.7.[1][2] For this compound sulfonamides, the basicity of the this compound nitrogen (pKa of this compound is ~4.9) will also be a key determinant of overall ionization.Similar to this compound sulfonamides, the sulfonamide group will have a pKa in the range of 7.3-9.7.[1][2] The isothis compound nitrogen is slightly more basic (pKa of isothis compound is ~5.4) than this compound's, which may influence the overall ionization profile.[3]General Range/Parent Heterocycle
logP Calculated logP values for various this compound sulfonamide derivatives can vary significantly based on substitution. For example, in silico predictions for some this compound-sulfonamide hybrids show iLogP values ranging from 2.6 to 3.42.Computed XLogP3 values for unsubstituted isothis compound-1-sulfonamide, isothis compound-5-sulfonamide, and isothis compound-8-sulfonamide are 1.1, 0.7, and 0.7, respectively.Computational
Solubility The solubility of sulfonamides is generally low in water and is influenced by the crystalline structure and the presence of ionizable groups.[4][5] The solubility of this compound itself is reported to be 6110 mg/L.[6]The solubility of isothis compound is 4520 mg/L at 25 °C.[7] The solubility of isothis compound sulfonamides will be dependent on the specific isomer and any additional functional groups.Parent Heterocycle/General
Melting Point (°C) 8-Hydroxy-N-(prop-2-yn-1-yl)this compound-5-sulfonamide: 143–145 °C.[8] 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)this compound-5-sulfonamide: 145–147 °C.[8] N-(prop-2-yn-1-yl)this compound-8-sulfonamide: 127–128 °C.[9] N-methyl-N-(prop-2-yn-1-yl)this compound-8-sulfonamide: 111–112 °C.[9]1-Isoquinolinylhydrazide: 142-146 °C (for a derivative).[10] Data for simple isothis compound sulfonamides is not readily available in the searched literature.Experimental

Experimental Protocols

The determination of the physicochemical properties listed above is crucial in drug discovery. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a compound is a measure of its purity and is determined as the temperature at which it transitions from a solid to a liquid.

Methodology: A small amount of the crystalline compound is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from which the compound starts to melt until it becomes completely liquid is recorded. Modern apparatuses often use digital temperature control and video recording to improve accuracy.[9][11]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. For this compound and isothis compound sulfonamides, both the acidic sulfonamide proton and the basic heterocyclic nitrogen contribute to the overall ionization state.

Methodology: Potentiometric titration is a common method for pKa determination.[1] A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) at the half-equivalence point(s). Spectrophotometric methods, where the UV-Vis absorbance of the compound is measured at different pH values, can also be used, particularly for compounds with a chromophore close to the ionizing group.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: The shake-flask method is the traditional technique for logP determination. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Reverse-phase HPLC can also be used to estimate logP values by correlating the retention time of a compound with those of compounds with known logP values.

Solubility Measurement

Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature.

Methodology: The equilibrium solubility method involves adding an excess amount of the solid compound to a specific solvent (e.g., water, buffer at a certain pH). The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.[6]

Signaling Pathway Inhibition: A Key Biological Activity

Isothis compound sulfonamides, in particular, are well-known as potent inhibitors of various protein kinases, playing a crucial role in the modulation of cellular signaling pathways. One of the most notable targets is the Rho-associated coiled-coil containing protein kinase (ROCK).

Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cell shape, motility, and contraction.[12][13][] Dysregulation of this pathway is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Isothis compound sulfonamides like Fasudil and Y-27632 are well-characterized ROCK inhibitors.

ROCK_Signaling_Pathway extracellular_signal Extracellular Signals (e.g., LPA, S1P) gpcr GPCR extracellular_signal->gpcr rho_gef RhoGEF gpcr->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rock ROCK rhoa_gtp->rock Activation limk LIMK rock->limk mypt1 MYPT1 rock->mypt1 mlc MLC rock->mlc isoquinoline_sulfonamide Isothis compound Sulfonamides isoquinoline_sulfonamide->rock Inhibition cofilin Cofilin limk->cofilin p_cofilin P-Cofilin (Inactive) cofilin->p_cofilin actin_stabilization Actin Filament Stabilization p_cofilin->actin_stabilization p_mypt1 P-MYPT1 (Inactive) mypt1->p_mypt1 mlcp MLCP p_mypt1->mlcp p_mlc P-MLC mlcp->p_mlc Dephosphorylation mlc->p_mlc stress_fiber Stress Fiber Formation & Cell Contraction p_mlc->stress_fiber

Caption: ROCK signaling pathway and the inhibitory action of isothis compound sulfonamides.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct 4-aminoquinoline derivatives, highlighting their cytotoxic effects against human breast cancer cell lines. The data presented is derived from a study by Ghorab et al., which systematically evaluated a series of these compounds, allowing for a direct comparison of their anticancer potential.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of the selected 4-aminothis compound derivatives and the reference compound Chloroquine (CQ) was evaluated against two human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative). The 50% growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

CompoundStructureGI50 (μM) vs. MDA-MB-468[1]GI50 (μM) vs. MCF-7[1]
Compound A: N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Illustrative structure, not from a direct source)8.73>50 (not highly active)
Compound B: butyl-(7-fluoro-quinolin-4-yl)-amine (Illustrative structure, not from a direct source)11.478.22
Chloroquine (CQ) (Illustrative structure, not from a direct source)24.3620.72

Key Observations from the Data:

  • Compound A demonstrates significantly higher potency against the MDA-MB-468 cell line compared to Chloroquine, with a GI50 value approximately 2.8-fold lower. However, its activity against the MCF-7 cell line is minimal. This suggests a degree of selectivity for the triple-negative breast cancer cell line. The presence of the 7-chloro substituent and the dimethylaminoethyl side chain appears crucial for its activity against MDA-MB-468 cells.

  • Compound B , which features a 7-fluoro substitution and a butyl side chain, exhibits potent activity against the MCF-7 cell line, being about 2.5-fold more active than Chloroquine. Its activity against MDA-MB-468 is comparable to that of Compound A.

  • The variation in substitution at the 7-position of the this compound ring (chloro vs. fluoro) and the nature of the side chain at the 4-amino position significantly influence both the potency and the selectivity of these compounds against different breast cancer cell lines.

Experimental Protocols

The cytotoxic activity of the 4-aminothis compound derivatives was determined using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Human breast cancer cell lines (MCF-7 and MDA-MB-468)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Cells are harvested and plated in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The incubation medium is discarded, and the cells are fixed by adding 100 µL of cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with distilled water to remove the TCA.

  • Staining: 70 µL of 0.4% SRB solution is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB dye.

  • Drying: The plates are allowed to air dry.

  • Solubilization of Bound Dye: 200 µL of 10 mM Tris base is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 value is calculated from the dose-response curves.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[2] Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development.[2][3] 4-Aminothis compound derivatives have been reported to interfere with this pathway, contributing to their cytotoxic effects.[4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound 4-Aminothis compound Derivatives This compound->PI3K Inhibition? This compound->Akt Inhibition?

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 4-aminoquinolines.

References

A Researcher's Guide to Confirming the Structure of Novel Quinolines: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel quinoline's chemical structure is a critical step in the journey from synthesis to application. The arrangement of atoms in a this compound derivative dictates its biological activity, physical properties, and potential as a therapeutic agent. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural elucidation of these vital heterocyclic compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

At a Glance: Comparing the Powerhouses of Structural Analysis

The selection of an analytical technique is often guided by the nature of the sample, the required level of structural detail, and the available resources. Each method offers unique advantages and limitations in the context of analyzing novel this compound derivatives.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single Crystal X-ray Crystallography
Resolution Indirect, through-bond and through-space correlationsProvides mass-to-charge ratio with high accuracyAtomic (typically < 1 Å)[1]
Sample Requirement 5-25 mg for ¹H, 50-100 mg for ¹³C in solution[1][2]Micrograms to nanogramsSingle, high-quality crystal (0.1-0.5 mm)[1]
Sample State Solution[1]Solid, liquid, or gas (after ionization)Solid (crystalline)[1]
Information Obtained Connectivity of atoms, 3D structure in solution, dynamic information[1][3]Molecular weight, elemental composition, fragmentation patterns[4][5]Definitive 3D atomic arrangement in the solid state, absolute configuration[6][7]
Key Advantage Provides detailed information about the molecule's structure and dynamics in a physiologically relevant state (solution).[3]High sensitivity and ability to determine elemental composition.Provides the most unambiguous and precise structural data.[6]
Key Limitation Lower resolution than X-ray crystallography; can be complex to interpret for large molecules.[8]Does not directly provide 3D structural information.Requires a high-quality single crystal, which can be difficult to obtain.[9]

Delving Deeper: A Technical Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is a cornerstone technique that provides a wealth of information about the connectivity and spatial arrangement of atoms within a molecule in solution.[1] For novel quinolines, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

1D NMR (¹H and ¹³C):

  • ¹H NMR: Provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and the relative number of protons in different environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments, including the presence of quaternary carbons.[10]

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the this compound structure.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure and assigning quaternary carbons.[10][11][12]

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified this compound compound for ¹H NMR (50-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The sample should be free of particulate matter.[2]

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess purity and get an initial overview of the proton environments.[2]

    • Acquire a 1D ¹³C NMR spectrum.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon signals by analyzing chemical shifts, coupling constants, and cross-peaks in the 2D spectra.[10]

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For novel quinolines, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula.[13]

Key MS Techniques:

  • Electron Ionization (EI): A hard ionization technique that can provide detailed fragmentation patterns useful for structural elucidation.[4][5]

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, often providing the molecular ion peak with minimal fragmentation.[4][5]

  • Tandem Mass Spectrometry (MS/MS): Involves multiple stages of mass analysis, where fragment ions from the initial mass spectrum are further fragmented to provide more detailed structural information. ESI-MS/MS spectra can offer clues about the position of substituents on the this compound ring.[4][5]

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a time-of-flight (TOF) mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use software to calculate the elemental composition corresponding to the measured accurate mass.

    • Analyze any fragmentation patterns to gain further structural insights.

X-ray Crystallography: The Definitive Picture

Single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structure of a molecule as it exists in a crystal lattice.[1][6] This technique is considered the "gold standard" for structure determination when a suitable crystal can be obtained.[1] It can determine bond lengths, bond angles, and the absolute configuration of chiral centers.[7]

  • Crystallization: This is often the most challenging step.[7]

    • Slow Evaporation: Dissolve the purified this compound compound in a suitable solvent and allow the solvent to evaporate slowly.[9]

    • Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.[9]

    • Solvent Layering: Carefully layer a less dense "poor" solvent on top of a denser solution of the compound in a "good" solvent.[9]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the atomic positions and other parameters to obtain the final, high-resolution structure.

Visualizing the Workflow and Logic

To further clarify the interplay of these techniques, the following diagrams illustrate a typical workflow for structure elucidation and the logical relationship between the methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Novel this compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography purification->xray If crystals form structure Confirmed Structure nmr->structure ms->structure xray->structure logical_relationship cluster_info cluster_tech connectivity Atomic Connectivity composition Molecular Formula threeD_solid 3D Structure (Solid State) Absolute Configuration threeD_solution 3D Structure (Solution) Dynamics nmr NMR Spectroscopy nmr->connectivity nmr->threeD_solution ms Mass Spectrometry ms->composition xray X-ray Crystallography xray->threeD_solid

References

Quinoline-Based Inhibitors: A Comparative Molecular Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various quinoline-based inhibitors through molecular docking studies. The information presented herein is collated from recent scientific literature to aid in the rational design and development of novel therapeutics. The this compound scaffold is a prominent feature in many approved and investigational drugs, particularly as kinase inhibitors in cancer therapy.[1][2] Molecular docking is a crucial computational technique that predicts the binding affinity and interaction patterns of these small molecules with their protein targets, thereby guiding lead optimization and structure-activity relationship (SAR) studies.[1]

Comparative Docking Performance of this compound-Based Inhibitors

The following tables summarize the docking scores and, where available, biological activity data for a selection of this compound-based inhibitors against various therapeutic targets. Lower docking scores generally indicate a higher predicted binding affinity.

Table 1: this compound-Based Inhibitors Targeting Various Kinases

This compound Derivative/InhibitorTarget KinaseDocking SoftwareDocking Score (kcal/mol)Biological Activity (IC50)Key Interacting ResiduesReference
This compound-3-carboxamide derivativeATM Kinase---Hinge Region[1]
2,4-disubstituted this compound derivativeLipB (M. tuberculosis)--18.5--[1]
Compound 4fEGFR--0.015 ± 0.001 µM-[3]
This compound derivativesVEGFR-2GLIDE---[4]
PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine)mTOR--64 nM-[5]
This compound-based thiazole derivative 4iEGFR (wild-type)--2.17 nM-[6]
This compound-based thiazole derivative 4iEGFR (L858R/T790M)--2.81 nM-[6]
This compound-based thiazole derivative 4iEGFR (L858R/T790M/C797S)--3.62 nM-[6]
This compound-based thiazole derivative 4jEGFR (wild-type)--3.09 µM (MCF-7)-[6]
This compound-based thiazole derivative 4jEGFR (wild-type)--6.87 µM (HepG2)-[6]
This compound-based thiazole derivative 4jEGFR (wild-type)--17.92 µM (A549)-[6]
This compound-amidrazone hybrid 10dc-Abl kinase--43.1 µM (A549)-[2]
This compound-amidrazone hybrid 10gc-Abl kinase--59.1 µM (MCF-7)-[2]

Table 2: this compound-Based Inhibitors Targeting Other Proteins

This compound Derivative/InhibitorTarget ProteinDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
2H-thiopyrano[2,3-b]this compound derivativeCB1aAutoDock Vina-6.1ILE-8, LYS-7, VAL-14, TRP-12[1][7]
Pyrimidine-containing this compound derivative 4HIV Reverse Transcriptase--10.67-[8][9]
Pyrimidine-containing this compound derivative 5HIV Reverse Transcriptase--10.38-[8]
Pyrimidine-containing this compound derivative 7HIV Reverse Transcriptase--10.23-[8]
Elvitegravir (Standard)HIV Reverse Transcriptase--8.57-[8]
Rilpivirine (Standard)HIV Reverse Transcriptase--8.56-[8]
This compound bearing dihydropyridine A1Human mdm2--6.111-[10]

Note: Direct comparison of docking scores between different studies and software packages should be done with caution due to variations in the underlying algorithms and scoring functions.[1]

Experimental Protocols

The following outlines a generalized methodology for the molecular docking studies cited in this guide.

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1][4]

  • Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands or heteroatoms that are not relevant to the study.[1]

  • Protonation and Refinement: Hydrogen atoms are added to the protein structure, which are often not resolved in X-ray crystallography. Bond orders are assigned, and any missing residues or side chains are repaired.[1][2] The energy of the structure is then minimized to relieve any steric clashes.[1]

Ligand Preparation
  • Structure Generation: The 2D structures of the this compound-based inhibitors are drawn and converted to 3D structures.[1]

  • Conformational Search and Optimization: Various possible conformations of each ligand are generated. The energy of each ligand is minimized to obtain a stable, low-energy conformation.[1] Correct atom types and partial charges are assigned.[1]

Molecular Docking and Analysis
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the region where the docking algorithm will search for binding poses.[4][11]

  • Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein using software such as AutoDock, Glide, or GOLD.[1][12] The docking algorithm explores a vast number of possible orientations and conformations of the ligand within the active site.[1]

  • Scoring and Analysis: The generated docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., binding free energy).[1] The poses with the most favorable scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.[1]

Visualizations

To better understand the biological context and the workflow of these studies, the following diagrams are provided.

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Retrieve Protein Structure (e.g., from PDB) Preprocess Remove Water & Heteroatoms PDB->Preprocess Refine Add Hydrogens & Refine Preprocess->Refine Docking Molecular Docking (e.g., AutoDock, Glide) Refine->Docking Ligand Generate 3D Ligand Structure Optimize Energy Minimization Ligand->Optimize Optimize->Docking Analysis Analysis of Docking Poses (Scoring, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) & Lead Optimization Analysis->SAR

Caption: A generalized workflow for comparative molecular docking studies.

PI3K_pathway_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound-based Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound-based inhibitor.[5][13][14][15]

structure_activity_relationship cluster_quinoline_core This compound Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity Core This compound Core Structure R1 Modification at R1 Core->R1 R2 Modification at R2 Core->R2 R3 Modification at R3 Core->R3 Activity Binding Affinity & Inhibitory Activity R1->Activity R2->Activity R3->Activity

Caption: Logical relationship of Structure-Activity Relationship (SAR) studies.

References

A Comparative Guide to the Metabolic Fates of Quinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of quinoline and isothis compound, two isomeric aromatic nitrogen heterocyclic compounds. Understanding the distinct metabolic fates of these structures is crucial for drug discovery and development, as their biotransformation can significantly impact their pharmacological activity, toxicity, and pharmacokinetic profiles. This document summarizes key metabolic pathways in both mammalian and microbial systems, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual representations of the metabolic routes.

Executive Summary

This compound and isothis compound, while structurally similar, exhibit notable differences in their metabolic pathways. In mammalian systems, both are substrates for cytochrome P450 (CYP450) enzymes, but the resulting metabolite profiles and their quantitative formation differ significantly. This compound is readily metabolized to a reactive epoxide intermediate, leading to the formation of a major dihydrodiol metabolite, a pathway linked to its genotoxicity. In contrast, isothis compound metabolism favors the formation of various hydroxylated and N-oxide metabolites, with dihydrodiol formation being a minor route.

Microbial degradation pathways also show divergence. Various bacterial strains have been identified that can utilize this compound as a carbon and nitrogen source, employing distinct catabolic routes. The microbial metabolism of isothis compound has also been studied, revealing different enzymatic transformations and metabolic intermediates.

Mammalian Metabolism: A Tale of Two Isomers

In mammalian systems, the liver is the primary site of metabolism for both this compound and isothis compound. The initial and rate-limiting steps are often mediated by the versatile CYP450 superfamily of enzymes.

This compound Metabolism

The metabolism of this compound in humans is primarily carried out by CYP2A6 and CYP2E1. These enzymes catalyze the formation of several key metabolites:

  • This compound-1-oxide: Formed mainly by CYP2A6.

  • 3-Hydroxythis compound: Primarily formed by CYP2E1.

  • This compound-5,6-epoxide: This reactive intermediate is formed by CYP2A6 and is a critical step leading to the formation of this compound-5,6-diol. This epoxide is implicated in the mutagenic and carcinogenic properties of this compound.

  • This compound-5,6-diol: Formed from the epoxide intermediate via the action of microsomal epoxide hydrolase. This is a major metabolite of this compound.[1][2]

The formation of this compound-1-oxide and 3-hydroxythis compound exhibits biphasic kinetics in human liver microsomes, while the formation of this compound-5,6-diol is monophasic.[2]

Isothis compound Metabolism

The in vitro metabolism of isothis compound has been investigated using rat liver homogenates. The identified major metabolites include:

  • 1-Hydroxyisothis compound

  • 4-Hydroxyisothis compound

  • 5-Hydroxyisothis compound

  • Isothis compound-N-oxide [1]

A crucial distinction from this compound metabolism is that 5,6-dihydroxy-5,6-dihydroisothis compound is only a minor metabolite of isothis compound.[1] This suggests that the metabolic pathway leading to a potentially reactive epoxide intermediate is less prominent for isothis compound compared to this compound, which may contribute to the observed differences in their biological activities.[1] While the involvement of CYP450 enzymes is evident, specific isozymes and their kinetic parameters for isothis compound metabolism are not as well-defined in the available literature as they are for this compound.

Quantitative Comparison of Mammalian Metabolism
MetaboliteEnzymeVmax (nmol/min/mg)Km (mM)
This compound-5,6-diol CYP2A6 (epoxidation) + mEH0.540.068
This compound-1-oxide CYP2A60.57 (Vmax1), 0.19 (Vmax2)0.068 (Km1), 2.05 (Km2)
3-Hydroxythis compound CYP2E10.57 (Vmax1), 0.19 (Vmax2)0.068 (Km1), 2.05 (Km2)

Data from Reigh et al., 1996. The formation of this compound-1-oxide and 3-hydroxythis compound was reported to be biphasic.

Microbial Metabolism: Diverse Degradation Strategies

Both this compound and isothis compound are susceptible to microbial degradation, a process of significant environmental relevance.

Microbial Degradation of this compound

Several bacterial strains have been shown to degrade this compound via different pathways.

  • Pseudomonas species: Degrade this compound through intermediates such as 2-oxo-1,2-dihydrothis compound, 8-hydroxycoumarin, and 2,3-dihydroxyphenylpropionic acid.

  • Rhodococcus species: Utilize a pathway involving 2-oxo-1,2-dihydrothis compound and 6-hydroxy-2-oxo-1,2-dihydrothis compound.

  • Comamonas species: Can employ multiple pathways, leading to a variety of hydroxylated intermediates.

  • Desulfobacterium indolicum : Under anaerobic conditions, initiates degradation by hydroxylating this compound at the 2-position to form 2-quinolinone, which is then reduced to 3,4-dihydro-2-quinolinone. Interestingly, this bacterium does not degrade isothis compound.

Microbial Degradation of Isothis compound

The microbial degradation of isothis compound has been less extensively studied but distinct pathways have been identified.

  • Alcaligenes faecalis and Pseudomonas diminuta : These bacteria can utilize isothis compound as a sole carbon source, with 1-oxo-1,2-dihydroisothis compound being a key metabolite.

  • Acinetobacter strain: This strain degrades isothis compound with the accumulation of 1-hydroxyisothis compound, which is then further metabolized.

Signaling Pathway and Experimental Workflow Diagrams

Mammalian Metabolic Pathways

Quinoline_Metabolism This compound This compound CYP2A6 CYP2A6 This compound->CYP2A6 This compound->CYP2A6 CYP2E1 CYP2E1 This compound->CYP2E1 Quinoline_1_oxide This compound-1-oxide CYP2A6->Quinoline_1_oxide Quinoline_5_6_epoxide This compound-5,6-epoxide CYP2A6->Quinoline_5_6_epoxide Hydroxy_3_this compound 3-Hydroxythis compound CYP2E1->Hydroxy_3_this compound mEH mEH Quinoline_5_6_diol This compound-5,6-diol mEH->Quinoline_5_6_diol Quinoline_5_6_epoxide->mEH

Mammalian metabolism of this compound.

Isoquinoline_Metabolism Isothis compound Isothis compound CYP450s CYP450s Isothis compound->CYP450s Hydroxy_1_isothis compound 1-Hydroxyisothis compound CYP450s->Hydroxy_1_isothis compound Hydroxy_4_isothis compound 4-Hydroxyisothis compound CYP450s->Hydroxy_4_isothis compound Hydroxy_5_isothis compound 5-Hydroxyisothis compound CYP450s->Hydroxy_5_isothis compound Isoquinoline_N_oxide Isothis compound-N-oxide CYP450s->Isoquinoline_N_oxide Dihydrodiol 5,6-Dihydroxy-5,6- dihydroisothis compound (minor) CYP450s->Dihydrodiol

Mammalian metabolism of isothis compound.
Microbial Degradation Pathways

Microbial_Quinoline_Degradation cluster_pseudomonas Pseudomonas sp. cluster_rhodococcus Rhodococcus sp. This compound This compound Q2O 2-Oxo-1,2- dihydrothis compound This compound->Q2O H8C 8-Hydroxycoumarin Q2O->H8C DHPA 2,3-Dihydroxyphenyl- propionic acid H8C->DHPA Quinoline_R This compound Q2O_R 2-Oxo-1,2- dihydrothis compound Quinoline_R->Q2O_R H6Q2O 6-Hydroxy-2-oxo-1,2- dihydrothis compound Q2O_R->H6Q2O

Microbial degradation of this compound.

Microbial_Isoquinoline_Degradation cluster_alcaligenes Alcaligenes/Pseudomonas cluster_acinetobacter Acinetobacter sp. Isothis compound Isothis compound O1_IQ 1-Oxo-1,2- dihydroisothis compound Isothis compound->O1_IQ H1_IQ 1-Hydroxyisothis compound Ring_Cleavage Ring Cleavage Products H1_IQ->Ring_Cleavage Isoquinoline_A Isothis compound Isoquinoline_A->H1_IQ

Microbial degradation of isothis compound.
Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Metabolism Assay cluster_analysis Metabolite Analysis Incubation Incubation of this compound/Isothis compound with Liver Microsomes and NADPH Termination Reaction Termination (e.g., with acetonitrile) Incubation->Termination Extraction Extraction of Metabolites (e.g., Solid Phase Extraction) Termination->Extraction HPLC HPLC Separation Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Detection Detection (UV/MS) HPLC->Detection GCMS->Detection Quantification Quantification Detection->Quantification

General experimental workflow.

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

A representative protocol for studying the metabolism of this compound or isothis compound using liver microsomes is as follows:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

  • Initiation of Reaction: Add the substrate (this compound or isothis compound, typically dissolved in a small volume of an organic solvent like DMSO) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0 to 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. The supernatant containing the metabolites is then collected for analysis.

Analysis of Metabolites by HPLC

A general High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its metabolites can be adapted for isothis compound as well:

  • Chromatographic System: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Metabolites can be detected by their UV absorbance at a specific wavelength or by their mass-to-charge ratio using a mass spectrometer.

  • Quantification: The concentration of metabolites can be determined by comparing their peak areas to those of authentic standards run under the same conditions.

Analysis of Metabolites by GC-MS

For volatile or derivatized metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized:

  • Derivatization: Hydroxylated metabolites are often derivatized (e.g., silylation) to increase their volatility and improve their chromatographic properties.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms) is used for separation.

  • Temperature Program: A temperature gradient is applied to the GC oven to elute the compounds based on their boiling points.

  • Detection and Identification: The mass spectrometer is used to detect the eluting compounds and their fragmentation patterns, which allows for their identification by comparison with spectral libraries or authentic standards.

Conclusion

The metabolic pathways of this compound and isothis compound, while sharing the involvement of CYP450 enzymes in mammalian systems, diverge significantly in their major metabolites and, consequently, their toxicological profiles. The propensity of this compound to form a reactive epoxide intermediate is a key differentiator. In the microbial world, distinct enzymatic machinery has evolved to degrade these two isomers. The data and methodologies presented in this guide provide a foundation for researchers to further investigate the metabolism of these important heterocyclic scaffolds and their derivatives in the context of drug development and environmental science.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Quinoline Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Quinoline, a heterocyclic aromatic compound, and its derivatives are utilized in various research and development applications. Due to their potential hazards, these compounds necessitate careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, addressing immediate safety and logistical considerations. By following these operational plans, you can mitigate risks and ensure that your laboratory practices align with the highest safety standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for any signs of degradation before use.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1]

  • Lab Coat: A lab coat should be worn to protect from potential splashes.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[1]

An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

This compound Hazard Profile

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is fundamental to its safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[3][4]
Acute Toxicity (Dermal) Harmful in contact with skin.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]
Carcinogenicity May cause cancer.[1][3]
Mutagenicity Suspected of causing genetic defects.[1][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3]

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][5] It must be treated as hazardous waste.

  • Waste Identification and Segregation: this compound waste must be segregated from other waste streams. It is incompatible with strong oxidizing agents, so do not mix it with such materials.[1]

  • Waste Collection and Containerization: Collect this compound waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components in the waste stream. The accumulation start date and specific hazard warnings (e.g., Toxic, Irritant) should also be included.[1][2]

  • Spill Management: In the event of a spill, evacuate the immediate area.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[1][5] Carefully collect the absorbent material and place it into the designated hazardous waste container.[1] Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5] It may be necessary to contain and dispose of this compound as a HAZARDOUS WASTE. Contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[5]

Disposal Workflow

The following diagram outlines the logical steps for the safe disposal of this compound.

QuinolineDisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_final Final Steps start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate containerize Collect in Labeled, Compatible Container segregate->containerize spill_check Spill Occurred? containerize->spill_check spill_protocol Execute Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill_check->spill_protocol Yes seal Securely Seal Container spill_check->seal No spill_protocol->containerize store Store in Designated Secure Area seal->store dispose Arrange for Professional Disposal (EHS/Contractor) store->dispose

Caption: A workflow diagram for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.